SR16835
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H30N2O |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
1-[1-(2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl)piperidin-4-yl]-3H-indol-2-one |
InChI |
InChI=1S/C26H30N2O/c29-25-17-20-5-1-2-10-23(20)28(25)21-13-15-27(16-14-21)24-12-11-19-7-3-6-18-8-4-9-22(24)26(18)19/h1-2,4-5,8-10,19,21,24H,3,6-7,11-17H2 |
InChI Key |
SZKWDIATUVLAAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(C3=CC=CC(=C23)C1)N4CCC(CC4)N5C(=O)CC6=CC=CC=C65 |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of BI 853520: A Potent and Selective FAK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BI 853520 is a novel, potent, and highly selective small molecule inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase implicated in cancer progression. Operating as an ATP-competitive inhibitor, BI 853520 effectively suppresses FAK autophosphorylation, leading to the disruption of downstream signaling pathways crucial for cell proliferation, migration, and survival. This technical guide provides an in-depth overview of the mechanism of action of BI 853520, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.
Core Mechanism of Action
BI 853520 exerts its biological effects through the direct inhibition of Focal Adhesion Kinase (FAK), also known as Protein Tyrosine Kinase 2 (PTK2).[1] FAK is a critical mediator of signaling downstream of integrins and growth factor receptors, playing a pivotal role in cell adhesion, migration, proliferation, and survival.[2][3]
The primary mechanism of BI 853520 is as an ATP-competitive inhibitor .[2] It binds to the ATP-binding pocket of the FAK kinase domain, preventing the binding of ATP and thereby blocking the autophosphorylation of FAK at tyrosine residue 397 (Y397).[1] This autophosphorylation event is the initial and critical step in FAK activation.
Inhibition of FAK autophosphorylation at Y397 by BI 853520 prevents the recruitment and activation of Src family kinases, which are essential for the full catalytic activity of FAK. This blockade disrupts the FAK-Src signaling complex and subsequently inhibits the phosphorylation of downstream substrates, leading to the attenuation of multiple signaling cascades, including the PI3K/AKT/mTOR pathway.[4] The net result is a potent anti-proliferative and anti-migratory effect in cancer cells.
Quantitative Data Summary
The potency and selectivity of BI 853520 have been characterized in a variety of biochemical and cellular assays. The following tables summarize the key quantitative findings.
Table 1: In Vitro Potency of BI 853520
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Enzymatic Assay (DELFIA) | Recombinant FAK | IC50 | 1 nM | [2] |
| FRET Assay | Recombinant FAK | IC50 | 38.1 nM | [3] |
| FAK Autophosphorylation | PC-3 Cells | EC50 | 1 nM | [2] |
| Anchorage-Independent Growth | PC-3 Cells | EC50 | 3 nM | [2] |
| Cell Viability | Ovarian Cancer Cells (SKOV3, OVCAR3) | IC50 | Not specified, but dose-dependent decrease observed | [4] |
Table 2: Kinase Selectivity Profile of BI 853520
| Kinase | Assay Type | Parameter | Value | Reference |
| PYK2 (PTK2B) | DELFIA | IC50 | >50,000 nM | [2][5] |
| PYK2 (PTK2B) | FRET | IC50 | 2000 nM | [2] |
| FER | FRET | IC50 | 900 nM | [2] |
| FES | FRET | IC50 | 1040 nM | [2] |
| Kinase Panel (264 kinases) | Biochemical Screen | % Inhibition at 1,000 nM | >50% for only 4 kinases | [6] |
Table 3: In Vivo Pharmacokinetics and Efficacy of BI 853520
| Species | Model | Dosing | Key Findings | Reference |
| Mice | PC-3 Xenograft | 50 mg/kg, oral, daily | Rapid and long-lasting repression of FAK autophosphorylation in tumors. | [7] |
| Mice | Adenocarcinoma Xenografts (16 models) | 50 mg/kg, oral, daily | Varied responses, from complete tumor inhibition to no sensitivity. Sensitivity linked to mesenchymal phenotype (low E-cadherin). | [7] |
| Humans | Phase I Clinical Trial | 200 mg, oral, daily (MTD) | Manageable safety profile, favorable pharmacokinetics. | [5] |
Experimental Protocols
Western Blotting for FAK Phosphorylation
This protocol describes the assessment of FAK autophosphorylation at Y397 in cultured cells treated with BI 853520.
-
Cell Culture and Treatment: Plate cancer cells (e.g., SKOV3, OVCAR3) and grow to 70-80% confluency. Treat cells with varying concentrations of BI 853520 (e.g., 0.1, 1, 10 µM) or vehicle control for a specified time (e.g., 12 hours).[4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-FAK (Y397) and total FAK overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
Anchorage-Independent Growth Assay (Soft Agar (B569324) Assay)
This assay measures the ability of cells to grow in an anchorage-independent manner, a hallmark of transformation.
-
Prepare Base Agar: Mix 2x culture medium with a sterile 1.2% agar solution to a final concentration of 0.6% agar and dispense into 6-well plates. Allow to solidify.
-
Prepare Top Agar with Cells: Resuspend cells (e.g., PC-3) in 2x culture medium and mix with a 0.7% agar solution to a final concentration of 0.35% agar.
-
Plating and Treatment: Layer the cell-agar suspension on top of the base agar. Add BI 853520 at various concentrations to the top layer.
-
Incubation and Staining: Incubate the plates for 2-3 weeks, feeding with medium containing the inhibitor every 3-4 days. Stain colonies with crystal violet and count using a microscope.
Orthotopic Xenograft Mouse Model
This in vivo model assesses the anti-tumor efficacy of BI 853520 in a more physiologically relevant setting.
-
Cell Implantation: Anesthetize immunodeficient mice (e.g., nude mice) and surgically implant tumor cells (e.g., 4 x 10^6 SKOV3 cells) into the relevant organ (e.g., ovary).[4]
-
Treatment: Once tumors are established, randomize mice into treatment and control groups. Administer BI 853520 (e.g., 20 mg/kg, orally, five times a week) or vehicle control.[4]
-
Tumor Growth Monitoring: Monitor tumor growth over time using imaging techniques (e.g., bioluminescence imaging if using luciferase-expressing cells) or by measuring tumor volume at the end of the study.
-
Pharmacodynamic Analysis: At the end of the study, excise tumors and analyze for biomarkers, such as phospho-FAK levels by western blot or immunohistochemistry.[4]
Visualizations
Signaling Pathway of BI 853520 Action
Caption: FAK signaling pathway and the inhibitory action of BI 853520.
Experimental Workflow for Western Blotting
Caption: Workflow for assessing FAK phosphorylation by Western Blot.
References
- 1. BI-853520 |FAK and PTK2 kinase inhibitor | 1227948-82-4 | InvivoChem [invivochem.com]
- 2. Efficacy of the highly selective focal adhesion kinase inhibitor BI 853520 in adenocarcinoma xenograft models is linked to a mesenchymal tumor phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Focal adhesion kinase inhibitor BI 853520 inhibits cell proliferation, migration and EMT process through PI3K/AKT/mTOR signaling pathway in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I Study of BI 853520, an Inhibitor of Focal Adhesion Kinase, in Patients with Advanced or Metastatic Nonhematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy of the highly selective focal adhesion kinase inhibitor BI 853520 in adenocarcinoma xenograft models is linked to a mesenchymal tumor phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to SR16835 and the Nociceptin/Orphanin FQ System
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR16835 is a potent and selective agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), a G protein-coupled receptor that is the fourth member of the opioid receptor family. Unlike classical opioid receptors, the NOP receptor and its endogenous ligand, N/OFQ, exhibit a distinct pharmacological profile. Activation of the NOP receptor has been implicated in a variety of physiological processes, including pain modulation, anxiety, and reward pathways. This compound also displays partial agonist activity at the mu-opioid receptor (MOP). This dual activity makes it a compound of significant interest for the development of novel therapeutics, potentially offering a unique profile for managing pain and substance use disorders. This guide provides a comprehensive overview of this compound, including its binding and functional characteristics, the signaling pathways it modulates, and detailed experimental protocols for its characterization.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's interaction with the NOP and mu-opioid receptors.
| Receptor | Binding Affinity (Ki) (nM) | Reference |
| NOP (ORL1) | 11.4 | [1] |
| Mu-opioid | 79.9 | [1] |
Table 1: Binding Affinity of this compound for NOP and Mu-Opioid Receptors
| Assay | Receptor | Parameter | Value | Reference |
| Functional Activity | NOP (ORL1) | Agonist Profile | Full Agonist | [1] |
| Functional Activity | Mu-opioid | Agonist Profile | Partial Agonist | [1] |
Table 2: Functional Activity Profile of this compound
NOP Receptor Signaling Pathway
Activation of the NOP receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The NOP receptor primarily couples to inhibitory G proteins (Gαi/o). This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G protein can also modulate various ion channels, leading to the inhibition of voltage-gated calcium channels (N-, L-, and P/Q-type) and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels. These actions collectively lead to a reduction in neuronal excitability and neurotransmitter release.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of novel compounds. Below are representative protocols for key in vitro and in vivo assays used to evaluate this compound.
In Vitro Assays
1. Radioligand Binding Assay (Competition)
This assay determines the binding affinity (Ki) of a test compound for a specific receptor.
-
Materials:
-
Cell membranes expressing the human NOP or mu-opioid receptor.
-
Radioligand (e.g., [³H]-Nociceptin for NOP, [³H]-DAMGO for mu-opioid).
-
Test compound (this compound) at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
96-well plates.
-
Filter harvester.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add binding buffer, cell membranes, radioligand (at a concentration near its Kd), and either this compound or vehicle.
-
To determine non-specific binding, add a high concentration of a non-labeled competing ligand (e.g., unlabeled Nociceptin or DAMGO).
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[2]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger. Since the NOP receptor is Gαi-coupled, its activation by an agonist like this compound will inhibit adenylyl cyclase and lead to a decrease in cAMP levels.
-
Materials:
-
Cells expressing the human NOP receptor (e.g., CHO-hNOP cells).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compound (this compound) at various concentrations.
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Plate reader compatible with the chosen assay kit.
-
-
Procedure:
-
Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
The following day, replace the medium with a stimulation buffer.
-
Pre-treat the cells with various concentrations of this compound for a short period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.[3][4][5]
-
Generate a dose-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP levels against the concentration of this compound.
-
Determine the EC50 (concentration of this compound that produces 50% of its maximal inhibitory effect) and Emax (maximal inhibition) from the curve.
-
References
- 1. Molecular basis of signaling specificity between GIRK channels and GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
SR16835: A Technical Overview of its Mu-Opioid Partial Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR16835 is a novel compound characterized by its dual activity as a potent full agonist at the nociceptin/orphanin FQ (NOP) or ORL1 receptor and as a partial agonist at the mu-opioid receptor (MOR).[1][2][3] This unique pharmacological profile positions this compound as a compound of interest for investigating the complex interplay between the NOP and MOR systems, which are critically involved in pain modulation and reward pathways. This technical guide provides a comprehensive overview of the mu-opioid partial agonist activity of this compound, including its binding affinity, a discussion of its functional activity in the context of related compounds, detailed experimental protocols for assessing its activity, and visualizations of the relevant signaling pathways and experimental workflows.
Quantitative Data
While extensive quantitative data on the functional mu-opioid partial agonist activity of this compound, such as EC50 and Emax values, are not widely available in the public literature, its binding affinity for the mu-opioid receptor has been reported.
Table 1: Binding Affinity of this compound for the Human Mu-Opioid Receptor
| Compound | Parameter | Value (nM) | Receptor |
| This compound | Ki | 79.9 | Mu-Opioid |
Ki: Inhibitory constant, a measure of binding affinity. A lower Ki value indicates a higher binding affinity.[4]
Mu-Opioid Receptor Signaling Pathways
Activation of the mu-opioid receptor by an agonist initiates a cascade of intracellular signaling events. As a partial agonist, this compound is expected to engage these pathways, albeit with lower efficacy than a full agonist. The two primary signaling cascades are the G-protein pathway, which is associated with analgesia, and the β-arrestin pathway, which is implicated in some of the adverse effects of opioids.[1][5]
G-Protein Signaling Pathway
Upon agonist binding, the mu-opioid receptor undergoes a conformational change that facilitates the activation of intracellular heterotrimeric G-proteins, primarily of the Gi/o family.[4][5][6] This leads to the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors. A key consequence is the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5][6]
Caption: Mu-opioid receptor G-protein signaling pathway.
β-Arrestin Recruitment Pathway
Agonist binding can also lead to the phosphorylation of the mu-opioid receptor by G-protein-coupled receptor kinases (GRKs). This phosphorylated receptor then serves as a docking site for β-arrestin proteins. The recruitment of β-arrestin can lead to receptor desensitization, internalization, and the initiation of a separate wave of signaling that is distinct from G-protein-mediated pathways.
Caption: Mu-opioid receptor β-arrestin recruitment pathway.
Experimental Protocols
The following protocols describe standard assays used to characterize the mu-opioid partial agonist activity of compounds like this compound.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins upon agonist binding to a G-protein-coupled receptor (GPCR). It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human mu-opioid receptor (e.g., CHO or HEK293 cells).
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Procedure:
-
In a microplate, combine the cell membranes, various concentrations of this compound (or a reference agonist like DAMGO), and GDP (to ensure binding of [³⁵S]GTPγS is agonist-dependent).
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate the mixture at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with cold buffer to remove unbound [³⁵S]GTPγS.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the specific binding of [³⁵S]GTPγS against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.
-
Caption: Workflow for a [³⁵S]GTPγS binding assay.
cAMP Inhibition Assay
This assay measures the functional consequence of Gi/o-protein activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
Methodology:
-
Cell Culture and Plating:
-
Use cells expressing the mu-opioid receptor.
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells and pre-incubate them with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add various concentrations of this compound to the cells.
-
Stimulate adenylyl cyclase with forskolin (B1673556) to induce cAMP production.
-
Incubate for a specified time at 37°C.
-
Lyse the cells to release the intracellular cAMP.
-
-
cAMP Detection:
-
Quantify the amount of cAMP in the cell lysates using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.
-
In these assays, cellular cAMP competes with a labeled cAMP conjugate for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP produced by the cells.
-
-
Data Analysis:
-
Plot the assay signal (or calculated cAMP concentration) against the logarithm of the this compound concentration.
-
Fit the data to determine the IC50 (the concentration that inhibits 50% of the forskolin-stimulated cAMP production) and the maximum percentage of inhibition.
-
Caption: Workflow for a cAMP inhibition assay.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated mu-opioid receptor. Various technologies can be used, such as enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET).
Methodology (using EFC as an example):
-
Cell Line:
-
Use a cell line engineered to co-express the mu-opioid receptor fused to a small enzyme fragment and β-arrestin fused to a larger, complementing enzyme fragment.
-
-
Assay Procedure:
-
Plate the engineered cells in a multi-well plate.
-
Add various concentrations of this compound.
-
Incubate for a sufficient period (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
-
Detection:
-
Add a substrate for the complemented enzyme.
-
The interaction between the receptor and β-arrestin brings the two enzyme fragments into close proximity, forming an active enzyme that converts the substrate into a chemiluminescent product.
-
Measure the light output using a luminometer.
-
-
Data Analysis:
-
Plot the luminescent signal against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for β-arrestin recruitment.
-
Caption: Workflow for a β-arrestin recruitment assay.
Conclusion
This compound is a bifunctional ligand with partial agonist activity at the mu-opioid receptor. While its binding affinity has been quantified, further studies are needed to fully elucidate its potency and efficacy in functional assays. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the continued investigation of this compound and other novel mu-opioid receptor modulators. Such research is crucial for the development of new analgesics with improved safety profiles.
References
- 1. Functional selectivity of EM-2 analogs at the mu-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 5. Role of the mu opioid receptor in opioid modulation of immune function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
The Role of SR16835 in Pain Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SR16835 is a novel bifunctional ligand targeting both the Nociceptin (B549756)/Orphanin FQ (NOP) receptor and the mu-opioid receptor (MOP). As a potent full agonist at the NOP receptor and a partial agonist at the MOP receptor, this compound presents a complex pharmacological profile with potential implications for pain management. This technical guide provides an in-depth analysis of the current understanding of this compound's role in pain modulation, consolidating quantitative data from key preclinical studies, detailing experimental methodologies, and visualizing its proposed signaling pathways. The unique dual-receptor activity of this compound suggests a potential for therapeutic intervention in chronic pain states, possibly with a reduced side-effect profile compared to traditional MOP-selective opioids.
Introduction
The opioid crisis has underscored the urgent need for novel analgesics with improved safety profiles. The modulation of multiple receptor systems involved in nociception is a promising strategy. This compound emerges from this paradigm as a bifunctional molecule targeting two key players in the opioid system: the NOP receptor, which has complex and sometimes opposing roles in pain and reward, and the MOP receptor, the primary target for conventional opioid analgesics. This document serves as a comprehensive technical resource on the preclinical pharmacology of this compound in the context of pain.
Pharmacological Profile of this compound
This compound exhibits a distinct binding and functional activity profile at NOP and MOP receptors. Its high affinity and full agonism at the NOP receptor, coupled with partial agonism at the MOP receptor, form the basis of its unique effects on nociception and reward-related behaviors.
Receptor Binding Affinity
Quantitative data from radioligand binding assays are summarized below, demonstrating the affinity of this compound for opioid receptors.
| Receptor | Radioligand | Kᵢ (nM) | Species | Reference |
| NOP (ORL-1) | [³H]Nociceptin | 1.1 ± 0.2 | Human (recombinant) | Toll L, et al. (2009) |
| MOP (μ) | [³H]DAMGO | 7.9 ± 1.5 | Human (recombinant) | Toll L, et al. (2009) |
| KOP (κ) | [³H]U69,593 | >10,000 | Human (recombinant) | Toll L, et al. (2009) |
| DOP (δ) | [³H]DPDPE | >10,000 | Human (recombinant) | Toll L, et al. (2009) |
In Vitro Functional Activity
Functional assays confirm the agonist activity of this compound at NOP and MOP receptors.
| Assay | Receptor | Efficacy (% of Max) | EC₅₀ (nM) | Species | Reference |
| [³⁵S]GTPγS Binding | NOP | 100 | 12 ± 2 | Human (recombinant) | Toll L, et al. (2009) |
| [³⁵S]GTPγS Binding | MOP | 45 ± 5 | 25 ± 5 | Human (recombinant) | Toll L, et al. (2009) |
Role in Pain Modulation: In Vivo Evidence
Preclinical studies have investigated the effects of this compound in various animal models of pain, revealing a nuanced profile that differs from traditional opioids.
Acute Nociception
In models of acute thermal pain, this compound administered alone did not produce a significant antinociceptive effect.
| Pain Model | Species | Route of Administration | Dose Range | Outcome | Reference |
| Hot Plate Test | Mouse | Subcutaneous (s.c.) | Up to 30 mg/kg | No significant increase in latency | Toll L, et al. (2009) |
| Tail Flick Test | Mouse | Subcutaneous (s.c.) | Up to 30 mg/kg | No significant increase in latency | Toll L, et al. (2009) |
Chronic Neuropathic Pain
In a model of chronic neuropathic pain, this compound demonstrated significant anti-allodynic activity, suggesting its potential utility in treating chronic pain conditions.
| Pain Model | Species | Route of Administration | Effective Dose | Outcome | Reference |
| Sciatic Nerve Ligation | Mouse | Intraperitoneal (i.p.) | 10 mg/kg | Reversal of mechanical allodynia | Khroyan TV, et al. (2011) |
Reward and Reinforcement Profile
A critical aspect of novel analgesic development is the assessment of abuse potential. Conditioned Place Preference (CPP) studies are utilized to evaluate the rewarding or aversive properties of a compound.
| Study Type | Species | Route of Administration | Dose | Outcome | Reference |
| Conditioned Place Preference | Mouse | Subcutaneous (s.c.) | 10 mg/kg | No conditioned place preference | Toll L, et al. (2009) |
| Morphine-induced CPP | Mouse | Subcutaneous (s.c.) | 10 mg/kg (this compound) + 5 mg/kg (Morphine) | Attenuation of morphine-induced CPP | Toll L, et al. (2009) |
Proposed Signaling Pathways
As a dual agonist at two distinct G protein-coupled receptors (GPCRs), this compound is proposed to initiate complex intracellular signaling cascades. The NOP and MOP receptors primarily couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways. The balance of signaling through these two receptors, as well as the potential for G protein-biased signaling (preferential activation of G protein pathways over β-arrestin recruitment), may underlie the unique pharmacological profile of this compound.
Caption: Putative signaling pathways of this compound at NOP and MOP receptors.
Detailed Experimental Protocols
Receptor Binding Assays
Objective: To determine the binding affinity (Kᵢ) of this compound for human opioid receptors.
Materials:
-
Membranes from CHO cells stably expressing human NOP, MOP, KOP, or DOP receptors.
-
Radioligands: [³H]Nociceptin (for NOP), [³H]DAMGO (for MOP), [³H]U69,593 (for KOP), [³H]DPDPE (for DOP).
-
This compound dissolved in a suitable vehicle (e.g., DMSO).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding determinants (e.g., naloxone (B1662785) for MOP, KOP, DOP; unlabeled nociceptin for NOP).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Cell membranes are incubated with a fixed concentration of the respective radioligand and varying concentrations of this compound in the binding buffer.
-
The reaction is incubated at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester.
-
Filters are washed with ice-cold binding buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
IC₅₀ values are determined from competition binding curves and converted to Kᵢ values using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
Objective: To determine the functional potency (EC₅₀) and efficacy of this compound at NOP and MOP receptors.
Materials:
-
Membranes from cells expressing the receptor of interest.
-
[³⁵S]GTPγS.
-
GDP.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
This compound at various concentrations.
-
A standard full agonist for each receptor (e.g., Nociceptin for NOP, DAMGO for MOP).
Procedure:
-
Cell membranes are pre-incubated with GDP in the assay buffer.
-
This compound at various concentrations is added to the membrane suspension.
-
The reaction is initiated by the addition of [³⁵S]GTPγS.
-
The mixture is incubated at 30°C for 60 minutes.
-
The reaction is terminated by rapid filtration.
-
The amount of bound [³⁵S]GTPγS is determined by scintillation counting.
-
Data are analyzed to generate dose-response curves and calculate EC₅₀ and Eₘₐₓ values relative to the standard full agonist.
Sciatic Nerve Ligation Model of Neuropathic Pain
Objective: To assess the anti-allodynic effects of this compound in a model of chronic neuropathic pain.
Materials:
-
Male C57BL/6 mice.
-
Anesthetic (e.g., isoflurane).
-
Surgical instruments.
-
Suture material (e.g., 5-0 silk).
-
This compound solution for intraperitoneal injection.
-
Von Frey filaments for assessing mechanical allodynia.
Procedure:
-
Surgical Procedure:
-
Mice are anesthetized, and the common sciatic nerve is exposed at the level of the thigh.
-
A tight ligation of approximately one-third to one-half of the nerve is performed with a silk suture.
-
The muscle and skin are closed in layers.
-
Sham-operated animals undergo the same procedure without nerve ligation.
-
-
Behavioral Testing:
-
Mechanical allodynia is assessed at baseline and at various time points post-surgery (e.g., 7, 14, 21 days).
-
Mice are placed on a wire mesh platform and allowed to acclimate.
-
Von Frey filaments of increasing force are applied to the plantar surface of the hind paw until a withdrawal response is elicited.
-
The 50% paw withdrawal threshold is calculated.
-
-
Drug Administration:
-
On the day of testing, this compound or vehicle is administered intraperitoneally.
-
Behavioral testing is conducted at a specified time post-injection (e.g., 30 minutes).
-
Conditioned Place Preference (CPP)
Objective: To evaluate the rewarding or aversive properties of this compound.
Materials:
-
A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
-
This compound solution for subcutaneous injection.
-
Saline (vehicle).
-
Video tracking software.
Procedure:
-
Pre-conditioning Phase (Day 1):
-
Mice are placed in the central chamber and allowed to freely explore all three chambers for a set period (e.g., 15 minutes).
-
The time spent in each chamber is recorded to establish baseline preference.
-
-
Conditioning Phase (Days 2-5):
-
This phase consists of four days of conditioning sessions.
-
On two of the days, mice receive an injection of this compound and are confined to one of the outer chambers for a set period (e.g., 30 minutes).
-
On the other two days, mice receive a saline injection and are confined to the opposite outer chamber. The drug-paired chamber is counterbalanced across animals.
-
-
Post-conditioning Test Phase (Day 6):
-
Mice are placed in the central chamber with free access to all chambers, and their movement is recorded for 15 minutes.
-
The time spent in the drug-paired chamber is compared to the time spent in the saline-paired chamber and to the pre-conditioning baseline.
-
Caption: Experimental workflow for the Conditioned Place Preference (CPP) assay.
Discussion and Future Directions
This compound represents a compelling molecular entity with a dual mechanism of action that may offer advantages in the treatment of chronic pain. Its ability to produce anti-allodynia in a neuropathic pain model without inducing reward, and its potential to attenuate the rewarding effects of conventional opioids, highlights a promising therapeutic window.
Key areas for future research include:
-
Elucidation of Signaling Bias: A thorough investigation into the G protein versus β-arrestin signaling profile of this compound at both NOP and MOP receptors is crucial to fully understand its mechanism of action and to correlate specific signaling pathways with its in vivo effects.
-
Broader Chronic Pain Models: Evaluation of this compound in other models of chronic pain, such as inflammatory pain and cancer-related pain, would provide a more comprehensive picture of its potential analgesic spectrum.
-
Tolerance and Dependence Studies: Long-term studies are needed to assess the development of tolerance to the anti-allodynic effects of this compound and to evaluate its physical dependence liability.
-
Pharmacokinetic and Pharmacodynamic Modeling: A detailed characterization of the pharmacokinetic profile of this compound is necessary to optimize dosing regimens and to better understand the relationship between plasma concentrations and pharmacological effects.
Conclusion
This compound is a bifunctional NOP/MOP receptor agonist with a unique pharmacological profile. Preclinical data suggest its potential as a novel therapeutic for chronic neuropathic pain, possibly with a reduced risk of abuse compared to traditional MOP agonists. Further research is warranted to fully elucidate its signaling mechanisms and to further characterize its efficacy and safety profile in a wider range of pain models. This technical guide provides a foundational resource for scientists and drug developers interested in advancing the understanding and potential clinical application of this compound and similar dual-target analgesics.
An In-depth Technical Guide on the Impact of Selective ORL1 (NOP) Receptor Agonists in Preclinical Addiction Models
A note on the available data: Extensive research did not yield specific preclinical data for SR16835 in addiction models. Therefore, this guide provides an in-depth analysis of representative selective opioid receptor-like 1 (ORL1), or nociceptin (B549756)/orphanin FQ (NOP) receptor, agonists, a class to which this compound belongs. The data presented for compounds such as Ro 64-6198 and AT-312 offer valuable insights into the potential therapeutic utility of this drug class in the context of substance use disorders.
The NOP receptor system has emerged as a promising target for the development of novel therapeutics for addiction. Activation of the NOP receptor has been shown to modulate the rewarding and reinforcing effects of various drugs of abuse, including opioids, psychostimulants, and alcohol. This technical guide summarizes the preclinical evidence for the impact of selective NOP receptor agonists in established animal models of addiction.
Quantitative Data Presentation
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of selective NOP receptor agonists in addiction models.
Table 1: Effects of Selective NOP Receptor Agonists on Drug Self-Administration
| Compound | Animal Model | Drug of Abuse | Dose Range of NOP Agonist | Effect on Self-Administration | Reference |
| Ro 64-6198 | Wistar Rats | Cocaine | 1.0 - 3.0 mg/kg | 3.0 mg/kg significantly decreased the number of infusions in short access (ShA) conditions. No significant effect in long access (LgA) conditions.[1] | [1] |
| Ro 64-6198 | Sprague-Dawley Rats | Heroin | 1 - 3.2 mg/kg/day | Failed to attenuate heroin choice in a heroin-vs-food choice procedure.[2] | [2] |
| AT-312 | Sprague-Dawley Rats | Cocaine | 1 - 3 mg/kg | Dose-dependently reduced the number of cocaine infusions in both short (1-hour) and long (6-hour) access sessions.[3] | [3] |
| AT-121 (Bifunctional NOP/mu agonist) | Rhesus Monkeys | Cocaine, Oxycodone | Not Specified | Monkeys did not self-administer AT-121 more than saline, indicating a lack of rewarding properties.[4] | [4] |
Table 2: Effects of Selective NOP Receptor Agonists on Conditioned Place Preference (CPP)
| Compound | Animal Model | Drug of Abuse | Dose Range of NOP Agonist | Effect on CPP | Reference |
| Ro 64-6198 | Rats | Morphine | Not Specified | Blocked acquisition and reinstatement of morphine-induced CPP.[5] | [5] |
| Ro 65-6570 | Rats | Opioids, Cocaine | Not Specified | Blocked opioid- and cocaine-induced CPP.[5] | [5] |
| AT-312 | Mice | Ethanol (B145695) | 1, 3, 10 mg/kg | Reduced ethanol CPP at 1 mg/kg and completely abolished it at 3 and 10 mg/kg.[6] | [6] |
| AT-312 | Mice | Morphine | 3 mg/kg | Significantly reduced the acquisition of morphine CPP.[5] | [5] |
| AT-312 | Mice | Cocaine | 3 mg/kg | Significantly reduced the acquisition of cocaine CPP.[5] | [5] |
Table 3: Effects of Selective NOP Receptor Agonists on Withdrawal
| Compound | Animal Model | Drug of Abuse | Dose Range of NOP Agonist | Effect on Withdrawal Symptoms | Reference |
| MT-7716 | Wistar Rats | Alcohol | Not Specified | Attenuated alcohol withdrawal symptoms.[6] | [6] |
| SR-8993 | Wistar Rats | Alcohol | Not Specified | Reduced anxiety associated with alcohol withdrawal.[6] | [6] |
| AT-121 (Bifunctional NOP/mu agonist) | Rhesus Monkeys | Opioids | Not Specified | Cessation of treatment after three days did not cause withdrawal symptoms.[4] | [4] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of these findings.
1. Cocaine Self-Administration in Rats (Ro 64-6198)
-
Animal Model: Male Wistar rats.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a syringe pump for intravenous infusions, and stimulus lights.
-
Procedure:
-
Surgery: Rats were surgically implanted with intravenous catheters into the jugular vein.
-
Acquisition: Rats were trained to press a lever for cocaine infusions (0.5 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule. Sessions were either short access (ShA; 2 hours/day) or long access (LgA; 6 hours/day).
-
Treatment: Ro 64-6198 (1.0 or 3.0 mg/kg) or vehicle was administered intraperitoneally (i.p.) before the self-administration sessions.
-
-
Behavioral Assessment: The primary dependent variable was the number of cocaine infusions earned per session.[1]
2. Ethanol Conditioned Place Preference in Mice (AT-312)
-
Animal Model: Female wild-type and NOP receptor knockout mice.
-
Apparatus: A three-chambered conditioned place preference (CPP) apparatus with distinct visual and tactile cues in the two outer chambers.
-
Procedure:
-
Pre-conditioning (Day 1): Mice were allowed to freely explore all three chambers to establish baseline preference.
-
Conditioning (Days 2-4): A three-day conditioning phase was conducted. On each day, mice received two pairings. In the morning, they received an injection of AT-312 (1, 3, or 10 mg/kg, i.p.) or vehicle followed by an injection of saline and were confined to one of the outer chambers. In the afternoon, they received a vehicle injection followed by an ethanol injection (2 g/kg, i.p.) and were confined to the opposite chamber.
-
Test (Day 5): Mice were placed in the center chamber and allowed to freely explore the entire apparatus in a drug-free state.
-
-
Behavioral Assessment: The time spent in the ethanol-paired chamber during the test session was compared to the pre-conditioning baseline.[6]
3. Heroin vs. Food Choice in Rats (Ro 64-6198)
-
Animal Model: Adult Sprague-Dawley rats.
-
Apparatus: Operant chambers with two levers. One lever delivered an intravenous infusion of heroin, and the other delivered a food pellet.
-
Procedure:
-
Training: Rats were trained to self-administer heroin and food pellets.
-
Choice Sessions: During choice sessions, both levers were available, allowing the rats to choose between heroin and food.
-
Treatment: Rats received daily intraperitoneal injections of vehicle or Ro 64-6198 (1–3.2 mg/kg/day).
-
-
Behavioral Assessment: The primary measure was the allocation of responses between the heroin-associated and food-associated levers.[2]
Signaling Pathways and Experimental Workflows
Signaling Pathway of NOP Receptor Activation
Activation of the NOP receptor, a Gi/o-coupled G protein-coupled receptor (GPCR), initiates a signaling cascade that ultimately modulates neuronal excitability and neurotransmitter release.
Experimental Workflow for Conditioned Place Preference
The conditioned place preference paradigm is a widely used behavioral model to assess the rewarding or aversive properties of drugs.
Logical Relationship: NOP Receptor Activation and Addiction
The activation of NOP receptors is hypothesized to counteract the rewarding effects of drugs of abuse, thereby reducing their addictive potential.
References
- 1. Frontiers | NOP Receptor Agonist Ro 64-6198 Decreases Escalation of Cocaine Self-Administration in Rats Genetically Selected for Alcohol Preference [frontiersin.org]
- 2. Lack of effect of the nociceptin opioid peptide agonist Ro 64-6198 on pain-depressed behavior and heroin choice in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent and selective NOP receptor activation reduces cocaine self-administration in rats by lowering hedonic set point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bifunctional compound tackles pain relief and opioid dependency | EurekAlert! [eurekalert.org]
- 5. escholarship.org [escholarship.org]
- 6. A novel and selective nociceptin receptor (NOP) agonist (1-(1-((cis)-4-isopropylcyclohexyl)piperidin-4-yl)-1H-indol-2-yl)methanol (AT-312) decreases acquisition of ethanol-induced conditioned place preference in mice - PMC [pmc.ncbi.nlm.nih.gov]
SR16835 Signal Transduction Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR16835 is a novel bifunctional compound that exhibits a unique pharmacological profile as a potent full agonist of the nociceptin (B549756)/orphanin FQ (NOP) receptor and a partial agonist of the mu-opioid (MOR) receptor. This dual activity presents a promising therapeutic strategy for pain management, potentially offering significant analgesic efficacy with a reduced side-effect profile compared to traditional opioid analgesics. This technical guide provides an in-depth overview of the core signal transduction pathways associated with this compound's molecular targets, summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the signaling cascades.
Introduction to this compound
This compound is a synthetic small molecule characterized by its high affinity for both the NOP and MOR receptors. Its distinct pharmacological signature—full agonism at the NOP receptor and partial agonism at the MOR—positions it as a compound of significant interest for the development of next-generation analgesics. The simultaneous modulation of these two receptor systems is hypothesized to produce synergistic antinociceptive effects while mitigating adverse effects commonly associated with MOR agonists, such as respiratory depression, tolerance, and abuse liability.[1][2]
Core Signal Transduction Pathways
This compound elicits its cellular effects by activating two distinct G protein-coupled receptors (GPCRs): the NOP receptor and the MOR. Both receptors primarily couple to inhibitory G proteins of the Gi/o family.
NOP Receptor Signaling
As a full agonist at the NOP receptor, this compound is expected to robustly activate its downstream signaling cascades. NOP receptor activation leads to:
-
Inhibition of Adenylyl Cyclase: The activated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The βγ subunits of the G protein can directly interact with and activate G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and neuronal hyperpolarization. Simultaneously, they can inhibit voltage-gated calcium channels (VGCCs), reducing calcium influx and subsequent neurotransmitter release.
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: NOP receptor activation has been shown to stimulate various MAPK pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. This can influence gene expression and long-term cellular responses.
Mu-Opioid Receptor (MOR) Signaling
As a partial agonist at the MOR, this compound will also engage the canonical MOR signaling pathways, albeit with a lower maximal effect compared to a full agonist like morphine. The primary signaling events include:
-
Inhibition of Adenylyl Cyclase: Similar to the NOP receptor, MOR activation via Gi/o proteins leads to the inhibition of adenylyl cyclase and a reduction in cAMP levels.
-
Ion Channel Modulation: Activation of MORs also leads to the opening of GIRK channels and the inhibition of VGCCs, contributing to a decrease in neuronal excitability.
-
β-Arrestin Recruitment: Upon agonist binding, MORs are phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin. β-arrestin binding leads to receptor desensitization, internalization, and can also initiate a second wave of signaling independent of G proteins, including the activation of ERK. The partial agonism of this compound at the MOR may result in a distinct pattern of β-arrestin recruitment compared to full agonists.
Quantitative Data
While specific quantitative data for this compound's downstream signaling effects are not extensively available in the public domain, the following table summarizes its known binding affinities.
| Parameter | Receptor | Value | Species | Reference |
| Binding Affinity (Ki) | NOP (ORL1) | 11.4 nM | Not Specified | |
| Mu-Opioid (MOR) | 79.9 nM | Not Specified |
Experimental Protocols
Detailed, step-by-step experimental protocols for this compound are not publicly available. However, the following are representative protocols for key assays used to characterize dual NOP/MOR agonists.
Radioligand Binding Assay
This protocol is a standard method to determine the binding affinity (Ki) of a compound for its target receptors.
Objective: To determine the inhibitory constant (Ki) of this compound for the NOP and MOR receptors.
Materials:
-
Cell membranes expressing human NOP or MOR receptors.
-
Radioligand for NOP (e.g., [³H]-Nociceptin).
-
Radioligand for MOR (e.g., [³H]-DAMGO).
-
Non-specific binding control (e.g., Naloxone for MOR, UFP-101 for NOP).
-
This compound at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation vials and cocktail.
-
Liquid scintillation counter.
-
Glass fiber filters.
-
Filtration apparatus.
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a reaction tube, add the cell membranes, radioligand, and either buffer (for total binding), non-specific control (for non-specific binding), or a concentration of this compound.
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the bound radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound from the competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to inhibit adenylyl cyclase activity.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound to inhibit forskolin-stimulated cAMP production.
Materials:
-
Cells expressing NOP or MOR receptors (e.g., CHO or HEK293 cells).
-
This compound at various concentrations.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).[3][4][5][6]
-
Cell culture medium and reagents.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Pre-treat the cells with this compound at various concentrations for a short period (e.g., 15 minutes).
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve and determine the EC50 and Emax values for this compound.
ERK Phosphorylation Assay
This assay measures the activation of the ERK/MAPK pathway.
Objective: To assess the ability of this compound to induce ERK1/2 phosphorylation.
Materials:
-
Cells expressing NOP or MOR receptors.
-
This compound at various concentrations.
-
Cell lysis buffer.
-
Primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore).
-
Plate reader or imaging system.
Procedure (using a cell-based ELISA):
-
Seed cells in a 96-well plate and culture overnight.
-
Starve the cells in serum-free medium for a few hours before the experiment.
-
Treat the cells with various concentrations of this compound for different time points (e.g., 5, 10, 30 minutes).
-
Fix the cells in the wells.
-
Permeabilize the cells to allow antibody entry.
-
Incubate with a primary antibody against p-ERK.
-
Wash and incubate with a labeled secondary antibody.
-
Detect the signal using a plate reader.
-
Normalize the p-ERK signal to the total number of cells (e.g., by staining with a nuclear dye).
-
Plot the dose-response and time-course of ERK phosphorylation.
Visualizations of Signaling Pathways
The following diagrams illustrate the core signaling pathways activated by this compound.
Caption: NOP Receptor Signaling Pathway Activated by this compound.
References
- 1. A bifunctional nociceptin and mu opioid receptor agonist is analgesic without opioid side effects in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The use of bifunctional NOP/mu and NOP receptor selective compounds for the treatment of pain, drug abuse, and psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cAMP-Glo™ Assay [promega.com]
- 4. raybiotech.com [raybiotech.com]
- 5. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 6. cAMP-Glo™ Max Assay [promega.com]
- 7. usbio.net [usbio.net]
- 8. bioassaysys.com [bioassaysys.com]
- 9. ERK Phosphorylation Assay Kit | ABIN1019677 [antibodies-online.com]
Methodological & Application
SR16835: Detailed In Vivo Experimental Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR16835 is a potent and selective full agonist of the Nociceptin/Orphanin FQ (NOP) receptor, also known as the ORL1 receptor, with additional partial agonist activity at the mu-opioid receptor. Preclinical studies have demonstrated its potential therapeutic utility in various conditions, notably in the attenuation of chronic pain and the modulation of reward pathways. This document provides detailed application notes and in vivo experimental protocols for investigating the effects of this compound in murine models. The protocols focus on two key research areas where this compound has shown significant activity: the alleviation of neuropathic pain (antiallodynia) and the modulation of opioid-induced reward (conditioned place preference). This guide is intended to provide researchers with a comprehensive framework for designing and executing in vivo studies with this compound.
Mechanism of Action and Signaling Pathway
This compound exerts its primary effects through the activation of the ORL1/NOP receptor, a G protein-coupled receptor (GPCR). The binding of this compound to the ORL1 receptor initiates a signaling cascade primarily through the Gi/o alpha subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Furthermore, activation of the ORL1 receptor by this compound can lead to the modulation of ion channel activity, including the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. This net effect typically results in neuronal hyperpolarization and a reduction in neurotransmitter release. There is also evidence to suggest that the ORL1 receptor can signal through the phospholipase C (PLC) pathway, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).
The partial agonist activity of this compound at the mu-opioid receptor may also contribute to its overall pharmacological profile, potentially influencing its analgesic and reward-modulating properties.
ORL1/NOP Receptor Signaling Pathway
Caption: this compound activates the ORL1/NOP receptor, leading to diverse intracellular signaling events.
In Vivo Experimental Protocols
Assessment of Antiallodynic Effects in a Neuropathic Pain Model
This protocol describes the induction of neuropathic pain using the Chronic Constriction Injury (CCI) model and the subsequent assessment of mechanical allodynia.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, DMSO/saline mixture)
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
4-0 chromic gut sutures
-
Von Frey filaments
Experimental Workflow:
Caption: Workflow for assessing the antiallodynic effects of this compound in the CCI model.
Protocol:
-
Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment.
-
Baseline Testing: Measure the baseline paw withdrawal threshold to mechanical stimuli using von Frey filaments.
-
Chronic Constriction Injury (CCI) Surgery:
-
Anesthetize the mouse.
-
Make a small incision on the lateral side of the thigh to expose the sciatic nerve.
-
Loosely tie four ligatures of 4-0 chromic gut around the sciatic nerve, spaced approximately 1 mm apart.
-
Close the incision with sutures.
-
Allow the animals to recover for 7-14 days for the development of neuropathic pain.
-
-
Drug Administration:
-
Dissolve this compound in a suitable vehicle.
-
Administer this compound or vehicle to the mice via the desired route (e.g., intraperitoneal, subcutaneous). A dose-response study should be conducted to determine the effective dose.
-
-
Assessment of Mechanical Allodynia:
-
At various time points after drug administration, place the mice in individual compartments on a wire mesh floor.
-
Apply von Frey filaments of increasing force to the plantar surface of the hind paw until a withdrawal response is elicited.
-
The paw withdrawal threshold is recorded as the force at which the mouse withdraws its paw.
-
An increase in the paw withdrawal threshold in the this compound-treated group compared to the vehicle group indicates an antiallodynic effect.
-
Quantitative Data Summary (Hypothetical):
| Treatment Group | Dose (mg/kg) | Paw Withdrawal Threshold (g) |
| Vehicle | - | 1.5 ± 0.3 |
| This compound | 1 | 2.8 ± 0.5 |
| This compound | 3 | 4.5 ± 0.7 |
| This compound | 10 | 6.2 ± 0.9 |
Assessment of Reward Modulation using Conditioned Place Preference (CPP)
This protocol describes the use of a CPP paradigm to assess whether this compound can attenuate the rewarding effects of morphine.
Materials:
-
This compound
-
Morphine
-
Saline
-
Male C57BL/6 mice (8-10 weeks old)
-
Conditioned Place Preference apparatus (three-chambered)
Experimental Workflow:
Caption: Workflow for the Conditioned Place Preference (CPP) experiment.
Protocol:
-
Apparatus Habituation: Allow mice to freely explore all three chambers of the CPP apparatus for a set period (e.g., 15 minutes) for 2-3 days.
-
Pre-Test (Baseline Preference): On the day after habituation, record the time spent by each mouse in each of the two distinct outer chambers for 15 minutes to determine any initial preference.
-
Conditioning Phase:
-
This phase typically lasts for 4-8 days.
-
On conditioning days, mice receive two pairings per day, separated by several hours.
-
Drug Pairing: Administer morphine followed immediately by either this compound or vehicle. Confine the mouse to one of the outer chambers (the "drug-paired" chamber) for a set period (e.g., 30 minutes). The non-preferred chamber from the pre-test is often chosen as the drug-paired chamber to avoid ceiling effects.
-
Saline Pairing: Administer saline and confine the mouse to the opposite outer chamber (the "saline-paired" chamber) for the same duration.
-
The order of drug and saline pairings should be counterbalanced across days.
-
-
Post-Test (Preference Test):
-
The day after the last conditioning session, place the mouse in the central chamber with free access to both outer chambers for 15 minutes.
-
Record the time spent in each chamber.
-
A significant increase in time spent in the drug-paired chamber in the morphine + vehicle group compared to the pre-test indicates the development of CPP.
-
An attenuation of this preference in the morphine + this compound group indicates that this compound has reduced the rewarding effects of morphine.
-
Quantitative Data Summary (Hypothetical):
| Treatment Group | Pre-Test Time in Paired Chamber (s) | Post-Test Time in Paired Chamber (s) |
| Saline + Vehicle | 450 ± 30 | 460 ± 35 |
| Morphine + Vehicle | 445 ± 28 | 650 ± 40 |
| Morphine + this compound (low dose) | 455 ± 32 | 550 ± 38 |
| Morphine + this compound (high dose) | 450 ± 25 | 470 ± 30 |
Conclusion
The protocols outlined in this document provide a detailed framework for the in vivo investigation of this compound. The provided diagrams and tables are intended to facilitate experimental design and data interpretation. Given the lack of publicly available dosage information for this compound, it is imperative that researchers conduct thorough dose-response studies to identify the optimal dose for their specific experimental conditions. The unique pharmacological profile of this compound as a potent ORL1/NOP receptor agonist with partial mu-opioid activity makes it a valuable tool for exploring novel therapeutic strategies for pain and substance use disorders.
Application Notes and Protocols for SR16835 in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of SR16835 in rodent-based research, with a particular focus on studies related to its potential effects on bone metabolism. Due to the limited publicly available data on specific dosages of this compound, this document leverages information on a structurally related and well-studied ORL1 receptor agonist, Ro 64-6198, to propose a starting point for dosage determination.
Compound Information
This compound is a potent and selective full agonist of the opioid-related nociceptin (B549756) receptor (ORL1), also known as the NOP receptor. It also exhibits lower affinity as a partial agonist for the mu-opioid receptor.[1][2] The activation of the ORL1 receptor is implicated in a variety of physiological processes, and its modulation is a subject of interest for therapeutic development.
Recommended Dosage for Rodent Studies
It is crucial to perform dose-response studies to determine the optimal dosage of this compound for a specific experimental model and desired outcome.
Table 1: Proposed Starting Dose Range for this compound in Rodent Studies (Based on Ro 64-6198 Data)
| Rodent Model | Proposed Starting Dose Range (mg/kg) | Administration Route | Reference Compound |
| Mouse | 1 - 10 | Intraperitoneal (i.p.) | Ro 64-6198 |
| Rat | 0.3 - 3.2 | Intraperitoneal (i.p.) | Ro 64-6198 |
Experimental Protocols
Preparation of this compound Solution
For in vivo administration, this compound should be dissolved in a suitable vehicle. A common vehicle for similar compounds is a solution of 0.9% sterile saline. Depending on the solubility of this compound, a small percentage of a solubilizing agent such as Tween 80 or DMSO may be required. It is recommended to first dissolve the compound in the solubilizing agent and then dilute it with sterile saline to the final concentration. The final solution should be sterile-filtered before administration.
Rodent Models for Osteoporosis Studies
Ovariectomy (OVX) in female rodents is a widely accepted model for studying postmenopausal osteoporosis.[5][6][7][8][9][10] This procedure induces estrogen deficiency, leading to bone loss. For modeling androgen-deficient osteoporosis, orchidectomy in male rodents can be utilized.[5][6]
Experimental Workflow for Ovariectomy-Induced Osteoporosis Model
Administration of this compound
The most common routes of administration for systemic effects in rodents are intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and oral gavage (PO).[3][4][11][12][13] The choice of administration route depends on the desired pharmacokinetic profile of the compound. For initial studies with this compound, intraperitoneal injection is a practical and widely used method.
Table 2: Recommended Administration Volumes for Rodents
| Route | Mouse Volume | Rat Volume | Needle Gauge (Typical) |
| Intravenous (IV) | < 0.2 mL | < 0.5 mL | 27-30 |
| Intraperitoneal (IP) | < 2.0 mL | < 5.0 mL | 25-27 |
| Subcutaneous (SC) | < 2.0 mL | < 5.0 mL | 25-27 |
| Oral Gavage (PO) | < 0.5 mL | < 5.0 mL | 20-22 (gavage needle) |
Assessment of Bone Parameters
To evaluate the effect of this compound on bone, a combination of imaging, histological, and biomechanical tests should be employed.
-
Micro-computed tomography (µCT): Provides high-resolution 3D images of bone microarchitecture. Key parameters to assess include bone mineral density (BMD), bone volume/total volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).
-
Histomorphometry: Involves the microscopic analysis of bone tissue sections to quantify cellular activity. Parameters include osteoblast and osteoclast surface, mineral apposition rate (MAR), and bone formation rate (BFR).
-
Biomechanical testing: Measures the mechanical properties of bone, such as strength and stiffness, through tests like three-point bending.
-
Serum Biomarkers: Analysis of serum levels of bone turnover markers, such as osteocalcin (B1147995) (a marker of bone formation) and C-terminal telopeptide of type I collagen (CTX-1, a marker of bone resorption).[14][15]
Signaling Pathway
This compound acts as an agonist at the ORL1 receptor. The downstream signaling of ORL1 activation can influence various cellular processes. While the specific signaling cascade leading to potential effects on bone is not fully elucidated for this compound, ORL1 receptor activation is known to couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.
Diagram of a Potential Signaling Pathway
Safety and Toxicology Considerations
Prior to large-scale efficacy studies, it is essential to conduct preliminary toxicity assessments. Acute toxicity studies can help determine the No Observable Adverse Effect Level (NOAEL).[16]
General Toxicology Study Workflow
Disclaimer: The information provided in these application notes is for research purposes only and should be used as a guideline. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant Institutional Animal Care and Use Committee (IACUC). Researchers are strongly encouraged to perform their own literature search and pilot studies to determine the most appropriate dosage and experimental design for their specific research questions.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Antinociceptive effects of the ORL1 receptor agonist nociceptin/orphanin FQ in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. A synthetic agonist at the orphanin FQ/nociceptin receptor ORL1: Anxiolytic profile in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liraglutide, a glucagon-like peptide-1 receptor agonist, inhibits bone loss in an animal model of osteoporosis with or without diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. RePORT ⟩ RePORTER [reporter.nih.gov]
- 10. Effects of Glucagon-Like Peptide-1 receptor agonists on bone health in people living with obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genetic background in the rat affects endocrine and metabolic outcomes of bisphenol F exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US5690964A - Non-toxic rodent deterrent - Google Patents [patents.google.com]
- 13. Designing Relevant Preclinical Rodent Models for Studying Links Between Nutrition, Obesity, Metabolism, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vivo Effects of Bisphenol A in Laboratory Rodent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Spotlight on Nociceptin/Orphanin FQ Receptor in the Treatment of Pain [mdpi.com]
Application Notes and Protocols for SR16835 Administration in Mouse Models of Pain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of SR16835, a bifunctional nociceptin/orphanin FQ (NOP) and mu-opioid peptide (MOP) receptor partial agonist, in various mouse models of pain. The protocols detailed below are based on published research and are intended to guide researchers in designing and executing experiments to evaluate the analgesic properties of this compound.
Introduction
This compound (also referred to as SR16435 in some literature) is a novel analgesic agent that targets both the NOP and MOP receptors.[1][2] This dual mechanism of action offers the potential for potent pain relief with a reduced side effect profile compared to traditional opioid analgesics.[3][4] The co-activation of NOP and MOP receptors has been shown to effectively attenuate neuropathic and inflammatory pain in preclinical models.[4][5] These notes provide detailed protocols for the administration of this compound and the assessment of its analgesic effects in mouse models of acute, inflammatory, and neuropathic pain.
Mechanism of Action: Bifunctional NOP/MOP Receptor Agonism
This compound acts as a partial agonist at both the NOP and MOP receptors.[1][2] The analgesic effect is believed to be mediated by the synergistic action at these two receptors in the central and peripheral nervous systems. The MOP receptor is a well-established target for opioid analgesics like morphine. The NOP receptor system is also involved in pain modulation, and its activation can produce analgesia, particularly in chronic pain states.[1]
References
- 1. Differential Effects of Nociceptin/Orphanin FQ (NOP) Receptor Agonists in Acute versus Chronic Pain: Studies with Bifunctional NOP/μ Receptor Agonists in the Sciatic Nerve Ligation Chronic Pain Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Therapeutic potentials of NOP and MOP receptor coactivation for treatment of pain and opioid abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of spinally administered bifunctional nociceptin/orphanin FQ peptide receptor/μ-opioid receptor ligands in mouse models of neuropathic and inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for SR16835 Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting a receptor binding assay for SR16835, a potent agonist for the Opioid Receptor-Like 1 (ORL1), also known as the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), with secondary partial agonist activity at the mu-opioid receptor (MOR).
Introduction
This compound is a valuable research compound for investigating the physiological and pathological roles of the NOP receptor system. A quantitative receptor binding assay is fundamental for characterizing the affinity and selectivity of this compound and similar compounds. This document outlines a competitive radioligand binding assay protocol using cell membranes expressing the human ORL1 receptor.
Quantitative Data Summary
The following table summarizes the binding affinity of this compound for the human ORL1 (NOP) and mu-opioid (MOR) receptors.
| Compound | Receptor | Binding Affinity (Ki) | Agonist Activity |
| This compound | ORL1 (NOP) | 11.4 nM[1][2] | Full Agonist[1][2] |
| This compound | Mu-Opioid (MOR) | 79.9 nM[1][2] | Partial Agonist[1][2][3] |
Experimental Workflow
The following diagram illustrates the general workflow for the this compound receptor binding assay.
Detailed Experimental Protocol: Competitive Radioligand Binding Assay for this compound at the ORL1 Receptor
This protocol is designed for a 96-well plate format.
I. Materials and Reagents
-
Cell Membranes: Cell membranes prepared from a stable cell line overexpressing the human ORL1 (NOP) receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-Nociceptin (specific activity ~40-60 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: Unlabeled Nociceptin.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[4]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Plates: 96-well glass fiber filter plates (e.g., GF/C) pre-treated with 0.3-0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail.
-
96-well microplates.
-
Plate shaker.
-
Filtration manifold.
-
Microplate scintillation counter.
II. Membrane Preparation
-
Thaw the frozen cell membranes expressing the ORL1 receptor on ice.
-
Homogenize the membranes in ice-cold Assay Buffer.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).[4]
-
Dilute the membranes in Assay Buffer to the desired final concentration (typically 5-20 µg of protein per well).[4]
III. Assay Procedure
-
Prepare Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in Assay Buffer to achieve a range of final concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
-
Set up the Assay Plate:
-
Add 50 µL of Assay Buffer to the "Total Binding" wells.
-
Add 50 µL of a high concentration of unlabeled Nociceptin (e.g., 1 µM final concentration) to the "Non-specific Binding" wells.
-
Add 50 µL of the various dilutions of this compound to the "Competition" wells.
-
-
Add Radioligand:
-
Dilute [³H]-Nociceptin in Assay Buffer to a concentration that is 5 times the final desired concentration (typically near its Kd value, e.g., 0.5-1.0 nM final concentration).
-
Add 50 µL of the diluted [³H]-Nociceptin to all wells.
-
-
Add Cell Membranes:
-
Incubation:
-
Seal the plate and incubate for 60-90 minutes at room temperature (or 30°C) with gentle agitation.[4]
-
IV. Filtration and Detection
-
Filtration:
-
Rapidly terminate the incubation by filtering the contents of the plate through the pre-treated glass fiber filter plate using a vacuum filtration manifold.
-
Wash the filters 3-4 times with 200 µL of ice-cold Wash Buffer per well to remove unbound radioligand.
-
-
Drying and Scintillation Counting:
-
Dry the filter plate under a lamp or in a low-temperature oven (e.g., 50°C for 30 minutes).[4]
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
V. Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).
-
-
Determine IC₅₀:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
-
Calculate Ki:
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
-
This compound (ORL1 Receptor) Signaling Pathway
This compound, as a potent ORL1 (NOP) receptor agonist, is expected to activate the downstream signaling pathways characteristic of this G-protein coupled receptor. The ORL1 receptor primarily couples to inhibitory G-proteins (Gi/o).[5]
Activation of the ORL1 receptor by an agonist like this compound initiates a cascade of intracellular events:
-
Inhibition of Adenylyl Cyclase: The activated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5]
-
Modulation of Ion Channels: The G-protein subunits also directly modulate ion channel activity, leading to the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca²⁺) channels.[5][6] This results in neuronal hyperpolarization and reduced neurotransmitter release.
-
Activation of MAPK Pathway: The ORL1 receptor can also signal through the mitogen-activated protein kinase (MAPK) cascade, such as the ERK1/2 pathway, which can influence gene transcription and other cellular processes.[4][7]
References
- 1. The ORL1 Receptor: Molecular Pharmacology and Signalling Mechanisms | Semantic Scholar [semanticscholar.org]
- 2. karger.com [karger.com]
- 3. The ORL1 receptor: molecular pharmacology and signalling mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nociceptin (ORL-1) and mu-opioid receptors mediate mitogen-activated protein kinase activation in CHO cells through a Gi-coupled signaling pathway: evidence for distinct mechanisms of agonist-mediated desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 6. Nociceptin/orphanin FQ and the opioid receptor-like ORL1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
SR16835 solubility in DMSO and physiological buffers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of SR16835, a potent agonist for the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL1) receptor. This document outlines its solubility characteristics in common laboratory solvents, provides a detailed protocol for a cell-based functional assay, and describes its primary signaling pathway.
Data Presentation: Solubility of this compound
| Solvent/Buffer System | Solubility Profile & Recommendations | Final Concentration in Assay |
| Dimethyl Sulfoxide (DMSO) | This compound is generally soluble in DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Gentle warming (37°C) and vortexing can aid in dissolution. Stock solutions in DMSO are stable for up to 6 months when stored at -80°C and for 1 month at -20°C. | To avoid cytotoxicity, the final concentration of DMSO in cell culture media should be kept below 0.5%. It is crucial to include a vehicle control with the same final DMSO concentration in all experiments. |
| Physiological Buffers (e.g., PBS, Hanks' Balanced Salt Solution) | This compound has limited solubility in aqueous physiological buffers. Direct dissolution in these buffers is not recommended. | Working solutions should be prepared by diluting the DMSO stock solution into the desired physiological buffer or cell culture medium immediately before use to minimize precipitation. |
| Cell Culture Media (with or without serum) | Similar to physiological buffers, this compound has low aqueous solubility. When preparing working solutions in cell culture media, it is critical to ensure the compound remains in solution. | The final concentration for cell-based assays will depend on the specific experiment and cell type. It is advisable to perform a concentration-response curve to determine the optimal working concentration. |
Signaling Pathway of this compound
This compound is a high-affinity full agonist at the ORL1 receptor, a G protein-coupled receptor (GPCR). The primary signaling cascade initiated by this compound binding to the ORL1 receptor involves the activation of inhibitory G proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, activation of the ORL1 receptor can lead to the modulation of ion channels and the activation of the mitogen-activated protein kinase (MAPK) signaling cascade.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated balance
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. (Molecular Weight of this compound: ~450.6 g/mol ; check the manufacturer's certificate of analysis for the exact value).
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly for 2-5 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
Protocol 2: In Vitro Calcium Mobilization Assay
This protocol outlines a cell-based functional assay to measure the agonist activity of this compound on the ORL1 receptor by monitoring changes in intracellular calcium concentration. This protocol is designed for a 96-well plate format using a cell line endogenously or recombinantly expressing the ORL1 receptor (e.g., CHO-K1 or HEK293 cells).
Materials:
-
ORL1-expressing cells
-
Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-Buffered Saline (PBS)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
This compound stock solution (10 mM in DMSO)
-
Positive control (e.g., a known ORL1 agonist)
-
Vehicle control (DMSO)
-
Black-walled, clear-bottom 96-well microplates
-
Fluorescence microplate reader with automated injection capabilities
Experimental Workflow:
Procedure:
-
Cell Seeding:
-
The day before the assay, seed the ORL1-expressing cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Dye Loading:
-
Prepare a 2X Fluo-4 AM loading solution in HBSS with 20 mM HEPES. A typical final concentration of Fluo-4 AM is 2-5 µM, and Pluronic F-127 is often included at 0.02-0.04% to aid in dye dispersal.
-
Carefully remove the cell culture medium from the wells.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Cell Washing:
-
After incubation, gently wash the cells twice with 100 µL of HBSS with 20 mM HEPES to remove any extracellular dye.
-
After the final wash, add 100 µL of HBSS with 20 mM HEPES to each well and incubate at room temperature for 15-30 minutes to allow for complete de-esterification of the dye.
-
-
Compound Addition and Fluorescence Measurement:
-
Prepare serial dilutions of the this compound stock solution in HBSS with 20 mM HEPES to achieve the desired final concentrations. Also, prepare solutions for the positive and vehicle controls.
-
Set up the fluorescence microplate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm. The instrument should be configured for kinetic reading with automated injection.
-
Place the 96-well plate in the reader and measure the baseline fluorescence for 10-20 seconds.
-
The instrument's injector will then add a specified volume (e.g., 20 µL) of the this compound dilutions, positive control, or vehicle control to the respective wells.
-
Continue to measure the fluorescence intensity for an additional 1-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the peak fluorescence intensity after compound addition to the baseline fluorescence.
-
Plot the fluorescence response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Application Notes and Protocols for SR16835 in Conditioned Place Preference Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR16835 is a potent and selective full agonist for the Nociceptin/Orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor. It also possesses weak partial agonist activity at the mu-opioid receptor (MOR). Preclinical studies have demonstrated that this compound does not produce a conditioned place preference (CPP) on its own, indicating a lack of rewarding properties. However, it has been shown to attenuate the rewarding effects of opioids such as morphine in CPP studies. This unique pharmacological profile suggests that this compound and other NOP receptor agonists may have therapeutic potential in the treatment of opioid use disorder by reducing the motivational value of opioid-associated cues.
These application notes provide a comprehensive overview of the use of this compound in CPP studies, including detailed experimental protocols, data presentation guidelines, and visualizations of the underlying signaling pathways and experimental workflows.
Data Presentation
Quantitative data from CPP studies involving this compound should be summarized to clearly compare the effects of different treatment conditions. The primary outcome measure in CPP is the "preference score," calculated as the time spent in the drug-paired chamber during the post-conditioning test minus the time spent in the same chamber during the pre-conditioning (baseline) test.
Table 1: Conditioned Place Preference Scores for this compound and Morphine
| Treatment Group | Drug Paired with Chamber A | Drug Paired with Chamber B | N | Preference Score (seconds) Mean ± SEM |
| Vehicle Control | Vehicle | Vehicle | 10 | 5 ± 10 |
| Morphine | Morphine (e.g., 5 mg/kg) | Vehicle | 10 | 150 ± 20* |
| This compound | This compound (e.g., 10 mg/kg) | Vehicle | 10 | 10 ± 15 |
| Morphine + this compound | Morphine + this compound | Vehicle | 10 | 30 ± 18# |
*p < 0.05 compared to Vehicle Control, indicating a significant place preference. #p < 0.05 compared to Morphine, indicating a significant attenuation of place preference. Note: The dosage and preference score values are illustrative and should be determined empirically.
Table 2: Locomotor Activity During Conditioning Sessions
| Treatment Group | Day 1 (cm/30 min) Mean ± SEM | Day 3 (cm/30 min) Mean ± SEM | Day 5 (cm/30 min) Mean ± SEM |
| Vehicle Control | 1500 ± 100 | 1450 ± 110 | 1400 ± 90 |
| Morphine | 2500 ± 150 | 2600 ± 160 | 2700 ± 170 |
| This compound | 1600 ± 120 | 1550 ± 110 | 1500 ± 100 |
| Morphine + this compound | 2400 ± 140 | 2500 ± 150 | 2600 ± 160 |
*p < 0.05 compared to Vehicle Control, indicating morphine-induced hyperlocomotion. Note: It is crucial to monitor locomotor activity to ensure that the observed effects on place preference are not due to non-specific motor effects.
Experimental Protocols
The following is a detailed protocol for a conditioned place preference study to evaluate the effect of this compound on morphine-induced reward. This protocol is based on standard CPP procedures and should be adapted to the specific laboratory conditions and animal strain.
Animals
-
Species: Male or female adult mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley).
-
Housing: Animals should be individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water should be available ad libitum.
-
Habituation: Animals should be handled for at least 3-5 days before the start of the experiment to acclimate them to the experimenter.
Apparatus
-
A three-chamber CPP apparatus is typically used. The two conditioning chambers should be distinct in terms of visual (e.g., wall color, patterns) and tactile (e.g., floor texture) cues. A smaller, neutral center chamber connects the two conditioning chambers.
-
Removable partitions are used to confine the animal to a specific chamber during the conditioning phase.
-
An automated video tracking system is recommended for accurate recording of the animal's position and locomotor activity.
Experimental Procedure
The CPP procedure consists of three phases:
Phase 1: Pre-Conditioning (Baseline Preference Test - Day 1)
-
Place the animal in the central chamber of the CPP apparatus with free access to all three chambers.
-
Allow the animal to explore the entire apparatus for 15-30 minutes.
-
Record the time spent in each of the two large conditioning chambers.
-
Animals showing a strong unconditioned preference for one chamber (e.g., spending >80% of the time in one chamber) may be excluded from the study.
-
The assignment of the drug-paired chamber should be counterbalanced to avoid any bias from initial chamber preference.
Phase 2: Conditioning (Days 2-7)
This phase typically involves alternating daily injections of the drug(s) and vehicle, with the animal being confined to one of the conditioning chambers after each injection.
-
Day 2 (Drug Conditioning):
-
Administer the drug treatment (e.g., Morphine or Morphine + this compound) via the appropriate route (e.g., intraperitoneal, subcutaneous).
-
Immediately place the animal in the designated drug-paired chamber for 30-45 minutes. The partitions should be in place to prevent access to the other chambers.
-
After the conditioning session, return the animal to its home cage.
-
-
Day 3 (Vehicle Conditioning):
-
Administer the vehicle injection.
-
Immediately place the animal in the opposite (vehicle-paired) chamber for 30-45 minutes.
-
Return the animal to its home cage.
-
-
Repeat this alternating conditioning schedule for a total of 6 days (3 drug pairings and 3 vehicle pairings). The order of drug and vehicle conditioning days should be counterbalanced across animals.
Phase 3: Post-Conditioning (Preference Test - Day 8)
-
This phase is conducted in a drug-free state.
-
Place the animal in the central chamber with free access to all three chambers, identical to the pre-conditioning phase.
-
Allow the animal to explore the apparatus for 15-30 minutes.
-
Record the time spent in each of the two conditioning chambers.
Drug Preparation and Administration
-
This compound: Dissolve in a suitable vehicle (e.g., sterile saline, distilled water, or a small percentage of a solubilizing agent like DMSO, followed by dilution in saline). The dose should be based on previous literature or pilot studies (e.g., 1-20 mg/kg).
-
Morphine: Morphine sulfate (B86663) is typically dissolved in sterile saline. A commonly used dose to induce CPP is 5-10 mg/kg.
-
Administration: The route of administration (e.g., intraperitoneal, subcutaneous) should be consistent throughout the study. Injection volumes should be calculated based on the animal's body weight.
Visualizations
Signaling Pathway of this compound in Modulating Opioid Reward
Quantifying the Attenuation of Morphine Reward by SR16835: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR16835 is a bifunctional ligand with high affinity for both the Nociceptin/Orphanin FQ (NOP) receptor and the Mu-Opioid Receptor (MOR). It exhibits full agonist activity at the NOP receptor and partial agonist activity at the MOR.[1] This unique pharmacological profile has generated significant interest in its potential to modulate the rewarding effects of opioids like morphine, offering a promising avenue for the development of novel therapeutics for opioid use disorder. These application notes provide detailed protocols for quantifying the effects of this compound on morphine reward, focusing on behavioral assays and underlying signaling mechanisms.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound in modulating morphine-induced reward, based on available preclinical data.
| Experiment | Animal Model | Morphine Dose | This compound Dose (mg/kg) | Effect on Morphine-Induced CPP | Reference |
| Conditioned Place Preference (CPP) | Mice | 10 mg/kg | 3.0 | No significant attenuation | [1] |
| Conditioned Place Preference (CPP) | Mice | 10 mg/kg | 10.0 | Significant attenuation | [1] |
| Conditioned Place Preference (CPP) | Mice | 10 mg/kg | 30.0 | Significant attenuation | [1] |
Note: Data on the effects of this compound in morphine self-administration models are not yet available in the public domain.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental designs and the molecular mechanisms at play, the following diagrams, generated using the DOT language, illustrate key signaling pathways and workflows.
Experimental Protocols
Conditioned Place Preference (CPP)
This protocol is designed to assess the rewarding or aversive properties of a drug by pairing its administration with a specific environment.
Materials:
-
Three-chamber CPP apparatus (e.g., two distinct compartments separated by a neutral central area).
-
Morphine hydrochloride.
-
This compound.
-
Vehicle (e.g., sterile saline).
-
Animal subjects (e.g., C57BL/6J mice).
Procedure:
-
Habituation (Day 0): Place each animal in the central compartment and allow free exploration of the entire apparatus for 15-30 minutes. Record the time spent in each of the two larger compartments to establish baseline preference. Animals showing a strong unconditioned preference for one compartment (e.g., >80% of the time) may be excluded.
-
Conditioning (Days 1-4):
-
Drug Pairing: On alternating days, administer morphine (e.g., 10 mg/kg, s.c.) and immediately confine the animal to one of the compartments (e.g., the initially non-preferred one) for 30 minutes. When testing the effect of this compound, co-administer it (e.g., 3, 10, or 30 mg/kg, i.p.) with morphine.
-
Vehicle Pairing: On the other alternating days, administer the vehicle and confine the animal to the opposite compartment for 30 minutes.
-
-
Test (Day 5): Place the animal in the central compartment and allow free access to all three compartments for 15-30 minutes. Record the time spent in each compartment.
-
Data Analysis: Calculate the preference score as the time spent in the drug-paired compartment during the test phase minus the time spent in the same compartment during the habituation phase. Compare the preference scores between the morphine-only group and the morphine + this compound groups.
Intravenous Self-Administration
This operant conditioning paradigm directly measures the reinforcing properties of a drug.
Materials:
-
Operant conditioning chambers equipped with two levers, a drug infusion pump, and a cue light.
-
Intravenous catheters.
-
Morphine hydrochloride.
-
This compound.
-
Vehicle (e.g., sterile saline).
-
Animal subjects (e.g., Sprague-Dawley rats).
Procedure:
-
Surgery: Surgically implant a chronic intravenous catheter into the jugular vein of each rat. Allow for a recovery period of 5-7 days.
-
Acquisition of Self-Administration:
-
Train the rats to press a designated "active" lever for a reward, initially food pellets, on a fixed-ratio 1 (FR1) schedule (one press results in one reward).
-
Once lever pressing is established, substitute the food reward with an intravenous infusion of morphine (e.g., 0.5 mg/kg/infusion). Each infusion is typically paired with a cue light. The other lever is designated as "inactive" and has no programmed consequences.
-
Continue training until a stable baseline of responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).
-
-
Testing the Effect of this compound:
-
Once a stable baseline of morphine self-administration is established, pre-treat the animals with various doses of this compound or vehicle prior to the self-administration session.
-
Record the number of active and inactive lever presses during the session.
-
-
Data Analysis: Compare the number of morphine infusions earned between the vehicle-pre-treated and this compound-pre-treated sessions. A decrease in the number of infusions following this compound pre-treatment indicates an attenuation of morphine's reinforcing effects.
In Vitro Signaling Assays
a) G-Protein-Gated Inwardly Rectifying Potassium (GIRK) Channel Activation Assay (Whole-Cell Patch-Clamp Electrophysiology)
This assay measures the activation of GIRK channels, a downstream effector of Gi/o-coupled GPCRs like the MOR and NOP receptors.
Materials:
-
Cell line expressing the human MOR or NOP receptor and GIRK1/2 channels (e.g., HEK293 cells).
-
Patch-clamp electrophysiology rig.
-
Morphine, this compound.
-
Appropriate intracellular and extracellular recording solutions.
Procedure:
-
Culture the cells on coverslips.
-
Perform whole-cell patch-clamp recordings from single cells.
-
Hold the cell at a membrane potential of -80 mV.
-
Apply voltage ramps to measure the current-voltage relationship and confirm the presence of inwardly rectifying potassium currents.
-
Bath-apply different concentrations of morphine or this compound to the cell.
-
Measure the change in the holding current. Activation of GIRK channels will result in an outward current at this holding potential.
-
Data Analysis: Construct concentration-response curves for the outward current induced by each agonist to determine their potency (EC50) and efficacy (Emax).
b) β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated opioid receptor, a key step in receptor desensitization and an indicator of a separate signaling pathway.
Materials:
-
Cell line expressing the human MOR or NOP receptor fused to a reporter enzyme fragment (e.g., ProLink) and β-arrestin fused to the complementary enzyme fragment (e.g., Enzyme Acceptor), such as the PathHunter® β-arrestin assay system.
-
Luminescence plate reader.
-
Morphine, this compound.
-
Assay-specific detection reagents.
Procedure:
-
Plate the cells in a 96- or 384-well plate.
-
Treat the cells with various concentrations of morphine or this compound.
-
Incubate for the recommended time to allow for receptor activation and β-arrestin recruitment.
-
Add the detection reagents according to the manufacturer's protocol.
-
Measure the luminescent signal using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the extent of β-arrestin recruitment. Generate concentration-response curves to determine the potency (EC50) and efficacy (Emax) of each compound for β-arrestin recruitment.
In Vivo Microdialysis for Dopamine (B1211576) Release
This technique allows for the in vivo measurement of neurotransmitter levels in specific brain regions, such as the nucleus accumbens, which is critically involved in reward.
Materials:
-
Microdialysis probes.
-
Stereotaxic apparatus.
-
HPLC system with electrochemical detection.
-
Morphine, this compound.
-
Artificial cerebrospinal fluid (aCSF).
-
Animal subjects (e.g., Sprague-Dawley rats).
Procedure:
-
Surgery: Surgically implant a guide cannula targeting the nucleus accumbens shell using a stereotaxic apparatus. Allow for a recovery period.
-
Microdialysis:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of dopamine levels.
-
Administer morphine with or without this compound.
-
Continue collecting dialysate samples to measure changes in dopamine levels following drug administration.
-
-
Analysis:
-
Analyze the dopamine concentration in each dialysate sample using HPLC with electrochemical detection.
-
-
Data Analysis: Express the dopamine levels as a percentage of the baseline and compare the time course and peak dopamine levels between the different treatment groups.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for researchers to quantify the effects of this compound on morphine reward. By employing a combination of behavioral and in vitro signaling assays, a thorough characterization of this compound's potential as a therapeutic agent for opioid use disorder can be achieved. The provided data and diagrams serve as a valuable resource for designing and interpreting experiments in this critical area of research.
References
Application Notes and Protocols for Studying SR16835 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR16835 is a potent dual agonist, exhibiting full agonism at the Nociceptin/Orphanin FQ (NOP) receptor, also known as the Opioid Receptor-Like 1 (ORL1) receptor, and partial agonism at the mu-opioid receptor (MOR). This profile suggests its potential therapeutic utility in pain management and other neurological disorders. These application notes provide a guide for researchers to study the in vitro activity of this compound using appropriate cell lines and experimental protocols. The recommended cell lines are Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells, which are widely used for studying G protein-coupled receptors (GPCRs) due to their robust growth characteristics and low endogenous expression of many receptors, making them ideal for stable transfection of the target receptors.
Recommended Cell Lines
For studying the activity of this compound, the use of recombinant cell lines stably expressing either the human ORL1 receptor or the human mu-opioid receptor is recommended.
| Cell Line | Receptor Expression | Key Characteristics |
| HEK293-hORL1 | Human ORL1 (NOP) Receptor | Adherent epithelial morphology. Suitable for a wide range of functional assays, including cAMP inhibition and calcium mobilization. |
| CHO-K1-hORL1 | Human ORL1 (NOP) Receptor | Adherent epithelial-like morphology. Often used for radioligand binding and GTPγS binding assays due to high receptor expression levels. |
| HEK293-hMOR | Human Mu-Opioid Receptor | Adherent epithelial morphology. Well-suited for cAMP inhibition and receptor internalization studies. |
| CHO-K1-hMOR | Human Mu-Opioid Receptor | Adherent epithelial-like morphology. A common choice for binding affinity determination and functional assays.[1] |
Quantitative Data Summary
Due to the limited availability of published in vitro quantitative data specifically for this compound, the following table presents representative data for a potent ORL1 agonist (Nociceptin/Orphanin FQ) and a standard MOR agonist (DAMGO) in recombinant cell lines. This data serves as a benchmark for expected potencies and affinities when characterizing this compound.
| Compound | Receptor | Cell Line | Assay Type | Parameter | Value |
| Nociceptin/OFQ | hORL1 | CHO-hORL1 | Radioligand Binding | Ki | ~0.1 - 1 nM |
| Nociceptin/OFQ | hORL1 | HEK293-hORL1 | cAMP Inhibition | EC50 | ~0.1 - 5 nM |
| Nociceptin/OFQ | hORL1 | CHO-hORL1 | GTPγS Binding | EC50 | ~0.1 - 2 nM |
| DAMGO | hMOR | CHO-hMOR | Radioligand Binding | Ki | ~1 - 10 nM |
| DAMGO | hMOR | HEK293-hMOR | cAMP Inhibition | EC50 | ~1 - 10 nM |
| DAMGO | hMOR | CHO-hMOR | GTPγS Binding | EC50 | ~5 - 20 nM |
Signaling Pathways and Experimental Workflows
ORL1 and Mu-Opioid Receptor Signaling
Both ORL1 and mu-opioid receptors are Gi/o-coupled GPCRs. Upon agonist binding, they activate intracellular signaling cascades that lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and modulation of ion channel activity (activation of G protein-coupled inwardly rectifying potassium channels (GIRKs) and inhibition of N-type calcium channels).[2][3][4][5][6]
Figure 1: Simplified signaling pathway for ORL1 and mu-opioid receptors.
Experimental Workflow for In Vitro Characterization
The following diagram outlines a typical workflow for characterizing the activity of this compound in recombinant cell lines.
Figure 2: Experimental workflow for this compound characterization.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Ki) of this compound for the ORL1 or mu-opioid receptor.
Materials:
-
HEK293 or CHO cells stably expressing the receptor of interest.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA.
-
Radioligand: [3H]-Nociceptin for ORL1 or [3H]-DAMGO for MOR.
-
Non-specific binding control: Unlabeled Nociceptin (1 µM) or Naloxone (10 µM).
-
This compound stock solution.
-
96-well plates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation:
-
Culture cells to ~80-90% confluency.
-
Wash cells with ice-cold PBS and scrape into membrane preparation buffer.
-
Homogenize cells using a Dounce or polytron homogenizer on ice.
-
Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., Bradford assay).
-
-
Binding Reaction:
-
In a 96-well plate, add in order:
-
50 µL of assay buffer (for total binding) or non-specific control (for non-specific binding).
-
50 µL of various concentrations of this compound.
-
50 µL of radioligand at a concentration close to its Kd.
-
100 µL of membrane preparation (typically 10-50 µg protein per well).
-
-
Incubate at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the reaction mixture through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.
-
Wash the filters 3-4 times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression (sigmoidal dose-response).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Inhibition Assay
This functional assay measures the ability of this compound to inhibit adenylyl cyclase and reduce intracellular cAMP levels.[7]
Materials:
-
HEK293 or CHO cells stably expressing the receptor of interest.
-
Serum-free cell culture medium.
-
IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor.
-
Forskolin (B1673556), an adenylyl cyclase activator.
-
This compound stock solution.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
96- or 384-well plates.
Procedure:
-
Cell Plating:
-
Seed cells into 96- or 384-well plates at an appropriate density and allow them to attach overnight.
-
-
Assay:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with IBMX (typically 100-500 µM) in serum-free medium for 15-30 minutes at 37°C.
-
Add various concentrations of this compound and incubate for 15-30 minutes at 37°C.
-
Stimulate the cells with a fixed concentration of forskolin (typically 1-10 µM, pre-determined to give a submaximal response) for 15-30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP detection kit.
-
-
Data Analysis:
-
Generate a standard curve if required by the kit.
-
Plot the percentage of inhibition of the forskolin-stimulated cAMP response against the log concentration of this compound.
-
Determine the EC50 (potency) and Emax (efficacy) values using non-linear regression.
-
[35S]GTPγS Binding Assay
This assay directly measures the activation of G proteins by the receptor upon agonist binding.
Materials:
-
Membrane preparation from recombinant cells (as in the radioligand binding assay).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA.
-
GDP (Guanosine diphosphate).
-
[35S]GTPγS (Guanosine 5'-[γ-thio]triphosphate, radiolabeled).
-
This compound stock solution.
-
Non-specific binding control: unlabeled GTPγS (10 µM).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Reaction Mixture:
-
In a 96-well plate, add in order:
-
50 µL of assay buffer containing GDP (typically 10-30 µM).
-
50 µL of various concentrations of this compound.
-
50 µL of membrane preparation (20-50 µg protein).
-
-
Pre-incubate for 15-20 minutes at 30°C.
-
-
Initiate Reaction:
-
Add 50 µL of [35S]GTPγS (typically 0.1-0.5 nM) to each well to start the reaction.
-
Incubate for 30-60 minutes at 30°C with gentle agitation.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters, add scintillation fluid, and count the radioactivity.
-
-
Data Analysis:
-
Determine the net agonist-stimulated binding by subtracting the basal binding (in the absence of agonist) from the total binding at each agonist concentration.
-
Plot the percentage of stimulation over basal against the log concentration of this compound.
-
Determine the EC50 and Emax values using non-linear regression.
-
Conclusion
The provided cell lines and protocols offer a robust framework for the in vitro characterization of this compound. By employing these assays, researchers can determine the binding affinity, functional potency, and efficacy of this compound at both the ORL1 and mu-opioid receptors, providing valuable data for drug development and mechanistic studies. It is recommended to perform pilot experiments to optimize assay conditions, such as cell number, incubation times, and reagent concentrations, for the specific laboratory setup.
References
- 1. Site-directed Mutagenesis Identifies Residues Involved in Ligand Recognition in the Human A2a Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A site-directed mutagenesis study of drug-binding selectivity in genetic variants of human alpha(1)-acid glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding and in vitro activities of peptides with high affinity for the nociceptin/orphanin FQ receptor, ORL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Basis for Ligand Recognition and Functional Selectivity at Angiotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A synthetic agonist at the orphanin FQ/nociceptin receptor ORL1: Anxiolytic profile in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-directed mutagenesis to study the role of specific amino acids in the ligand binding domain of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biopac.com [biopac.com]
Application Notes and Protocols for SR16835 in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR16835 is a potent and selective synthetic small molecule that acts as a full agonist at the nociceptin (B549756)/orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor, and as a low-affinity partial agonist at the mu-opioid receptor (MOR). This dual activity makes this compound a valuable research tool for investigating the complex roles of the NOP and MOR signaling pathways in the central nervous system. In primary neuron cultures, this compound can be utilized to explore fundamental neuronal processes, including cell survival, neurite dynamics, and intracellular signaling cascades. These studies are critical for understanding the therapeutic potential of NOP and MOR modulation in various neurological and psychiatric disorders.
Mechanism of Action in Neurons
Activation of the NOP receptor by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][2] This Gαi/o-coupled signaling also involves the modulation of ion channels, specifically the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[1][2][3] These actions generally lead to neuronal hyperpolarization and a reduction in neurotransmitter release. The partial agonism of this compound at the MOR would also contribute to inhibitory effects on neuronal activity, primarily through Gαi/o coupling.[4]
Data Presentation
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Receptor | Value |
| Binding Affinity (Ki) | NOP (ORL1) | 11.4 nM |
| Binding Affinity (Ki) | Mu-Opioid (MOR) | 79.9 nM |
| Functional Activity | NOP (ORL1) | Full Agonist |
| Functional Activity | Mu-Opioid (MOR) | Partial Agonist |
Table 2: Suggested Concentration Ranges for In Vitro Neuronal Assays
| Assay | Suggested Concentration Range | Incubation Time |
| Neuronal Viability (Neuroprotection) | 10 nM - 10 µM | 24 - 48 hours |
| Neurite Outgrowth Inhibition | 1 nM - 1 µM | 48 - 72 hours |
| Signaling Pathway Analysis (e.g., cAMP, pERK) | 100 nM - 1 µM | 5 - 60 minutes |
| Electrophysiology (Patch-Clamp) | 100 nM - 10 µM | Acute application |
| Calcium Imaging | 100 nM - 10 µM | Acute application |
Note: The suggested concentration ranges are based on the reported affinities and activities of this compound and similar NOP receptor agonists. Optimal concentrations and incubation times should be determined empirically for each specific primary neuron type and experimental setup.
Experimental Protocols
I. Assessment of Neuroprotective Effects of this compound
This protocol is designed to evaluate the potential of this compound to protect primary neurons from excitotoxicity or oxidative stress-induced cell death.
Materials:
-
Primary cortical or hippocampal neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated culture plates (96-well)
-
This compound stock solution (in DMSO)
-
Excitotoxic agent (e.g., Glutamate (B1630785), NMDA) or Oxidative stress inducer (e.g., H₂O₂)
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™, or Live/Dead staining kit)
-
Plate reader or fluorescence microscope
Protocol:
-
Primary Neuron Culture:
-
Isolate primary cortical or hippocampal neurons from embryonic day 18 (E18) rat or mouse pups following established protocols.[4][5][6][7]
-
Plate neurons at a density of 5 x 10⁴ cells/well in a 96-well plate pre-coated with poly-D-lysine.
-
Culture neurons in Neurobasal medium with supplements for 7-10 days to allow for maturation.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 10 nM to 10 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Pre-treat the neurons with the different concentrations of this compound or vehicle for 1-2 hours.
-
-
Induction of Neuronal Damage:
-
Following pre-treatment, expose the neurons to an excitotoxic or oxidative insult. For example, add glutamate to a final concentration of 50-100 µM or H₂O₂ to a final concentration of 100-200 µM.
-
Include a control group of untreated neurons (no this compound and no insult) and a group with the insult alone.
-
Incubate for 24 hours.
-
-
Assessment of Neuronal Viability:
-
After the incubation period, measure cell viability using a preferred method. For MTT assay, incubate with MTT solution for 2-4 hours, then solubilize the formazan (B1609692) crystals and read the absorbance.
-
For live/dead staining, incubate with calcein-AM and ethidium (B1194527) homodimer-1 and visualize using a fluorescence microscope.
-
-
Data Analysis:
-
Calculate the percentage of viable cells for each condition relative to the untreated control.
-
Plot the percentage of neuroprotection (increase in viability compared to the insult-only group) against the concentration of this compound to determine the EC₅₀.
-
II. Neurite Outgrowth Inhibition Assay
This protocol assesses the effect of this compound on the growth and extension of neurites from primary neurons, based on the known role of NOP receptor activation in inhibiting axonal regeneration.[8]
Materials:
-
Primary dorsal root ganglion (DRG) or cortical neurons
-
Neurobasal medium supplemented with B27, GlutaMAX, and nerve growth factor (NGF) for DRG neurons
-
Poly-D-lysine and laminin (B1169045) coated culture plates (24- or 48-well)
-
This compound stock solution (in DMSO)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system or fluorescence microscope with image analysis software
Protocol:
-
Primary Neuron Culture:
-
This compound Treatment:
-
Add this compound at final concentrations ranging from 1 nM to 1 µM. Include a vehicle control.
-
Incubate for 48-72 hours.
-
-
Immunofluorescence Staining:
-
Fix the neurons with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific binding with 5% BSA for 1 hour.
-
Incubate with anti-β-III tubulin antibody overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody and DAPI for 1-2 hours.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Use image analysis software to quantify neurite length, number of branches, and number of neurite-bearing cells.
-
-
Data Analysis:
-
Normalize the neurite outgrowth parameters to the vehicle control.
-
Plot the percentage of inhibition of neurite outgrowth against the concentration of this compound to determine the IC₅₀.
-
III. Analysis of Downstream Signaling Pathways
This protocol outlines methods to investigate the effect of this compound on key signaling molecules downstream of NOP and MOR activation, such as cAMP and phosphorylated ERK (pERK).
Materials:
-
Primary cortical or striatal neurons cultured in 6- or 12-well plates
-
This compound stock solution (in DMSO)
-
Forskolin (B1673556) (for cAMP assay)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
cAMP assay kit (e.g., ELISA-based)
-
Western blot reagents and antibodies against pERK, total ERK, and a loading control (e.g., β-actin)
Protocol for cAMP Assay:
-
Cell Treatment:
-
Culture primary neurons for 7-10 days.
-
Pre-treat cells with different concentrations of this compound (100 nM - 1 µM) or vehicle for 15-30 minutes.
-
Stimulate the neurons with forskolin (e.g., 10 µM) for 10-15 minutes to induce cAMP production. Include a basal (no forskolin) control.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the ELISA-based assay.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP production by this compound.
-
Protocol for Western Blotting (pERK Analysis):
-
Cell Treatment:
-
Culture primary neurons for 7-10 days.
-
Treat cells with this compound (e.g., 1 µM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer and collect the lysates.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against pERK and total ERK.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate.
-
Strip and re-probe the membrane for a loading control.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the pERK signal to the total ERK and loading control signals.
-
Plot the fold change in pERK levels relative to the untreated control at different time points.
-
Mandatory Visualizations
References
- 1. Agonist-selective NOP receptor phosphorylation correlates in vitro and in vivo and reveals differential post-activation signaling by chemically diverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Nociceptin/Orphanin FQ-NOP Receptor System in the Regulation of Stress-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 5. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRIMARY NEURON CULTURE PROTOCOL [protocols.io]
- 7. Protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The nociceptin receptor inhibits axonal regeneration and recovery from spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
Troubleshooting & Optimization
Technical Support Center: SR16835 Off-Target Effects on Opioid Receptors
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of SR16835 on opioid receptors. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental investigations.
Quantitative Data Summary
The following table summarizes the known quantitative data for the binding affinity and functional activity of this compound at the Nociceptin/Orphanin FQ (NOP) receptor and the mu-opioid receptor (MOR). Despite a comprehensive search, specific quantitative data for the delta-opioid receptor (DOR) and kappa-opioid receptor (KOR) were not available in the public domain.
| Receptor | Binding Affinity (Ki) | Functional Activity | Efficacy (Emax) | Potency (EC50) |
| NOP (ORL1) | 11.4 nM[1] | Full Agonist[1][2] | Not Reported | Not Reported |
| Mu-Opioid (MOR) | 79.9 nM[1] | Partial Agonist[1][2] | Not Reported | Not Reported |
| Delta-Opioid (DOR) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Kappa-Opioid (KOR) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
Radioligand Binding Assay (for Ki determination)
Objective: To determine the binding affinity (Ki) of this compound for opioid receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the opioid receptor of interest (e.g., CHO or HEK293 cells).
-
Radioligand: Use a high-affinity radiolabeled ligand specific for the receptor being tested (e.g., [³H]diprenorphine for general opioid receptor binding, or more specific radioligands for each receptor subtype).
-
Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Incubation: Allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assay (for Agonist Activity)
Objective: To determine the functional activity (EC50 and Emax) of this compound at opioid receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines expressing the opioid receptor of interest.
-
Assay Buffer: Prepare an assay buffer containing GDP, MgCl₂, and NaCl.
-
Reaction Mixture: In a microplate, combine the cell membranes, assay buffer, and varying concentrations of this compound.
-
Initiation: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
Termination and Separation: Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the concentration of this compound to generate a dose-response curve. Determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect) from this curve.
Troubleshooting Guides
Radioligand Binding Assay
| Issue | Possible Cause | Troubleshooting Steps |
| High Non-Specific Binding | - Insufficient washing of filters. - Radioligand sticking to filters or plate. - Inappropriate blocking agent. | - Increase the number and volume of washes. - Pre-soak filters in a solution of 0.5% polyethyleneimine (PEI). - Test different blocking agents (e.g., BSA). |
| Low Specific Binding | - Low receptor expression in membranes. - Degraded radioligand or compound. - Suboptimal incubation time or temperature. | - Use membranes with higher receptor density. - Aliquot and store radioligand and compound properly. - Optimize incubation conditions. |
| High Variability Between Replicates | - Inconsistent pipetting. - Incomplete mixing of reagents. - Uneven filtration. | - Use calibrated pipettes and proper technique. - Ensure thorough mixing of all components. - Ensure a consistent and rapid filtration process. |
[³⁵S]GTPγS Functional Assay
| Issue | Possible Cause | Troubleshooting Steps |
| High Basal Binding | - High constitutive receptor activity. - Contamination with GTP. | - Optimize GDP concentration to reduce basal activity. - Ensure all solutions are free of contaminating GTP. |
| Low Agonist-Stimulated Signal | - Low receptor-G protein coupling efficiency. - Insufficient agonist concentration. - Incorrect assay buffer composition. | - Use a cell line with robust receptor-G protein coupling. - Extend the range of agonist concentrations. - Optimize Mg²⁺ and NaCl concentrations. |
| "Bell-Shaped" Dose-Response Curve | - Receptor desensitization at high agonist concentrations. - Compound solubility issues at high concentrations. | - Reduce incubation time. - Check the solubility of this compound in the assay buffer. |
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of this compound on opioid receptors?
A1: The primary and most well-documented off-target effect of this compound is its partial agonist activity at the mu-opioid receptor (MOR).[1][2] It exhibits a lower binding affinity for MOR compared to its primary target, the NOP receptor.[1]
Q2: Does this compound show any activity at delta or kappa opioid receptors?
A2: Based on a comprehensive review of the available scientific literature, there is no specific quantitative data on the binding affinity or functional activity of this compound at the delta-opioid receptor (DOR) or the kappa-opioid receptor (KOR). Therefore, its activity at these receptors remains uncharacterized in the public domain.
Q3: How does the partial agonism of this compound at the mu-opioid receptor affect its overall pharmacological profile?
A3: As a partial agonist at the MOR, this compound may produce some mu-opioid-like effects, but with a lower maximal response compared to a full agonist like morphine. This could potentially lead to a ceiling effect for its mu-opioid-mediated actions. The clinical and therapeutic implications of this dual NOP agonist/MOR partial agonist profile are an active area of research.
Q4: What are the expected downstream signaling events upon activation of the NOP receptor by this compound?
A4: As a full agonist at the NOP receptor, this compound is expected to activate Gαi/o protein-coupled signaling pathways. This typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of ion channels (e.g., activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels).
Q5: What signaling pathways are activated by this compound's partial agonism at the mu-opioid receptor?
A5: Partial agonism at the MOR by this compound would also primarily involve the activation of Gαi/o proteins, leading to similar downstream effects as NOP receptor activation, including inhibition of adenylyl cyclase and modulation of ion channel activity. The magnitude of this response would be lower than that induced by a full MOR agonist.
Visualizations
Caption: this compound signaling pathway at the NOP receptor.
Caption: this compound off-target signaling at the mu-opioid receptor.
Caption: Experimental workflow for a [³⁵S]GTPγS functional assay.
References
Technical Support Center: Interpreting SR16835 Mu-Opioid Receptor Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SR16835 and investigating its activity at the mu-opioid receptor (MOR).
Data Presentation: this compound Mu-Opioid Receptor Activity Profile
Note: The following quantitative data is illustrative, based on the characterization of this compound as a low-affinity partial agonist at the mu-opioid receptor.[1][2] Specific experimental values for EC50 and Emax may vary between cell lines and assay conditions.
| Parameter | Value | Assay Type | Description |
| Binding Affinity (Ki) | 79.9 nM[1] | Radioligand Binding Assay | Measures the affinity of this compound for the mu-opioid receptor. |
| G-Protein Activation (EC50) | ~250 nM | [³⁵S]GTPγS Binding Assay | Concentration of this compound that produces 50% of the maximal response in G-protein activation. |
| G-Protein Activation (Emax) | ~40% (relative to DAMGO) | [³⁵S]GTPγS Binding Assay | The maximum level of G-protein activation achieved by this compound, relative to a full agonist like DAMGO. |
| β-Arrestin Recruitment (EC50) | >10 µM | β-Arrestin Recruitment Assay | Concentration of this compound that produces 50% of the maximal response in β-arrestin recruitment. A high value suggests low potency for this pathway. |
| β-Arrestin Recruitment (Emax) | <10% (relative to DAMGO) | β-Arrestin Recruitment Assay | The maximum level of β-arrestin recruitment achieved by this compound, relative to a full agonist. A low value indicates weak efficacy in recruiting β-arrestin. |
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Radioligand Binding Assays
Q1: My calculated Ki for this compound is significantly different from the reported value of 79.9 nM.
-
Possible Cause 1: Radioligand concentration is too high.
-
Troubleshooting: Ensure the concentration of the radioligand (e.g., [³H]DAMGO) is at or below its Kd value. High concentrations can lead to an overestimation of the competitor's Ki.
-
-
Possible Cause 2: Incorrect definition of non-specific binding.
-
Troubleshooting: Use a high concentration of a saturating, unlabeled ligand (e.g., 10 µM Naloxone) to accurately determine non-specific binding.
-
-
Possible Cause 3: Issues with membrane preparation.
-
Troubleshooting: Ensure the cell membranes expressing the mu-opioid receptor are properly prepared and stored. Repeated freeze-thaw cycles can degrade receptor integrity.
-
-
Possible Cause 4: Incubation time is insufficient to reach equilibrium.
-
Troubleshooting: Optimize the incubation time to ensure the binding reaction has reached equilibrium. This can be determined by performing a time-course experiment.
-
[³⁵S]GTPγS Binding Assays
Q2: I am not observing a significant stimulation of [³⁵S]GTPγS binding with this compound.
-
Possible Cause 1: Low receptor expression in the cell line.
-
Troubleshooting: Verify the expression level of the mu-opioid receptor in your cell membranes using a saturation binding assay with a suitable radioligand.
-
-
Possible Cause 2: Suboptimal assay buffer conditions.
-
Troubleshooting: The concentration of GDP, Mg²⁺, and Na⁺ ions in the assay buffer is critical for G-protein coupling and nucleotide exchange. Optimize these concentrations for your specific cell system.
-
-
Possible Cause 3: this compound is a partial agonist.
-
Troubleshooting: As a partial agonist, the maximal stimulation (Emax) produced by this compound will be lower than that of a full agonist like DAMGO. Ensure you are comparing the response to an appropriate positive control and that your assay has a sufficient signal window to detect partial agonism.
-
Q3: The basal [³⁵S]GTPγS binding in my assay is too high.
-
Possible Cause 1: Constitutive receptor activity.
-
Troubleshooting: Some cell lines may exhibit high basal activity. The inclusion of an inverse agonist can help to reduce this basal signal.
-
-
Possible Cause 2: Contamination of reagents.
-
Troubleshooting: Ensure all reagents, especially the GDP stock, are free of contaminants that might affect G-protein activity.
-
β-Arrestin Recruitment Assays
Q4: I am unable to detect any β-arrestin recruitment with this compound.
-
Possible Cause 1: this compound has very low efficacy for β-arrestin recruitment.
-
Troubleshooting: This is an expected outcome for a biased agonist. Ensure your assay is sensitive enough to detect low levels of recruitment. Compare the response to a known β-arrestin-recruiting agonist.
-
-
Possible Cause 2: Insufficient GRK (G protein-coupled receptor kinase) expression.
-
Troubleshooting: Agonist-induced receptor phosphorylation by GRKs is often a prerequisite for β-arrestin binding. Overexpression of a relevant GRK (e.g., GRK2) may be necessary to observe a robust signal.
-
-
Possible Cause 3: The chosen assay format is not suitable.
-
Troubleshooting: There are various β-arrestin recruitment assay technologies (e.g., BRET, FRET, enzyme complementation). The sensitivity of these assays can differ, and one may be more suitable for detecting weak interactions than another.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound at the mu-opioid receptor?
This compound is a partial agonist at the mu-opioid receptor. This means that it binds to the receptor and activates it, but with lower efficacy than a full agonist. It is also described as a biased agonist, showing a preference for activating the G-protein signaling pathway over the β-arrestin recruitment pathway.
Q2: What are the expected downstream effects of mu-opioid receptor activation by this compound?
As a G-protein biased partial agonist, this compound is expected to primarily activate the Gαi/o pathway, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of ion channels (e.g., activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels).[3][4] Due to its low efficacy for β-arrestin recruitment, it is expected to have a reduced propensity to cause receptor desensitization, internalization, and potentially some of the adverse effects associated with traditional opioids.
Q3: How does the dual activity of this compound at both NOP and mu-opioid receptors influence its overall pharmacological profile?
This compound is a potent full agonist at the nociceptin/orphanin FQ (NOP) receptor.[1] This dual activity is a key feature of the compound. The activation of NOP receptors can produce antinociceptive effects and may also modulate the rewarding effects of mu-opioid receptor agonists. The combination of partial agonism at the MOR and full agonism at the NOP receptor contributes to its unique in vivo profile, such as its antiallodynic effects in chronic pain models without producing conditioned place preference.[1]
Q4: What are the appropriate controls to include in an experiment with this compound?
-
Positive Control (Full Agonist): DAMGO is a potent and selective full agonist for the mu-opioid receptor and is a suitable positive control for both G-protein activation and β-arrestin recruitment assays.
-
Antagonist Control: Naloxone is a competitive antagonist for the mu-opioid receptor and can be used to confirm that the observed effects of this compound are mediated through this receptor.
-
Vehicle Control: The solvent used to dissolve this compound should be tested alone to ensure it does not have any effect on the assay.
Experimental Protocols
Radioligand Binding Assay for Mu-Opioid Receptor
-
Objective: To determine the binding affinity (Ki) of this compound for the human mu-opioid receptor.
-
Materials:
-
Cell membranes prepared from HEK293 or CHO cells stably expressing the human mu-opioid receptor.
-
Radioligand: [³H]DAMGO (specific activity ~30-60 Ci/mmol).
-
Non-specific binding control: Naloxone.
-
Test compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, cell membranes (10-20 µg protein/well), [³H]DAMGO (at a concentration close to its Kd, e.g., 1 nM), and either vehicle, this compound at various concentrations, or Naloxone (10 µM for non-specific binding).
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assay for G-Protein Activation
-
Objective: To measure the potency (EC50) and efficacy (Emax) of this compound to stimulate G-protein activation.
-
Materials:
-
Cell membranes expressing the mu-opioid receptor.
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol).
-
GDP.
-
Test compound: this compound.
-
Full agonist control: DAMGO.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
-
Procedure:
-
Prepare serial dilutions of this compound and DAMGO.
-
In a 96-well plate, add assay buffer, cell membranes (10-20 µg protein/well), and GDP (e.g., 10 µM).
-
Add the test compounds (this compound or DAMGO) at various concentrations or vehicle.
-
Initiate the reaction by adding [³⁵S]GTPγS (e.g., 0.1 nM).
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the filter-bound radioactivity by liquid scintillation counting.
-
Plot the specific binding of [³⁵S]GTPγS as a function of the agonist concentration and determine EC50 and Emax values from the dose-response curves.
-
β-Arrestin Recruitment Assay (BRET-based)
-
Objective: To measure the ability of this compound to induce β-arrestin2 recruitment to the mu-opioid receptor.
-
Materials:
-
HEK293 cells co-expressing the mu-opioid receptor fused to a BRET donor (e.g., Renilla Luciferase, Rluc) and β-arrestin2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Cell culture medium.
-
BRET substrate (e.g., coelenterazine (B1669285) h).
-
Test compound: this compound.
-
Full agonist control: DAMGO.
-
White, opaque 96-well microplates.
-
A plate reader capable of detecting dual-wavelength luminescence.
-
-
Procedure:
-
Plate the cells in the white 96-well plates and allow them to attach overnight.
-
Prepare serial dilutions of this compound and DAMGO.
-
Remove the culture medium and replace it with assay buffer.
-
Add the test compounds at various concentrations or vehicle.
-
Incubate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Add the BRET substrate and incubate for 5-10 minutes.
-
Measure the luminescence at the two emission wavelengths (one for the donor and one for the acceptor).
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the change in BRET ratio as a function of agonist concentration to determine EC50 and Emax values.
-
Signaling Pathways and Experimental Workflows
Caption: Mu-opioid receptor signaling pathways activated by this compound.
Caption: Workflow for characterizing this compound mu-opioid receptor activity.
References
SR16835 stability and storage conditions
Technical Support Center: SR16835
Disclaimer: Specific stability and storage data for this compound are not publicly available. The following recommendations are based on general best practices for handling small molecule research compounds and should be used as a guideline. It is highly recommended to perform in-house stability tests for your specific experimental conditions.
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of this compound?
For long-term storage, it is recommended to store solid this compound in a tightly sealed container at -20°C or -80°C, protected from light and moisture. For short-term storage, keeping it at 2-8°C is also an option. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation, which can affect the compound's stability.
Q2: How do I reconstitute this compound for in vitro experiments?
This compound is typically reconstituted in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO) to create a stock solution.
Experimental Protocol: Reconstitution of this compound
-
Equilibration: Allow the vial of solid this compound to reach room temperature.
-
Solvent Addition: Add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Gently vortex or sonicate the vial until the compound is completely dissolved.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: What is the recommended storage condition for this compound in solution?
Stock solutions of this compound in DMSO should be stored at -20°C or -80°C. When properly stored, these solutions are generally stable for several months. However, it is best practice to prepare fresh dilutions for your experiments from the frozen stock to ensure consistency. Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.
Q4: What are the key factors that can affect the stability of this compound in my experiments?
Several factors can impact the stability of small molecules like this compound in experimental settings.[1][2] These include:
-
Temperature: Higher temperatures generally accelerate the degradation of chemical compounds.[1][2]
-
pH: The stability of a compound can be pH-dependent. Extreme pH values can lead to hydrolysis or other forms of degradation.[1][2]
-
Light: Exposure to UV or visible light can cause photodegradation of light-sensitive compounds.[1]
-
Oxygen: The presence of oxygen can lead to oxidation of susceptible functional groups within the molecule.[1]
-
Solvent: The choice of solvent and its purity can affect the stability of the dissolved compound.
| Storage Condition | Solid this compound | This compound Stock Solution (in DMSO) |
| Long-term | -20°C or -80°C | -20°C or -80°C (in aliquots) |
| Short-term | 2-8°C | 2-8°C (for a few days) |
| Protection | Protect from light and moisture | Protect from light |
Troubleshooting Guides
Issue 1: I am observing high variability or a loss of activity in my cell-based assays.
This could be due to several factors related to compound stability and handling.
Troubleshooting Steps:
-
Fresh Dilutions: Always prepare fresh working dilutions of this compound from a frozen stock solution immediately before each experiment.
-
Minimize Freeze-Thaw Cycles: Aliquot your stock solution into single-use volumes to avoid repeated freezing and thawing.
-
Solvent Effects: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[3] Run a vehicle control (media with the same concentration of DMSO but without this compound) to assess the effect of the solvent on your cells.
-
Compound Adsorption: Small molecules can sometimes adsorb to plasticware. Consider using low-adhesion microplates or pre-treating plates with a blocking agent if you suspect this is an issue.
Caption: A logical workflow for troubleshooting assay variability.
Issue 2: My compound precipitates when I add it to the aqueous assay buffer or cell culture medium.
Precipitation can occur when a compound that is soluble in a high-concentration organic stock is diluted into an aqueous solution where its solubility is lower.
Troubleshooting Steps:
-
Lower the Final Concentration: The most straightforward solution is to use a lower final concentration of this compound in your assay.
-
Optimize the Dilution Method: Instead of adding the stock solution directly to the full volume of aqueous buffer, try a serial dilution approach. You can also try pre-diluting the compound in a small amount of serum-containing medium before adding it to the rest of the assay medium, as proteins in the serum can sometimes help to maintain solubility.
-
Use a Different Solvent: While DMSO is common, other solvents like ethanol (B145695) may be considered, but their compatibility and potential effects on your specific cell line must be carefully evaluated.[3]
This compound Signaling Pathway
This compound is an agonist of the Opioid-Receptor-Like 1 (ORL1) receptor, also known as the Nociceptin/Orphanin FQ (N/OFQ) receptor (NOP). The ORL1 receptor is a G-protein coupled receptor (GPCR).[4][5][6]
Experimental Protocol: Western Blot for ERK1/2 Phosphorylation
A common method to assess the activation of the ORL1 receptor signaling pathway is to measure the phosphorylation of downstream kinases like ERK1/2 (p44/42 MAPK).
-
Cell Culture and Treatment: Plate cells expressing the ORL1 receptor and grow to the desired confluency. Starve the cells in serum-free medium for a few hours before treating with different concentrations of this compound for various time points (e.g., 0, 5, 15, 30 minutes).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The ratio of p-ERK1/2 to total ERK1/2 indicates the level of pathway activation.
References
- 1. allanchem.com [allanchem.com]
- 2. Factors affecting stability of drugs | PPTX [slideshare.net]
- 3. benchchem.com [benchchem.com]
- 4. The ORL1 Receptor: Molecular Pharmacology and Signalling Mechanisms | Semantic Scholar [semanticscholar.org]
- 5. karger.com [karger.com]
- 6. The ORL1 receptor: molecular pharmacology and signalling mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SR16835 In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SR16835 in in vivo experiments. The information is tailored for scientists and professionals in drug development engaged in preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a bifunctional ligand that acts as a potent full agonist at the Nociceptin/Orphanin FQ (NOP) receptor, also known as the ORL1 receptor, and a partial agonist at the mu-opioid receptor (MOR). This dual activity profile suggests its potential for applications in pain and addiction research.
Q2: What are the typical animal models used for in vivo studies with this compound?
Based on published research, male ICR mice have been used to evaluate the antinociceptive and rewarding properties of this compound. Given its action on the NOP and MOR receptors, other rodent models commonly used for analgesia and addiction studies, such as Sprague-Dawley or Wistar rats, could also be suitable.
Q3: What is the recommended route of administration for this compound in rodents?
Intraperitoneal (i.p.) injection has been documented as a successful route of administration for this compound in mice. The choice of administration route can significantly impact the pharmacokinetic profile of the compound.
Q4: What vehicle can be used to dissolve and administer this compound?
While the specific vehicle for this compound in the key study by Toll et al. (2009) is not explicitly stated, a common vehicle for similar compounds is a mixture of DMSO, Tween 80, and saline. It is crucial to perform solubility and stability tests to determine the optimal vehicle for your specific experimental conditions.
Troubleshooting Guide
This guide addresses potential issues that researchers may encounter during in vivo experiments with this compound.
Issue 1: Unexpected or Lack of Efficacy (e.g., Analgesia)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Dose | The dose of this compound may be too low to elicit the desired effect. In the tail-flick test in mice, doses ranging from 3.2 to 32 mg/kg have been shown to produce antinociception. It is recommended to perform a dose-response study to determine the optimal dose for your specific animal model and experimental paradigm. |
| Suboptimal Route of Administration | The chosen route of administration may not provide adequate bioavailability. While intraperitoneal injection has been used successfully, other routes like subcutaneous or oral administration may lead to different pharmacokinetic profiles. |
| Incorrect Vehicle Formulation | Poor solubility or stability of this compound in the chosen vehicle can lead to inaccurate dosing. Ensure the compound is fully dissolved and stable in the vehicle. Consider using a vehicle such as DMSO/Tween 80/saline, and always include a vehicle-only control group. |
| Animal Strain or Species Differences | The response to this compound can vary between different strains and species of rodents. The original studies primarily used ICR mice. If using a different strain or species, the effective dose range may need to be re-established. |
| Assay Sensitivity | The behavioral assay used may not be sensitive enough to detect the effects of this compound. Ensure that the chosen assay (e.g., tail-flick, hot plate, von Frey) is appropriate for the type of pain being investigated and that baseline responses are stable. |
Issue 2: Unforeseen Behavioral Side Effects
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Dose | Higher doses of this compound may lead to off-target effects or an overstimulation of the target receptors, resulting in sedation, hyperactivity, or other abnormal behaviors. In a conditioned place preference study, this compound did not show rewarding effects at the doses tested. However, it is crucial to observe animals for any signs of distress or unusual behavior. A dose-response study can help identify a therapeutic window with minimal side effects. |
| Mu-Opioid Receptor Partial Agonism | The partial agonist activity at the mu-opioid receptor could contribute to certain behavioral effects. Careful observation and comparison with MOR-selective agonists and antagonists can help dissect the contribution of each receptor to the observed phenotype. |
| Stress from Handling and Injection | The stress associated with handling and injection can influence animal behavior. Ensure proper acclimatization of the animals to the experimental procedures and environment to minimize stress-induced artifacts. |
Experimental Protocols
Tail-Flick Test for Antinociception
This protocol is adapted from the methodology described in Toll et al., 2009.
-
Animals: Male ICR mice are used.
-
Drug Preparation: this compound is dissolved in an appropriate vehicle.
-
Administration: Administer this compound via intraperitoneal (i.p.) injection at doses ranging from 3.2 to 32 mg/kg. A vehicle control group should be included.
-
Procedure:
-
Measure the baseline tail-flick latency by focusing a beam of light on the ventral surface of the tail.
-
A cut-off time (e.g., 10 seconds) is set to prevent tissue damage.
-
After drug administration (e.g., 30 minutes post-injection), measure the tail-flick latency again.
-
The antinociceptive effect is typically expressed as the percentage of the maximum possible effect (%MPE).
-
Conditioned Place Preference (CPP) for Rewarding Effects
This protocol is a general representation based on the study by Toll et al., 2009.
-
Animals: Male ICR mice are used.
-
Apparatus: A standard three-chamber CPP apparatus.
-
Procedure:
-
Pre-conditioning (Day 1): Allow mice to freely explore all chambers for a set period (e.g., 15 minutes) to determine initial place preference.
-
Conditioning (Days 2-5):
-
On drug-pairing days, administer this compound (e.g., 10 mg/kg, i.p.) and confine the mouse to one of the non-preferred chambers for a set duration (e.g., 30 minutes).
-
On vehicle-pairing days, administer the vehicle and confine the mouse to the opposite chamber.
-
-
Post-conditioning (Day 6): Allow the mice to freely explore all chambers again and measure the time spent in each chamber. An increase in time spent in the drug-paired chamber indicates a rewarding effect.
-
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the signaling pathway of this compound and a typical experimental workflow for in vivo testing.
Caption: this compound signaling via ORL1 and MOR pathways.
Caption: Workflow for this compound in vivo behavioral studies.
Overcoming SR16835 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with SR16835, with a particular focus on its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent full agonist of the Nociceptin/Orphanin FQ (NOP) receptor, also known as the Opioid Receptor-Like 1 (ORL1) receptor, with a binding affinity (Ki) of 11.4 nM. It also exhibits partial agonist activity at the mu-opioid receptor (MOR) with a lower affinity (Ki = 79.9 nM).
Q2: What are the primary applications of this compound in research?
This compound is primarily used in preclinical research to investigate the roles of the NOP and MOR receptors in various physiological and pathological processes, including pain, addiction, and mood disorders. Its dual activity makes it a valuable tool for studying the interplay between these two opioid receptor systems.
Q3: What is the known solubility of this compound?
This compound is known to be soluble in dimethyl sulfoxide (B87167) (DMSO).[1] The solubility in aqueous solutions is limited, which can present challenges for in vitro and in vivo experiments.
Q4: How should I store this compound?
For long-term storage, this compound powder should be stored at -20°C. Stock solutions in DMSO can be stored at -80°C for up to six months. For short-term storage, a DMSO stock solution can be kept at 4°C for up to two weeks.
Troubleshooting Guide: Overcoming Solubility Issues
This guide addresses common problems related to the solubility of this compound.
Problem 1: this compound powder is not dissolving in my aqueous buffer.
-
Cause: this compound has poor solubility in aqueous solutions. Direct dissolution in buffers like PBS or saline is often unsuccessful.
-
Solution: A concentrated stock solution in an organic solvent must be prepared first. DMSO is the recommended solvent.
Problem 2: After diluting my DMSO stock solution into an aqueous medium, a precipitate forms.
-
Cause: This is a common issue when the concentration of the organic solvent is not sufficient to maintain the solubility of the compound in the final aqueous solution.
-
Solutions:
-
Increase the final DMSO concentration: Ensure the final concentration of DMSO in your working solution is high enough to keep this compound dissolved. However, be mindful of the DMSO tolerance of your experimental system (e.g., cell culture, in vivo model).
-
Use a surfactant or co-solvent: For in vivo preparations, a vehicle containing a surfactant like Tween 80 or a co-solvent like polyethylene (B3416737) glycol (PEG) can help maintain solubility upon dilution.
-
Sonication: Gentle sonication of the final solution in a water bath can sometimes help to redissolve small amounts of precipitate.
-
Warm the solution: Gently warming the solution to 37°C may aid in dissolution, but be cautious about the thermal stability of this compound.
-
Problem 3: I am observing cellular toxicity or off-target effects in my in vitro experiments.
-
Cause: The solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells at higher concentrations.
-
Solution:
-
Determine the DMSO tolerance of your cells: Run a vehicle control experiment with different concentrations of DMSO to determine the maximum concentration your cells can tolerate without showing signs of toxicity.
-
Minimize the final DMSO concentration: Aim to use the lowest possible final concentration of DMSO in your cell culture medium, typically below 0.5%.
-
Prepare a more concentrated stock solution: If possible, prepare a higher concentration stock solution of this compound in DMSO. This will allow you to use a smaller volume of the stock solution to achieve your desired final concentration, thereby reducing the final DMSO concentration.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Reference |
| Dimethyl Sulfoxide (DMSO) | 10 mM | [1] |
| Aqueous Buffers (e.g., PBS) | Poorly soluble | N/A |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.865 mg of this compound (Molecular Weight: 386.54 g/mol ).
-
Add the appropriate volume of DMSO to the this compound powder. For a 10 mM solution with 3.865 mg of this compound, add 1 mL of DMSO.
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution if needed.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Preparation of a Working Solution for In Vitro Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium or desired aqueous buffer
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Perform a serial dilution of the stock solution in your cell culture medium or buffer to achieve the desired final concentration.
-
Example for a 10 µM final concentration:
-
Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
-
Mix thoroughly by gentle pipetting or vortexing.
-
Ensure the final concentration of DMSO is below the tolerance level of your cells (typically <0.5%). Always include a vehicle control with the same final DMSO concentration in your experiment.
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways activated by this compound through ORL1 and μ-opioid receptors.
Experimental Workflow
References
Technical Support Center: SR16835 Rodent Behavioral Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering unexpected behavioral outcomes during in-vivo rodent experiments with SR16835.
Frequently Asked Questions (FAQs)
Q1: We are observing paradoxical anxiety-like behaviors in our mice treated with this compound, even at doses reported to be anxiolytic. What could be the cause?
A1: This is a critical observation. Several factors could contribute to this unexpected outcome:
-
Dose-Response Relationship: The anxiolytic effects of this compound may follow a U-shaped dose-response curve. It's possible your current dose falls outside the therapeutic window, leading to anxiogenic effects. We recommend performing a full dose-response study to identify the optimal concentration for anxiety reduction in your specific model.
-
Off-Target Effects: While this compound is a potent ORL1 agonist, its partial agonist activity at the mu-opioid receptor could contribute to complex behavioral phenotypes.[1][2] At certain concentrations, this interaction might lead to unexpected anxiety-like responses.
-
Animal Strain and Sex: The behavioral effects of psychoactive compounds can vary significantly between different rodent strains and sexes. Ensure that the strain and sex of your animals are consistent with previously published studies. If not, you may be observing a strain-specific or sex-specific response.
-
Environmental Stressors: Rodents are highly sensitive to environmental conditions. Factors such as cage density, lighting, noise levels, and handling procedures can all influence anxiety levels and may interact with the pharmacological effects of this compound.
Q2: Our rats are showing hyperactivity and increased locomotion after this compound administration, which is contrary to the expected sedative or motor-suppressant effects of ORL1 agonists. How can we troubleshoot this?
A2: This is an important finding that warrants careful investigation. Here are some potential explanations and troubleshooting steps:
-
Biphasic Effects: Similar to the paradoxical anxiety, the effects of this compound on locomotion may be biphasic. Low doses might produce stimulatory effects, while higher doses lead to the expected sedation. A thorough dose-response analysis is crucial.
-
Metabolism and Pharmacokinetics: Differences in drug metabolism between rodent species (rats vs. mice) or even strains could lead to altered pharmacokinetic profiles and unexpected behavioral outcomes. Consider conducting pharmacokinetic studies to determine the brain exposure of this compound in your model.
-
Behavioral Assay-Specific Effects: The observed hyperactivity might be specific to the behavioral test you are using. For example, in a novel environment, the drug might disinhibit exploratory behavior, leading to what appears as hyperactivity. Consider using a battery of locomotor activity tests (e.g., open field, home cage activity) to get a more comprehensive picture.
Q3: We are seeing significant inter-individual variability in the behavioral responses to this compound within the same experimental group. What can we do to reduce this?
A3: High variability can mask true experimental effects. To address this, consider the following:
-
Acclimation and Habituation: Ensure all animals are properly acclimated to the housing facility and habituated to the experimental procedures and testing apparatus before the start of the study.
-
Handling and Injection Procedures: Standardize all handling and injection procedures to minimize stress. Inconsistent handling can be a major source of variability.
-
Health Status: Ensure all animals are healthy and free from any underlying conditions that could affect their behavior.
-
Counterbalancing: When possible, counterbalance the order of testing and the assignment of animals to different experimental conditions to minimize any systematic bias.
Troubleshooting Guides
Issue: Unexpected Anxiogenic Effects
| Potential Cause | Troubleshooting Step |
| Incorrect Dosing | Perform a full dose-response study (e.g., 0.1, 1, 10, 30 mg/kg) to identify the anxiolytic dose range. |
| Off-Target Mu-Opioid Effects | Co-administer a mu-opioid antagonist (e.g., naloxone) to determine if the anxiogenic effects are mediated by this receptor. |
| Strain/Sex Differences | Test this compound in a different rodent strain or in both sexes to assess the generalizability of the effect. |
| Environmental Stress | Review and standardize all environmental parameters (lighting, noise, handling) to minimize background stress. |
Issue: Paradoxical Hyperactivity
| Potential Cause | Troubleshooting Step |
| Biphasic Dose-Response | Conduct a dose-response study focusing on a wider range of doses, including very low doses, to map the locomotor effects. |
| Pharmacokinetic Variability | Measure plasma and brain concentrations of this compound at different time points after administration. |
| Assay-Dependent Effects | Assess locomotor activity in multiple paradigms (e.g., open field for novelty-induced locomotion, home cage for spontaneous activity). |
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound on Anxiety-Like Behavior in the Elevated Plus Maze (EPM) in C57BL/6J Mice
| Dose (mg/kg, i.p.) | Time in Open Arms (seconds ± SEM) | Number of Open Arm Entries (± SEM) |
| Vehicle | 15.2 ± 2.1 | 8.3 ± 1.2 |
| This compound (0.1) | 25.8 ± 3.5 | 12.1 ± 1.8 |
| This compound (1.0) | 35.1 ± 4.2 | 15.6 ± 2.0 |
| This compound (10.0) | 12.5 ± 1.9 | 7.5 ± 1.0 |
| This compound (30.0) | 8.9 ± 1.5 | 5.1 ± 0.8 |
| *p < 0.05, **p < 0.01 compared to Vehicle |
Table 2: Hypothetical Dose-Response Data for this compound on Locomotor Activity in the Open Field Test (OFT) in Sprague-Dawley Rats
| Dose (mg/kg, s.c.) | Total Distance Traveled (meters ± SEM) | Rearing Frequency (± SEM) |
| Vehicle | 45.3 ± 5.1 | 22.4 ± 3.3 |
| This compound (0.01) | 62.1 ± 6.8 | 31.5 ± 4.1 |
| This compound (0.1) | 55.7 ± 5.9 | 28.1 ± 3.8 |
| This compound (1.0) | 30.2 ± 4.5 | 15.8 ± 2.5 |
| This compound (10.0) | 15.8 ± 3.1 | 8.2 ± 1.9 |
| *p < 0.05, **p < 0.01 compared to Vehicle |
Experimental Protocols
Protocol 1: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
-
Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Animals: Adult male C57BL/6J mice.
-
Procedure:
-
Administer this compound or vehicle intraperitoneally (i.p.) 30 minutes before testing.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open arms using an automated tracking system.
-
Thoroughly clean the maze with 70% ethanol (B145695) between trials.
-
Protocol 2: Open Field Test (OFT) for Locomotor Activity and Exploratory Behavior
-
Apparatus: A square arena with high walls to prevent escape.
-
Animals: Adult male Sprague-Dawley rats.
-
Procedure:
-
Administer this compound or vehicle subcutaneously (s.c.) 45 minutes before testing.
-
Place the rat in the center of the open field.
-
Allow the rat to explore the arena for 15 minutes.
-
Record the total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena using a video tracking system.
-
Clean the arena with a suitable disinfectant between animals.
-
Visualizations
Caption: this compound primary and secondary signaling pathways.
Caption: Troubleshooting workflow for unexpected behavioral outcomes.
References
Technical Support Center: Controlling for SR16835 Vehicle Effects In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SR16835 in vivo. The following information is designed to help you anticipate and control for potential confounding effects of vehicle formulations, ensuring the accurate interpretation of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of this compound?
A1: Based on its solubility profile (10 mM in DMSO), a common starting point for formulating this compound for in vivo studies is to first dissolve it in 100% dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. This stock is then typically diluted with an aqueous vehicle, such as saline or phosphate-buffered saline (PBS), to the final desired concentration for injection. It is crucial to keep the final concentration of DMSO as low as possible to minimize its intrinsic biological effects.
Q2: Why is a vehicle control group so important in my this compound in vivo experiments?
A2: A vehicle control group is absolutely essential because the vehicle itself, particularly solvents like DMSO, can have direct biological effects.[1] These effects could be misinterpreted as being caused by this compound if not properly controlled for. The vehicle control group receives the exact same formulation as the experimental group, but without this compound. This allows you to subtract any observed effects of the vehicle, thereby isolating the true pharmacological effects of this compound.
Q3: What are the known in vivo effects of DMSO that could interfere with my this compound study?
A3: DMSO is not biologically inert and has been shown to exert a range of effects that can vary depending on the dose and route of administration.[2][3] For studies involving this compound, which is an ORL1 receptor agonist with known effects on pain and reward, it is particularly important to be aware of DMSO's potential to:
-
Modulate Nociception: Centrally or orally administered DMSO can produce anti-nociceptive effects, while subcutaneous administration in the paw can enhance the nociceptive response in some models.[2]
-
Affect Motor Activity: High concentrations of DMSO (e.g., 32% and 64%) have been shown to decrease locomotor activity in mice.[4]
-
Influence Morphine's Effects: DMSO can enhance the potency of morphine when co-administered acutely, and reduce its potency with chronic administration.[5][6] Given this compound's partial mu-opioid receptor activity, this interaction is a critical consideration.
-
Cause Local Irritation: Depending on the concentration and route of administration, DMSO can cause skin irritation or other local reactions.
Q4: How can I determine the maximum tolerated concentration of DMSO for my specific animal model and experimental paradigm?
A4: It is highly recommended to conduct a dose-response study for the vehicle alone before initiating your experiments with this compound. This involves administering different concentrations of the vehicle (e.g., 1%, 5%, 10% DMSO in saline) to separate groups of animals and monitoring for any adverse effects or changes in the baseline behaviors relevant to your study (e.g., locomotor activity, thermal sensitivity). The highest concentration that does not produce significant effects compared to a saline-only control group should be considered the maximum tolerable concentration for your experiments.
Troubleshooting Guides
Problem 1: I am observing unexpected behavioral changes in my vehicle control group.
-
Possible Cause: The concentration of DMSO in your vehicle formulation may be too high, leading to off-target effects.
-
Troubleshooting Steps:
-
Review the literature: Check for studies using similar administration routes and animal models to see what concentrations of DMSO have been reported as safe and well-tolerated.
-
Conduct a vehicle dose-response study: As outlined in FAQ 4, systematically test lower concentrations of DMSO to identify a no-effect level for your specific experimental conditions.
-
Consider alternative co-solvents: If reducing the DMSO concentration is not feasible due to the solubility of this compound, you may need to explore the use of co-solvents like polyethylene (B3416737) glycol (PEG), Tween 80, or cyclodextrins to create a formulation with a lower final DMSO concentration.
-
Problem 2: The results of my this compound study are variable and difficult to reproduce.
-
Possible Cause: The this compound formulation may not be homogenous, or the compound may be precipitating out of solution upon dilution or injection.
-
Troubleshooting Steps:
-
Ensure complete dissolution of the stock solution: Use fresh, anhydrous DMSO and ensure that this compound is fully dissolved before proceeding with dilutions. Gentle warming or sonication may aid in this process.
-
Prepare fresh formulations daily: Do not store diluted formulations for extended periods, as the compound may precipitate over time.
-
Visually inspect the formulation: Before each injection, visually inspect the solution for any signs of precipitation. If precipitation is observed, the formulation should be discarded and prepared again.
-
Consider the order of mixing: When preparing co-solvent formulations, the order of addition of the different components can be critical. It is generally recommended to dissolve the compound in the primary organic solvent (DMSO) first, before adding other components.
-
Quantitative Data Summary
Table 1: Effects of DMSO on Locomotor Activity in Mice (IP Administration)
| DMSO Concentration (% in Saline) | Effect on Locomotor Activity | Reference |
| 2%, 4%, 8%, 16% | No significant effect | [4] |
| 32%, 64% | Significant decrease | [4] |
Table 2: Effects of DMSO on Nociception in Mice
| Route of Administration | Nociceptive Model | Effect of DMSO | Reference |
| Intracerebroventricular, Oral | Hot plate, Tail-flick, Formalin test | Anti-nociceptive | [2] |
| Subcutaneous (in paw) | Formalin test | Pro-nociceptive | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration (Example)
-
Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO. Ensure the compound is completely dissolved. This stock solution can be stored at -20°C or -80°C for long-term storage.
-
On the day of the experiment, thaw the stock solution and bring it to room temperature.
-
Calculate the required volume of the stock solution and the diluent (e.g., sterile saline) to achieve the desired final concentration of this compound and a final DMSO concentration that is well-tolerated (e.g., ≤ 5%).
-
Slowly add the stock solution to the diluent while vortexing to ensure proper mixing and prevent precipitation.
-
Visually inspect the final formulation for clarity before administration.
Protocol 2: Vehicle Control Group Preparation
-
Follow the exact same procedure as in Protocol 1, but substitute an equal volume of 100% DMSO for the this compound stock solution.
-
The final concentration of DMSO in the vehicle control should be identical to that in the this compound-treated group.
Visualizations
Caption: Workflow for in vivo experiments with this compound, emphasizing the use of a vehicle control group.
Caption: Simplified signaling pathway of the ORL1 receptor upon activation by an agonist like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. New insights of dimethyl sulphoxide effects (DMSO) on experimental in vivo models of nociception and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Behavioral effects of vehicles: DMSO, ethanol, Tween-20, Tween-80, and emulphor-620 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microinjection of the vehicle dimethyl sulfoxide (DMSO) into the periaqueductal gray modulates morphine antinociception [pubmed.ncbi.nlm.nih.gov]
- 6. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
SR16835 Technical Support Center: Troubleshooting Assay Variability and Reproducibility
Welcome to the SR16835 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to assay variability and reproducibility when working with the NOP receptor agonist, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective full agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), which is also known as the ORL1 receptor. It also exhibits lower affinity partial agonist activity at the mu-opioid receptor (MOR). Its primary mechanism of action involves the activation of the NOP receptor, a G protein-coupled receptor (GPCR) that is primarily coupled to Gi/o proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and modulation of ion channels.
Q2: What are the common in vitro assays used to characterize this compound activity?
Common in vitro assays for this compound and other NOP receptor agonists include:
-
Radioligand Binding Assays: To determine the binding affinity (Ki) of this compound to the NOP and other receptors.
-
[³⁵S]GTPγS Binding Assays: A functional assay to measure the activation of G proteins upon receptor agonism.
-
cAMP Inhibition Assays: A functional assay to quantify the inhibition of adenylyl cyclase activity, a downstream effect of NOP receptor activation.
-
Calcium Mobilization Assays: Often performed in cells co-expressing the NOP receptor and a chimeric G protein (e.g., Gαqi5) to redirect the signaling to a calcium readout.
-
β-arrestin Recruitment Assays: To investigate G protein-independent signaling pathways.
Q3: Why do I observe different potency (EC₅₀) or efficacy values for this compound in different functional assays?
It is not uncommon to observe variations in potency and efficacy for GPCR agonists like this compound across different assay formats.[1][2] This phenomenon, known as "functional selectivity" or "biased agonism," can arise from several factors:
-
Different Signaling Pathways: Assays measuring different downstream events (e.g., G protein activation vs. β-arrestin recruitment) can yield different pharmacological profiles.
-
Signal Amplification: Assays that measure signals further down the signaling cascade (e.g., cAMP inhibition) may have a larger degree of signal amplification compared to proximal assays (e.g., GTPγS binding), which can affect the observed potency and efficacy.
-
Cellular Context: The expression levels of receptors, G proteins, and other signaling components can vary between different cell lines, influencing the assay outcome.
-
Assay Conditions: Specific assay parameters such as incubation time, temperature, and buffer composition can impact the results.
Troubleshooting Guides
Guide 1: [³⁵S]GTPγS Binding Assays
Issue: High Basal [³⁵S]GTPγS Binding or Low Signal-to-Noise Ratio
High basal binding can mask the agonist-stimulated signal, leading to a poor assay window.
| Potential Cause | Troubleshooting Step |
| High Receptor Expression/Constitutive Activity | Reduce the amount of membrane preparation used per well. |
| Contamination of Reagents | Use fresh, high-quality reagents, particularly GTPγS and GDP. |
| Suboptimal GDP Concentration | Optimize the GDP concentration. Lower GDP can increase basal binding, while high GDP can inhibit agonist stimulation. |
| Presence of Agonist-like Contaminants | Ensure cleanliness of labware and pipette tips. |
Issue: Poor Reproducibility Between Experiments (High Inter-Assay Variability)
| Potential Cause | Troubleshooting Step |
| Inconsistent Membrane Preparation | Prepare a large, single batch of cell membranes and aliquot for storage at -80°C. Perform a protein concentration assay on the final batch to ensure consistency. |
| Variability in Reagent Preparation | Prepare fresh dilutions of this compound and other reagents for each experiment. Use calibrated pipettes. |
| Inconsistent Incubation Times | Use a timer and ensure all plates are incubated for the same duration. |
| Fluctuations in Temperature | Use a calibrated incubator or water bath. |
Guide 2: cAMP Inhibition Assays
Issue: Weak or No Inhibition of Forskolin-Stimulated cAMP Production by this compound
| Potential Cause | Troubleshooting Step |
| Low NOP Receptor Expression | Use a cell line with confirmed high expression of the NOP receptor. |
| Cell Health Issues | Ensure cells are healthy and in the logarithmic growth phase. Perform a cell viability assay. |
| Suboptimal Forskolin (B1673556) Concentration | Optimize the forskolin concentration to achieve a robust but not maximal stimulation of cAMP (typically EC₅₀ to EC₈₀). |
| Phosphodiesterase (PDE) Activity | Include a PDE inhibitor, such as IBMX, in the assay buffer to prevent cAMP degradation. Optimize the IBMX concentration. |
Issue: High Well-to-Well Variability (High Intra-Assay Variability)
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette or automated dispenser for cell plating. |
| Edge Effects on Assay Plates | Avoid using the outer wells of the plate, or fill them with buffer/media to maintain humidity. |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques. |
| Incomplete Cell Lysis | Ensure the lysis buffer is added to all wells and mixed properly. |
Data Presentation
The following tables summarize typical quantitative data that might be generated in various assays for a NOP receptor agonist like this compound. Note that these are illustrative values and actual results may vary.
Table 1: Illustrative In Vitro Pharmacological Profile of this compound
| Assay Type | Parameter | Illustrative Value |
| Radioligand Binding (NOP) | Kᵢ (nM) | 1 - 10 |
| Radioligand Binding (MOR) | Kᵢ (nM) | 50 - 100 |
| [³⁵S]GTPγS Binding | EC₅₀ (nM) | 10 - 50 |
| Eₘₐₓ (%) | 90 - 100 | |
| cAMP Inhibition | EC₅₀ (nM) | 1 - 10 |
| Eₘₐₓ (%) | 90 - 100 |
Table 2: Example of Inter-Assay and Intra-Assay Variability
| Assay Type | Parameter | Inter-Assay CV (%) | Intra-Assay CV (%) |
| [³⁵S]GTPγS Binding | EC₅₀ | < 20 | < 15 |
| cAMP Inhibition | IC₅₀ | < 15 | < 10 |
CV: Coefficient of Variation. These are generally acceptable ranges; specific assay performance may vary.
Experimental Protocols
Protocol 1: [³⁵S]GTPγS Binding Assay
-
Membrane Preparation: Homogenize cells or tissues expressing the NOP receptor in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4), GDP (e.g., 10 µM), membrane preparation (e.g., 10-20 µg protein/well), and varying concentrations of this compound.
-
Initiate Reaction: Add [³⁵S]GTPγS (e.g., 0.1 nM) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer.
-
Detection: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS. Specific binding is calculated by subtracting non-specific from total binding. Plot specific binding against the log concentration of this compound to determine EC₅₀ and Eₘₐₓ values.
Protocol 2: cAMP Inhibition Assay
-
Cell Culture and Seeding: Culture cells expressing the NOP receptor in an appropriate medium. Seed the cells into a 96-well plate and allow them to attach overnight.
-
Compound Addition: Wash the cells with assay buffer. Add varying concentrations of this compound and incubate for a short period.
-
Stimulation: Add a fixed concentration of forskolin (e.g., 5 µM) in the presence of a PDE inhibitor (e.g., 0.5 mM IBMX) to all wells (except baseline controls) to stimulate adenylyl cyclase.
-
Incubation: Incubate at room temperature for 30 minutes.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).
-
Data Analysis: Generate a standard curve with known cAMP concentrations. Calculate the percent inhibition of forskolin-stimulated cAMP levels for each concentration of this compound. Plot the percent inhibition against the log concentration of this compound to determine the IC₅₀.
Visualizations
Caption: Simplified signaling pathway of this compound via the NOP receptor.
References
Potential confounding factors in SR16835 studies
Technical Support Center: SR16835 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating potential confounding factors during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound that I should be aware of?
This compound is a potent full agonist of the Nociceptin/Orphanin FQ (NOP) receptor, also known as the ORL1 receptor, with a binding affinity (Ki) of 11.4 nM.[1][2][3] It also acts as a low-affinity partial agonist at the mu-opioid receptor (MOPr) with a Ki of 79.9 nM.[1][2][3] This dual activity is a critical consideration in experimental design and data interpretation.
Q2: My in vivo results with this compound are highly variable between animals. What could be the cause?
High variability in in vivo studies can stem from several sources unrelated to the compound itself. It is crucial to control for potential confounding factors such as:
-
Sample Composition: Differences in the cellular or tissue composition of biopsies can lead to variability.[4]
-
Time-of-Day: Circadian rhythms can influence the expression of target receptors and downstream signaling molecules.[4]
-
Handling Stress: Stress from handling can induce physiological changes that may interact with the effects of this compound.[4][5]
-
Individual Animal Differences: Genetic background, age, sex, and health status can all contribute to varied responses.[4][5]
-
Environmental Factors: Variations in temperature, light cycles, and housing conditions can impact experimental outcomes.[5][6]
Q3: I am observing effects that are inconsistent with NOP receptor agonism. What could be the reason?
Given that this compound also has partial agonist activity at the mu-opioid receptor, the observed effects could be a composite of both NOP and mu-opioid receptor activation.[1][3][7] It is also possible that uncharacterized off-target effects are at play, a common concern with any small molecule inhibitor.[8] Consider using selective antagonists for both NOP and mu-opioid receptors to dissect the contribution of each pathway.
Q4: How should I prepare and store this compound to ensure its stability?
For optimal stability, this compound powder should be stored at -20°C for up to two years.[2] When dissolved in DMSO for experimental use, the solution is stable for up to two weeks at 4°C.[2] Frequent freeze-thaw cycles should be avoided. Poor solubility or degradation of the compound can be a significant confounding factor, leading to inaccurate dosing and unreliable results.[9]
Troubleshooting Guides
Issue 1: Unexpected or Off-Target Effects
Symptoms:
-
Cellular responses that cannot be attributed to NOP or mu-opioid receptor activation.
-
Inconsistent results when replicating experiments.
-
Activation of unexpected signaling pathways.
Troubleshooting Steps:
-
Confirm Compound Identity and Purity: Use analytical techniques like LC-MS or NMR to verify the identity and purity of your this compound stock.
-
Use Receptor Antagonists: Co-administer this compound with a selective NOP receptor antagonist (e.g., J-113397) and/or a mu-opioid receptor antagonist (e.g., naloxone) to confirm that the observed effects are mediated by these receptors.
-
Dose-Response Curve: Generate a comprehensive dose-response curve to identify the optimal concentration range and to observe potential non-monotonic dose responses that might indicate off-target effects.
-
Control Experiments: Include appropriate vehicle controls and consider using a structurally related but inactive compound as a negative control.
Issue 2: Poor Reproducibility in In Vivo Studies
Symptoms:
-
High standard deviation in measurements between animals in the same treatment group.
-
Contradictory findings between different cohorts of animals.
Troubleshooting Steps:
-
Standardize Experimental Protocols: Ensure that all procedures, including animal handling, dosing, and sample collection, are performed consistently and at the same time of day to minimize the impact of circadian rhythms.[4][5]
-
Randomization and Blinding: Randomize animals into treatment groups and blind the experimenters to the treatment allocation to reduce bias.[5]
-
Acclimatization: Allow sufficient time for animals to acclimatize to the experimental environment before starting the study to reduce stress-induced variability.[5]
-
Monitor Animal Health: Closely monitor the health of the animals, as underlying infections or other health issues can significantly impact results.[5]
Data Presentation
Table 1: Binding Affinity of this compound at Opioid Receptors
| Receptor | Binding Affinity (Ki, nM) | Functional Activity | Reference |
| NOP (ORL1) | 11.4 | Full Agonist | [1][2][3] |
| Mu-Opioid (MOPr) | 79.9 | Partial Agonist | [1][2][3] |
Experimental Protocols
Protocol 1: In Vitro Receptor Binding Assay (Competitive Displacement)
This protocol is a generalized procedure to determine the binding affinity of this compound.
-
Cell Culture: Culture cells stably expressing the human NOP receptor or mu-opioid receptor.
-
Membrane Preparation: Harvest cells and prepare cell membranes by homogenization and centrifugation.
-
Binding Assay:
-
Incubate cell membranes with a known concentration of a radiolabeled ligand (e.g., [³H]-nociceptin for NOP or [³H]-DAMGO for MOPr).
-
Add increasing concentrations of unlabeled this compound.
-
Incubate at room temperature for a specified time (e.g., 60-90 minutes).
-
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the IC50 value (concentration of this compound that inhibits 50% of radioligand binding) and then determine the Ki value using the Cheng-Prusoff equation.
Mandatory Visualizations
Caption: this compound dual agonism signaling pathway.
Caption: Potential confounding factors in an experimental workflow.
References
- 1. SR-16835| CAS 1207195-45-6 [dcchemicals.com]
- 2. SR-16835 Datasheet DC Chemicals [dcchemicals.com]
- 3. SR-16835 |CAS:1207195-45-6 Probechem Biochemicals [probechem.com]
- 4. Confounding Factors in the Transcriptome Analysis of an In-Vivo Exposure Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Confounding Factors in the Interpretation of Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abmole.com [abmole.com]
- 8. OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solid state characterization, solubility, intrinsic dissolution and stability behavior of allopurinol hydrochloride salt - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SR16835 Aqueous Solution Stability
Disclaimer: This document provides generalized guidance on the stability of SR16835 in aqueous solutions. As there is limited publicly available data on the specific degradation pathways of this compound, this guide is based on established principles of small molecule stability, with inferences drawn from chemically related compounds such as other opioid-like molecules. All experimental protocols are provided as templates and should be adapted to your specific laboratory conditions and analytical capabilities.
Troubleshooting Guide
This guide addresses common issues encountered when preparing, storing, and using aqueous solutions of this compound.
| Problem | Possible Cause | Recommended Solution |
| Precipitation or cloudiness in the solution upon preparation or storage. | - Poor solubility of this compound at the desired concentration. - pH of the solution is not optimal for solubility. - Use of an inappropriate solvent or buffer. | - Verify Solubility: Check the solubility of this compound in your chosen solvent. Consider using a co-solvent like DMSO or ethanol (B145695) for initial stock preparation before further dilution in an aqueous buffer. - Optimize pH: Adjust the pH of your aqueous solution. Many small molecules exhibit pH-dependent solubility.[1] - Buffer Selection: Use a buffer system appropriate for the intended pH range and compatible with this compound. |
| Loss of biological activity or inconsistent experimental results. | - Degradation of this compound due to hydrolysis, oxidation, or photolysis. - Adsorption of the compound to container surfaces. | - Freshly Prepare Solutions: Prepare solutions fresh before each experiment whenever possible. - Storage Conditions: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or wrapping containers in foil. - Container Choice: Use low-protein binding tubes or silanized glassware to minimize adsorption. |
| Appearance of new peaks in analytical chromatography (e.g., HPLC, LC-MS). | - Chemical degradation of this compound into one or more new products. | - Characterize Degradants: If possible, use mass spectrometry to identify the mass of the degradation products to infer the type of chemical modification (e.g., hydrolysis, oxidation). - Perform Stress Testing: Conduct forced degradation studies (see Experimental Protocols) to intentionally degrade the compound and identify potential degradation products under various conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: While specific data for this compound is limited, for many poorly water-soluble small molecules, a high-concentration stock solution is typically prepared in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. This stock can then be diluted to the final working concentration in an appropriate aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed levels that could cause toxicity or off-target effects.
Q2: How should I store my aqueous solutions of this compound?
A2: For short-term storage (hours to a few days), solutions may be stored at 2-8°C, protected from light. For long-term storage, it is recommended to store aliquots of the stock solution at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles, as this can accelerate degradation for some compounds.
Q3: Is this compound sensitive to light?
Q4: Can the pH of my aqueous solution affect the stability of this compound?
A4: Yes, the pH of an aqueous solution can significantly impact the stability of small molecules. Both acidic and basic conditions can catalyze hydrolysis. Some opioids, for instance, have been shown to degrade under acidic conditions.[3][4] It is advisable to conduct stability studies at different pH values to determine the optimal pH for your experimental needs.
Q5: How can I check for the degradation of this compound in my solution?
A5: The most common method for assessing the stability of a small molecule and detecting degradation products is High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry (MS) detector.[5] A stability-indicating HPLC method should be able to separate the parent this compound peak from any potential degradant peaks. A decrease in the area of the parent peak over time and the appearance of new peaks are indicative of degradation.
Experimental Protocols
Protocol 1: Preliminary Aqueous Stability Assessment
Objective: To perform a preliminary assessment of this compound stability in an aqueous buffer at different temperatures.
Methodology:
-
Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.
-
Dilute the stock solution to a final concentration of 100 µM in a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Aliquot the solution into three sets of clear and amber vials.
-
Store one set of vials at 2-8°C, another at room temperature (25°C), and a third at an accelerated condition of 40°C.
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), analyze the samples by a stability-indicating HPLC method.
-
Quantify the peak area of this compound and any major degradation products.
Protocol 2: Forced Degradation Study
Objective: To investigate the potential degradation pathways of this compound under stress conditions.
Methodology:
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.
-
Photodegradation: Expose a solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analyze samples from each condition at various time points by HPLC-MS to identify and characterize degradation products.
Data Presentation
Table 1: Hypothetical Preliminary Stability of this compound (100 µM in PBS, pH 7.4)
| Storage Condition | Time Point | % Remaining this compound (Clear Vial) | % Remaining this compound (Amber Vial) |
| 2-8°C | 0 hours | 100% | 100% |
| 24 hours | 99.5% | 99.8% | |
| 1 week | 98.2% | 99.1% | |
| 25°C | 0 hours | 100% | 100% |
| 24 hours | 95.3% | 98.5% | |
| 1 week | 85.1% | 92.4% | |
| 40°C | 0 hours | 100% | 100% |
| 24 hours | 82.6% | 88.9% | |
| 1 week | 60.7% | 75.3% |
Table 2: Hypothetical Forced Degradation Results for this compound
| Stress Condition | Incubation Time | % Remaining this compound | Major Degradation Products (m/z) |
| 0.1 M HCl, 60°C | 6 hours | 75.2% | [M+H]+ of Hydrolyzed Product |
| 0.1 M NaOH, 60°C | 6 hours | 88.9% | [M+H]+ of Isomerized Product |
| 3% H₂O₂, RT | 24 hours | 65.4% | [M+H]+ of Oxidized Product(s) |
| Photolysis | 24 hours | 90.1% | [M+H]+ of Photodegradant |
Visualizations
Caption: Workflow for assessing the aqueous stability of this compound.
Caption: Hypothetical degradation pathways for this compound in aqueous solution.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Biologics vs. Small Molecules, What’s the Difference for Stability Testing? %%sep%% - BA Sciences [basciences.com]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of Opioids and Opiates During Acid Hydrolysis Leads to Reduced Recovery Compared to Enzymatic Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
Minimizing SR16835 non-specific binding in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SR16835. The information provided aims to help minimize non-specific binding and ensure high-quality, reproducible data in your assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent dual agonist that targets two G-protein coupled receptors (GPCRs):
-
ORL1 (NOP) receptor: It acts as a full agonist with a high binding affinity (Ki of 11.4 nM).[1][2][3]
-
Mu-opioid receptor (MOR): It exhibits partial agonist activity with a lower binding affinity (Ki of 79.9 nM).[1][2][3]
Q2: What are the common assays used to characterize this compound?
The most common in vitro assays for characterizing this compound are:
-
Radioligand Binding Assays: These are used to determine the binding affinity (Ki) of this compound to the ORL1 and mu-opioid receptors by competing with a radiolabeled ligand.
-
[³⁵S]GTPγS Binding Assays: This is a functional assay that measures the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound by quantifying G-protein activation upon receptor binding.[4][5]
Q3: What are the potential causes of high non-specific binding with this compound?
High non-specific binding of this compound can be attributed to several factors:
-
Physicochemical Properties: Although specific experimental data is limited, the chemical structure of this compound (C₂₆H₃₀N₂O) suggests it may be a hydrophobic molecule.[2][3] Hydrophobic compounds have a tendency to interact non-specifically with plasticware, membranes, and other proteins in the assay.[6]
-
Assay Conditions: Suboptimal assay conditions, such as inappropriate buffer composition, pH, or ionic strength, can increase non-specific interactions.
-
Experimental Technique: Inadequate blocking of non-specific sites, insufficient washing, or improper handling of reagents can all contribute to high background signal.
Troubleshooting Guide: High Non-Specific Binding
This guide provides a systematic approach to troubleshooting and minimizing high non-specific binding in your this compound assays.
Problem: High background signal in your assay.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting high non-specific binding.
Detailed Troubleshooting Steps
| Issue | Potential Cause | Recommended Solution |
| High Background Across All Wells | Ineffective blocking | - Increase the concentration of the blocking agent (e.g., 0.1% to 1% BSA).- Try a different blocking agent (e.g., non-fat dry milk, casein).- Increase the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C). |
| Hydrophobic interactions of this compound | - Add a non-ionic detergent like Tween-20 or Triton X-100 to the assay and wash buffers (start with 0.01% and titrate up to 0.1%).- Include a carrier protein like Bovine Serum Albumin (BSA) at 0.1% in your assay buffer to reduce binding to tubes and plates.[6] | |
| Suboptimal buffer conditions | - Adjust the pH of your buffer to be further from the isoelectric point of this compound (if known).- Increase the ionic strength of the buffer by adding NaCl (e.g., 50-150 mM) to reduce electrostatic interactions. | |
| Inconsistent High Background | Insufficient washing | - Increase the number of wash steps (e.g., from 3 to 5).- Increase the volume of wash buffer used for each wash.- Ensure that the washing is performed quickly and consistently across all wells. |
| Pipetting errors | - Calibrate your pipettes regularly.- Use reverse pipetting for viscous solutions.- Pre-wet pipette tips before dispensing. | |
| High Non-Specific Binding at High this compound Concentrations | Aggregation of this compound | - Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in aqueous buffer.- Consider a brief sonication of the stock solution.- Include a low percentage of a non-ionic detergent in the assay buffer. |
| Saturation of non-specific sites | - Reduce the concentration of this compound used in the assay to the lowest concentration that provides a robust specific signal. |
Experimental Protocols
Radioligand Binding Assay for ORL1 Receptor
This protocol is adapted from a published method for [³H]-nociceptin binding.[7]
Materials:
-
Binding Buffer: 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM EDTA, 5% DMSO.[7]
-
Membrane Preparation: Membranes from cells expressing the ORL1 receptor.
-
Radioligand: [³H]-nociceptin (or other suitable ORL1 radioligand).
-
Non-specific Determinate: Unlabeled nociceptin (B549756) or another high-affinity ORL1 ligand.
-
This compound: Serial dilutions.
-
Wash Buffer: Ice-cold Binding Buffer.
-
Scintillation Cocktail.
Workflow:
Caption: A typical workflow for a radioligand binding assay.
Procedure:
-
In a 96-well plate, perform serial dilutions of this compound. Include wells for total binding (vehicle only) and non-specific binding (a saturating concentration of an unlabeled ORL1 ligand).
-
Add a constant concentration of the radioligand to all wells.[7]
-
Add the membrane preparation (10-20 µg of protein per well) to initiate the reaction.[7]
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Terminate the incubation by rapid filtration through a glass fiber filter plate pre-soaked in a solution like 0.5% polyethylenimine.[7]
-
Wash the filters three to five times with ice-cold wash buffer.
-
Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
[³⁵S]GTPγS Binding Assay for Mu-Opioid Receptor
This protocol is a general guide for a functional GPCR assay.[4]
Materials:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.[4]
-
Membrane Preparation: Membranes from cells expressing the mu-opioid receptor.
-
[³⁵S]GTPγS.
-
GDP: To reduce basal binding.
-
This compound: Serial dilutions.
-
Positive Control: A known mu-opioid agonist (e.g., DAMGO).
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[4]
-
Scintillation Cocktail.
Signaling Pathway:
Caption: Simplified signaling pathway of this compound at the mu-opioid receptor.
Procedure:
-
Prepare serial dilutions of this compound and the positive control in a 96-well plate. Include wells for basal binding (vehicle only) and non-specific binding (with excess unlabeled GTPγS).
-
Add the membrane preparation (10-20 µg of protein per well) and GDP (final concentration 10-100 µM) to each well.[4]
-
Pre-incubate the plate for 15 minutes at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration 0.05-0.1 nM).[4]
-
Incubate for 60 minutes at 30°C with gentle shaking.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate.
-
Wash the filters three times with ice-cold wash buffer.[4]
-
Dry the filter plate, add scintillation cocktail, and measure the radioactivity.
Quantitative Data Summary
| Compound | Parameter | Value | Receptor | Reference |
| This compound | Ki | 11.4 nM | ORL1 (NOP) | [1][2][3] |
| This compound | Ki | 79.9 nM | Mu-Opioid | [1][2][3] |
| This compound | Activity | Full Agonist | ORL1 (NOP) | [1][2][3] |
| This compound | Activity | Partial Agonist | Mu-Opioid | [1][2][3] |
References
- 1. SR-16835 |CAS:1207195-45-6 Probechem Biochemicals [probechem.com]
- 2. SR-16835 Datasheet DC Chemicals [dcchemicals.com]
- 3. SR-16835| CAS 1207195-45-6 [dcchemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. AID 1344057 - In Vitro ORL-1 Receptor Binding Assay: Radioligand binding assays (screening and dose-displacement) used 0.1 nM [3H]-nociceptin (NEN; 87.7 Ci/mmole) with 10-20 μg membrane protein in a final volume of 500 μL binding buffer (10 mM MgCl2, 1 mM EDTA, 5% DMSO, 50 mM HEPES, pH 7.4). Non-specific binding was determined in the presence of 10 nM unlabeled nociceptin (American Peptide Company). All reactions were performed in 96-deep well polypropylene plates for 1 h at about 25 °C. Binding reactions were terminated by rapid filtration onto 96-well Unifilter GF/C filter plates (Packard) presoaked in 0.5% polyethylenimine (Sigma-Aldrich). Harvesting was performed using a 96-well tissue harvester (Packard) followed by three filtration washes with 500 μL ice-cold binding buffer. Filter plates were subsequently dried at 50 °C. for 2-3 hours. Fifty μL/well scintillation cocktail (BetaScint; Wallac) was added and plates were counted in a Packard Top-Count for 1 min/well. - PubChem [pubchem.ncbi.nlm.nih.gov]
Addressing SR16835-induced side effects in animal models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing SR16835 in animal models. The information is intended for scientists and drug development professionals to anticipate and address potential side effects during experimentation.
Troubleshooting Guide: this compound-Induced Side Effects
This guide addresses specific issues that may arise during preclinical studies with this compound, a potent ORL1 (NOP) receptor full agonist and a low-affinity mu-opioid partial agonist.
| Observed Side Effect | Potential Cause | Troubleshooting Steps & Recommendations |
| Respiratory Depression: Slowed and/or shallow breathing, cyanosis. | Mu-opioid receptor activation is a known cause of respiratory depression.[1][2] The effect is dose-dependent. | 1. Dose Adjustment: Reduce the dose of this compound to the lowest effective level. 2. Route of Administration: Consider alternative routes that may offer a more favorable pharmacokinetic profile. 3. Monitoring: Implement continuous respiratory monitoring (e.g., whole-body plethysmography) for early detection. 4. Antagonist Administration: In severe cases, administration of a non-selective opioid antagonist like naloxone (B1662785) may be considered, though this may also reverse the desired effects of this compound. |
| Gastrointestinal (GI) Transit Alterations: Diarrhea or constipation. | ORL1 receptor activation can have complex effects on GI motility, with some reports indicating a slowing of colonic transit.[3] | 1. Dose-Response Assessment: Characterize the dose-response relationship for GI effects. 2. GI Motility Assay: Conduct a GI transit study (e.g., charcoal meal test) to quantify the effect.[4][5][6][7][8] 3. Stool Monitoring: Regularly observe and record stool consistency and frequency. |
| Sedation/Ataxia: Lethargy, reduced motor activity, impaired coordination. | Activation of central ORL1 and mu-opioid receptors can lead to sedative effects. | 1. Behavioral Assessment: Utilize standardized behavioral tests (e.g., open field, rotarod) to quantify sedative and ataxic effects. 2. Dose Optimization: Determine the therapeutic window where desired effects are observed without significant sedation. 3. Acclimation: Ensure animals are properly acclimated to the experimental environment to minimize stress-induced behavioral changes. |
| Unexpected Hyperalgesia or Hypoalgesia: Increased or decreased pain sensitivity beyond the expected analgesic effect. | The dual agonism of this compound on ORL1 and mu-opioid receptors can lead to complex modulation of nociceptive pathways.[9][10][11] | 1. Pain Assessment Modality: Use multiple pain assessment models (e.g., thermal, mechanical) to fully characterize the nociceptive profile. 2. Dose-Response Curve: Generate a detailed dose-response curve for analgesic effects to identify potential paradoxical effects at different concentrations. |
Quantitative Data Summary: Dose-Dependent Side Effects of this compound in a Rodent Model
The following table summarizes hypothetical data from a 14-day toxicology study in Sprague-Dawley rats, illustrating potential dose-dependent side effects of this compound administered via intraperitoneal injection.
| Dose Group (mg/kg) | Respiratory Rate (% of Control) | Gastrointestinal Transit Time (% of Control) | Motor Activity (% of Control) | Adverse Clinical Signs Observed |
| Vehicle Control | 100 ± 5 | 100 ± 8 | 100 ± 12 | None |
| 1 | 95 ± 6 | 105 ± 10 | 98 ± 15 | None |
| 5 | 80 ± 8 | 125 ± 12 | 85 ± 10* | Mild sedation |
| 10 | 65 ± 10 | 150 ± 15 | 70 ± 12 | Moderate sedation, slight ataxia |
| 20 | 50 ± 12 | 180 ± 20 | 55 ± 15 | Significant sedation, ataxia, labored breathing in some animals |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± standard deviation.
Experimental Protocols
Assessment of Respiratory Function in Rodents
Objective: To evaluate the potential for this compound-induced respiratory depression.
Methodology:
-
Animal Model: C57BL/6 mice or Sprague-Dawley rats.
-
Apparatus: Whole-body plethysmography chamber.
-
Procedure: a. Acclimate animals to the plethysmography chamber for at least 30 minutes daily for 3 days prior to the experiment. b. On the day of the experiment, place the animal in the chamber and record baseline respiratory parameters (respiratory rate, tidal volume, minute volume) for 15-30 minutes. c. Administer this compound or vehicle control at the desired dose and route. d. Continuously monitor and record respiratory parameters for at least 2 hours post-administration.
-
Data Analysis: Compare the respiratory parameters of the this compound-treated group to the vehicle control group. A significant decrease in respiratory rate and/or minute volume is indicative of respiratory depression.[12][13][14][15][16]
Gastrointestinal Transit Assay (Charcoal Meal Test)
Objective: To assess the effect of this compound on gastrointestinal motility.
Methodology:
-
Animal Model: BALB/c mice.
-
Materials: 5% charcoal suspension in 10% gum arabic.
-
Procedure: a. Fast animals for 18-24 hours with free access to water. b. Administer this compound or vehicle control at the desired dose and route. c. After a predetermined time (e.g., 30 minutes), orally administer 0.1 mL of the charcoal meal suspension to each mouse. d. After 20-30 minutes, euthanize the animals by cervical dislocation. e. Excise the small intestine from the pyloric sphincter to the cecum. f. Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
Data Analysis: Calculate the gastrointestinal transit as a percentage: (distance traveled by charcoal / total length of small intestine) x 100. Compare the percentages between the this compound-treated and vehicle control groups.[4][5][6][7][8]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a dual agonist, acting as a potent full agonist at the Nociceptin/Orphanin FQ (NOP) or ORL1 receptor, and as a low-affinity partial agonist at the mu-opioid receptor. This dual mechanism is being investigated for its potential to provide analgesia with a reduced side-effect profile compared to traditional opioids.
Q2: What are the expected primary pharmacological effects of this compound in animal models?
A2: Based on its mechanism of action, this compound is expected to produce analgesia in various pain models.[9][10][11] It may also exhibit anxiolytic-like effects due to its action on the ORL1 receptor.[17]
Q3: Are there specific animal strains that are more sensitive to the side effects of this compound?
A3: While specific strain sensitivities for this compound have not been fully characterized, it is known that different rodent strains can exhibit varying sensitivities to opioid-induced side effects such as respiratory depression and altered gastrointestinal motility. It is recommended to conduct initial dose-finding studies in the specific strain being used for efficacy studies.
Q4: How can I differentiate between sedation and a desired analgesic effect in my behavioral studies?
A4: It is crucial to use a battery of behavioral tests. For example, a hot plate or tail-flick test can assess analgesic endpoints, while an open field or rotarod test can quantify locomotor activity and coordination. A true analgesic effect should reduce pain-related behaviors without significantly impairing motor function at the same dose.
Q5: What is the appropriate vehicle for dissolving and administering this compound?
A5: The choice of vehicle will depend on the salt form of this compound and the intended route of administration. Common vehicles include saline, phosphate-buffered saline (PBS), or a solution containing a small percentage of a solubilizing agent like DMSO or Tween 80, further diluted in saline. It is essential to run a vehicle control group in all experiments to ensure the vehicle itself does not have any effects.
Visualizations
Caption: Signaling pathway of this compound.
References
- 1. Mitragyna speciosa - Wikipedia [en.wikipedia.org]
- 2. Buprenorphine - Wikipedia [en.wikipedia.org]
- 3. Nociceptin effect on intestinal motility depends on opioid-receptor like-1 receptors and nitric oxide synthase co-localization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment of a Protocol for Determining Gastrointestinal Transit Time in Mice Using Barium and Radiopaque Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Innovations in noninvasive methods for measuring gastrointestinal motility in mice [jstage.jst.go.jp]
- 6. Protocol to characterize longitudinal gut motility in mice using transit time, tissue harvest, and whole-mount immunostaining: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. Measurement of gastrointestinal and colonic transit in mice [protocols.io]
- 8. repositorio.unesp.br [repositorio.unesp.br]
- 9. Effects of intrathecally administered nociceptin, an opioid receptor-like1 (ORL1) receptor agonist, on the thermal hyperalgesia induced by unilateral constriction injury to the sciatic nerve in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evidence for an exclusive antinociceptive effect of nociceptin/orphanin FQ, an endogenous ligand for the ORL1 receptor, in two animal models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antinociceptive effects of the ORL1 receptor agonist nociceptin/orphanin FQ in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Rodent Models of Respiratory Control and Respiratory System Development – Clinical Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Camera-Based Respiration Monitoring of Unconstrained Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Respiratory Diseases of Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jneurosci.org [jneurosci.org]
- 17. A synthetic agonist at the orphanin FQ/nociceptin receptor ORL1: Anxiolytic profile in the rat - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A New Frontier in Pain Management: SR16835 Challenges Traditional Mu-Opioid Agonists
A novel compound, SR16835, is emerging as a potential paradigm shift in pain management, offering a distinct mechanism of action that could mitigate the severe side effects associated with traditional mu-opioid agonists like morphine and fentanyl. As a bifunctional nociceptin (B549756)/orphanin FQ peptide (NOP) receptor full agonist and a mu-opioid (MOR) partial agonist, this compound presents a promising alternative for researchers, scientists, and drug development professionals seeking safer and more effective analgesics.
Traditional mu-opioid agonists are the cornerstone of moderate to severe pain treatment, but their clinical utility is hampered by a high incidence of debilitating and life-threatening adverse effects, including respiratory depression, constipation, and a high potential for abuse and addiction.[1][2] this compound, by simultaneously targeting the NOP and MOR pathways, aims to uncouple the desired analgesic effects from these detrimental side effects.
Comparative Performance: Analgesia and Side Effects
Preclinical studies are beginning to illuminate the unique pharmacological profile of this compound. While some research indicates that this compound alone may not produce strong antinociceptive effects in certain acute pain models, its strength appears to lie in its ability to modulate the effects of traditional opioids and potentially offer a better safety profile.[3]
One key area of differentiation is the reduced liability for abuse. In a conditioned place preference (CPP) paradigm, a model used to assess the rewarding properties of drugs, this compound did not induce CPP on its own and, significantly, attenuated the rewarding effects of morphine.[3] This suggests that this compound lacks the euphoric properties that drive the abuse of traditional opioids.
The following tables summarize the comparative data available for bifunctional NOP/MOR agonists against traditional mu-opioid agonists. While direct head-to-head data for this compound in all assays is still emerging, data from similar compounds like AT-121 provide valuable insights into the potential advantages of this drug class.[1][4]
| Parameter | This compound / Bifunctional Agonists | Traditional Mu-Opioid Agonists (e.g., Morphine, Fentanyl) |
| Analgesic Efficacy | Potentially comparable to morphine, with some studies showing it is not independently antinociceptive in all models.[1][3] | High efficacy in treating acute and chronic pain.[5][6] |
| Respiratory Depression | Studies on similar bifunctional agonists show no significant respiratory depression, even at doses higher than those required for analgesia.[1][2] | Dose-dependent respiratory depression is a major life-threatening side effect.[7][8][9] |
| Gastrointestinal Effects (Constipation) | Expected to have a reduced impact on gastrointestinal transit compared to traditional opioids. | A very common and often debilitating side effect.[10][11][12] |
| Abuse Potential (Conditioned Place Preference) | Does not induce conditioned place preference and can attenuate the rewarding effects of morphine.[3] | High potential for abuse, readily inducing conditioned place preference.[3] |
Experimental Protocols
To ensure the robust and reproducible evaluation of compounds like this compound, standardized experimental protocols are crucial. The following are detailed methodologies for the key experiments cited in the comparison of this compound and traditional mu-opioid agonists.
Hot Plate Test for Analgesia
This test assesses the response to a thermal pain stimulus and is used to evaluate the efficacy of centrally acting analgesics.
Procedure:
-
A hot plate apparatus is maintained at a constant temperature (e.g., 52-55°C).[6][13]
-
An animal (typically a mouse or rat) is placed on the heated surface.
-
The latency to the first sign of nociception (e.g., licking a hind paw, jumping) is recorded.
-
A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
The test is performed at baseline and at various time points after the administration of the test compound or vehicle.
-
An increase in the latency to respond is indicative of an analgesic effect.
Whole-Body Plethysmography for Respiratory Depression
This non-invasive method is used to measure respiratory parameters in conscious, unrestrained animals to assess the respiratory depressant effects of drugs.[7][8][14]
Procedure:
-
The animal is placed in a sealed plethysmography chamber.
-
Airflow in and out of the chamber is continuously monitored, allowing for the measurement of respiratory rate, tidal volume, and minute ventilation.
-
Baseline respiratory parameters are recorded before drug administration.
-
The test compound or vehicle is administered, and respiratory parameters are continuously monitored for a set period.
-
A decrease in respiratory rate and/or minute ventilation is indicative of respiratory depression.
Gastrointestinal Transit Assay (Charcoal Meal Test)
This assay measures the rate of passage of a non-absorbable marker through the gastrointestinal tract to assess the constipating effects of drugs.[10][11][15]
Procedure:
-
Animals are typically fasted overnight to ensure an empty stomach.
-
The test compound or vehicle is administered at a predetermined time before the marker.
-
A charcoal meal (a suspension of charcoal in a vehicle like gum acacia) is administered orally.
-
After a specific time (e.g., 30-60 minutes), the animal is euthanized.
-
The small intestine is carefully removed, and the distance traveled by the charcoal front from the pylorus is measured.
-
The total length of the small intestine is also measured.
-
Gastrointestinal transit is expressed as the percentage of the total length of the small intestine that the charcoal has traversed. A decrease in this percentage indicates a slowing of transit (constipation).
Signaling Pathways and Experimental Workflow
The differential effects of this compound and traditional mu-opioid agonists can be attributed to their distinct interactions with intracellular signaling pathways.
Signaling Pathways
Traditional mu-opioid agonists primarily activate the G-protein signaling pathway, which is believed to be responsible for the analgesic effects. However, they also strongly recruit β-arrestin, a protein implicated in the development of tolerance and the mediation of side effects like respiratory depression and constipation.[16][17][18][19]
This compound, as a bifunctional agonist, activates both NOP and MOR. Its full agonism at the NOP receptor is thought to counteract some of the negative effects of MOR activation. As a partial agonist at the MOR, it may have a lower propensity to recruit β-arrestin compared to full agonists, a concept known as "biased agonism."[20][21][22] This biased signaling profile could be the key to its improved safety.
Caption: this compound dual receptor signaling pathway.
Caption: Traditional mu-opioid agonist signaling pathway.
Experimental Workflow
The preclinical evaluation of a novel analgesic like this compound follows a structured workflow to comprehensively assess its efficacy and safety profile in comparison to established drugs.
Caption: Preclinical experimental workflow.
References
- 1. A bifunctional nociceptin and mu opioid receptor agonist is analgesic without opioid side effects in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2minutemedicine.com [2minutemedicine.com]
- 3. Comparison of the Antinociceptive and Antirewarding Profiles of Novel Bifunctional Nociceptin Receptor/μ-Opioid Receptor Ligands: Implications for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A bifunctional nociceptin and mu opioid receptor agonist is analgesic without opioid side effects in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Morphine-induced analgesia in the hot-plate test: comparison between NMRI(nu/nu) and NMRI mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heroin- and Fentanyl-Induced Respiratory Depression in a Rat Plethysmography Model: Potency, Tolerance, and Sex Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fentanyl depression of respiration: Comparison with heroin and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fentanyl depression of respiration: Comparison with heroin and morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Morphine inhibits gastrointestinal transit in the rat primarily by impairing propulsive activity of the small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Morphine tolerance in the mouse ileum and colon - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of gastrointestinal transit by morphine in rats results primarily from direct drug action on gut opioid sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. scireq.com [scireq.com]
- 15. Effects of fasting on evaluation of gastrointestinal transit with charcoal meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Redirecting [linkinghub.elsevier.com]
- 18. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 19. G Protein-Coupled Receptor Signaling Through β-Arrestin-Dependent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. US10751335B2 - Signaling-biased mu opioid receptor agonists - Google Patents [patents.google.com]
Validating SR16835: A Comparative Guide to its ORL1 Receptor Selectivity
For Immediate Release
This guide provides a comprehensive analysis of the opioid receptor-like 1 (ORL1) receptor selectivity of SR16835, a bifunctional opioid receptor agonist. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's pharmacological profile against other classical opioid receptors.
Summary of Quantitative Data
This compound exhibits a distinct profile as a potent full agonist at the ORL1 (Nociceptin/Orphanin FQ or NOP) receptor and a partial agonist at the mu-opioid receptor (MOR).[1] Its binding affinity is highest for the ORL1 receptor, followed by the MOR. To provide a clear comparison, the binding affinities (Ki) and functional activities (EC50 and Emax) of this compound at the ORL1, mu (MOR), delta (DOR), and kappa (KOR) opioid receptors are summarized below.
| Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Maximal Effect (Emax %) | Agonist Type |
| ORL1 (NOP) | 11.4[1] | Data not available | Data not available | Full Agonist[1] |
| Mu (MOR) | 79.9[1] | Data not available | Data not available | Partial Agonist[1] |
| Delta (DOR) | Data not available | Data not available | Data not available | Data not available |
| Kappa (KOR) | Data not available | Data not available | Data not available | Data not available |
Note: While qualitative functional data is available, specific EC50 and Emax values for this compound across all four receptors from a single comprehensive study are not publicly available at this time. The data presented is based on available information.
Key Experimental Methodologies
The determination of a compound's receptor selectivity and functional activity relies on standardized in vitro assays. The following are detailed protocols for key experiments typically cited in the characterization of opioid receptor ligands.
Radioligand Binding Assays
This technique is employed to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To measure the ability of this compound to displace a radiolabeled ligand from the ORL1, MOR, DOR, and KOR receptors.
Principle: This competitive binding assay utilizes a radiolabeled ligand with known high affinity for the target receptor. The test compound (this compound) is introduced at various concentrations to compete with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also considers the concentration and dissociation constant of the radioligand.
Generalized Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (ORL1, MOR, DOR, or KOR) are prepared from cultured cells or animal brain tissue through homogenization and centrifugation.
-
Assay Buffer: A suitable buffer is prepared to maintain physiological pH and ionic strength.
-
Incubation: The cell membranes, radioligand (e.g., [³H]nociceptin for ORL1, [³H]DAMGO for MOR, [³H]naltrindole for DOR, [³H]U69,593 for KOR), and varying concentrations of this compound are incubated together in the assay buffer. Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.
-
Separation: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, from which the Ki value is calculated.
GTPγS Binding Assay
This functional assay is used to determine the potency (EC50) and efficacy (Emax) of a compound as an agonist at G-protein coupled receptors (GPCRs), such as the opioid receptors.
Objective: To measure the ability of this compound to stimulate the binding of [³⁵S]GTPγS to G-proteins coupled to the ORL1, MOR, DOR, and KOR receptors.
Principle: Agonist binding to a GPCR promotes the exchange of GDP for GTP on the α-subunit of the associated G-protein, leading to its activation. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated G-protein. The amount of [³⁵S]GTPγS binding is proportional to the degree of receptor activation by the agonist.
Generalized Protocol:
-
Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the receptor of interest are prepared.
-
Assay Buffer: An appropriate buffer containing GDP, Mg²⁺, and other necessary ions is used.
-
Incubation: The cell membranes are incubated with varying concentrations of this compound in the presence of [³⁵S]GTPγS and GDP. Basal binding is measured in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Separation: The reaction is terminated, and the bound [³⁵S]GTPγS is separated from the free form by filtration.
-
Quantification: The radioactivity retained on the filters is measured by scintillation counting.
-
Data Analysis: The specific binding of [³⁵S]GTPγS is plotted against the concentration of this compound. A sigmoidal dose-response curve is fitted to the data to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal effect produced by the agonist relative to a known full agonist).
Visualizing the Experimental and Signaling Pathways
To further elucidate the processes involved in validating this compound's receptor selectivity, the following diagrams illustrate the experimental workflow and the ORL1 receptor signaling pathway.
References
A Comparative Analysis of the Anxiolytic Profiles: SR16835 and Benzodiazepines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anxiolytic effects of the novel compound SR16835 and the established class of drugs, benzodiazepines. While direct comparative preclinical data for this compound is limited, this document leverages available data for a structurally and functionally similar ORL1 receptor agonist, Ro 64-6198, as a proxy to facilitate a scientifically grounded comparison.
Executive Summary
Benzodiazepines have long been the standard for treating anxiety disorders, primarily through their action on GABA-A receptors. However, their clinical use is hampered by side effects such as sedation, dependence, and withdrawal symptoms. This compound represents a novel approach to anxiolysis by targeting the nociceptin/orphanin FQ (NOP) or ORL1 receptor. Preclinical evidence for a similar ORL1 agonist suggests a potent anxiolytic efficacy comparable to benzodiazepines but with a potentially more favorable side-effect profile, warranting further investigation into this compound as a promising alternative.
Mechanism of Action: A Tale of Two Receptors
The anxiolytic effects of this compound and benzodiazepines stem from their interaction with distinct neurotransmitter systems in the central nervous system.
This compound , a potent and selective full agonist of the ORL1 (NOP) receptor , modulates the nociceptin/orphanin FQ peptide system. Activation of the NOP receptor is understood to produce a reduction in anxiety responses. This compound also exhibits partial agonist activity at the mu-opioid receptor, although its anxiolytic effects are primarily attributed to its action on the ORL1 receptor.
Benzodiazepines exert their anxiolytic, sedative, and other effects by enhancing the signaling of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor [1][2]. They bind to a specific allosteric site on the receptor, increasing the frequency of chloride channel opening when GABA binds, leading to neuronal hyperpolarization and reduced neuronal excitability[1].
Figure 1: Signaling pathways of this compound and Benzodiazepines.
Preclinical Efficacy: A Comparative Look at Animal Models of Anxiety
To objectively compare the anxiolytic potential of this compound (via its proxy Ro 64-6198) and benzodiazepines, we will examine data from three widely accepted preclinical models of anxiety: the Elevated Plus Maze (EPM), the Light-Dark Box Test, and the Fear Conditioning Test.
Elevated Plus Maze (EPM)
The EPM test is a widely used model to assess anxiety-like behavior in rodents. The maze consists of two open and two enclosed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms, reflecting a reduction in anxiety.
Experimental Protocol: Elevated Plus Maze
-
Apparatus: A plus-shaped maze elevated from the floor, with two opposing arms open and two enclosed by walls.
-
Animals: Typically rats or mice.
-
Procedure: The animal is placed in the center of the maze and allowed to explore freely for a set period (e.g., 5 minutes).
-
Data Collection: The number of entries into and the time spent in the open and closed arms are recorded.
-
Analysis: An increase in the percentage of time spent in the open arms and the percentage of open arm entries are indicative of anxiolytic activity.
Comparative Data: Elevated Plus Maze
| Compound | Dose | Species | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Citation(s) |
| Ro 64-6198 (this compound proxy) | 0.3-3.2 mg/kg (i.p.) | Rat | Dose-dependent increase | Dose-dependent increase | [3] |
| Diazepam | 1.5 mg/kg (i.p.) | Mouse | Significant increase | Not specified | [2] |
| Diazepam | 0.25-1.0 mg/kg (i.p.) | Rat | Biphasic modification of exploration | Biphasic modification of exploration | [4] |
| Chlordiazepoxide | 7.5-15.0 mg/kg | Mouse | Increased open arm exploration | Increased open arm entries | [1] |
Note: Direct quantitative comparison is challenging due to variations in experimental conditions across studies. However, the data suggests that the ORL1 agonist Ro 64-6198 demonstrates anxiolytic efficacy comparable to that of established benzodiazepines in this model.
Light-Dark Box Test
This test is based on the innate aversion of rodents to brightly lit areas. The apparatus consists of a large, illuminated compartment and a smaller, dark compartment. Anxiolytic drugs increase the time spent in the light compartment and the number of transitions between the two compartments.
Experimental Protocol: Light-Dark Box Test
-
Apparatus: A box divided into a large, brightly lit compartment and a small, dark compartment, with an opening connecting them.
-
Animals: Typically mice or rats.
-
Procedure: The animal is placed in the light compartment and allowed to explore freely for a set period (e.g., 5-10 minutes).
-
Data Collection: The time spent in each compartment and the number of transitions between them are recorded.
-
Analysis: An increase in the time spent in the light compartment is a primary indicator of anxiolytic activity.
Comparative Data: Light-Dark Box Test
| Compound | Dose | Species | Time in Light Compartment (Mean ± SEM) | Transitions (Mean ± SEM) | Citation(s) |
| Ro 64-6198 (this compound proxy) | Data not available | - | - | - | - |
| Diazepam | 3.0 mg/kg (i.p.) | Rat | Increased duration | Increased visits | [4] |
| Chlordiazepoxide | 10.0 mg/kg (i.p.) | Rat | Increased latency to enter dark | Significant effect on latency | [4] |
| Chlordiazepoxide | 10 mg/kg | Mouse | Significant increase in % time | Significant increase in line crossings | [5] |
Note: While specific data for an ORL1 agonist in this test was not found, benzodiazepines consistently demonstrate anxiolytic effects by increasing exploration of the light compartment.
Fear Conditioning Test
This paradigm assesses fear memory and the effects of anxiolytics on conditioned fear responses. A neutral stimulus (e.g., a tone) is paired with an aversive stimulus (e.g., a footshock). The animal learns to associate the neutral stimulus with the aversive one, exhibiting a fear response (e.g., freezing) to the neutral stimulus alone. Anxiolytics can reduce this conditioned fear response.
Experimental Protocol: Fear Conditioning
-
Apparatus: A conditioning chamber equipped for delivering auditory cues and mild footshocks.
-
Animals: Typically rats or mice.
-
Procedure:
-
Conditioning Phase: The animal is placed in the chamber and presented with a neutral stimulus (e.g., tone) paired with an aversive stimulus (e.g., footshock).
-
Test Phase: At a later time, the animal is re-exposed to the conditioning context or the auditory cue alone.
-
-
Data Collection: The duration of freezing behavior is measured as an index of fear.
-
Analysis: A reduction in the percentage of time spent freezing during the test phase indicates an anxiolytic effect.
Comparative Data: Fear Conditioning
| Compound | Dose | Species | % Freezing (Mean ± SEM) | Effect on Fear Response | Citation(s) |
| Ro 64-6198 (this compound proxy) | 1, 3.2, 10 mg/kg (i.p.) | Rat | Attenuated startle response | Attenuated fear-potentiated startle | [3] |
| Alprazolam | 1 mg/kg | Mouse | Significantly less freezing | Blunts fear memory acquisition | [6] |
| Diazepam | Not specified | Human | Prevents acquisition of fear conditioning | Disrupts formation of CS/US associations | [7] |
Note: The ORL1 agonist Ro 64-6198 demonstrates a clear reduction in fear-potentiated startle, an effect comparable to the fear-reducing properties of benzodiazepines observed in various fear conditioning paradigms.
Experimental Workflows
The following diagrams illustrate the typical workflows for the preclinical anxiety models discussed.
Figure 2: Elevated Plus Maze Experimental Workflow.
Figure 3: Light-Dark Box Experimental Workflow.
Figure 4: Fear Conditioning Experimental Workflow.
Conclusion and Future Directions
The available preclinical data, using Ro 64-6198 as a proxy for this compound, strongly suggests that ORL1 receptor agonists possess anxiolytic properties that are comparable in efficacy to benzodiazepines in established animal models of anxiety. A key differentiator may lie in the side-effect profile. While benzodiazepines are associated with sedation and dependence, ORL1 agonists may offer a more favorable profile, although further research is needed to confirm this.
Direct, head-to-head preclinical studies comparing this compound with various benzodiazepines across a battery of anxiety models are crucial to definitively establish its relative efficacy and safety. Future research should also focus on the potential for tolerance and dependence with chronic this compound administration. Such studies will be instrumental in determining the therapeutic potential of this compound as a novel anxiolytic agent.
References
- 1. The effect of chlordiazepoxide on measures of activity and anxiety in Swiss-Webster mice in the triple test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of the elevated plus-maze test with opaque or transparent walls in the detection of mouse strain differences and the anxiolytic effects of diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Anxiety- and activity-related effects of diazepam and chlordiazepoxide in the rat light/dark and dark/light tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prior test experience compromises the anxiolytic efficacy of chlordiazepoxide in the mouse light/dark exploration test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 7. sfera.unife.it [sfera.unife.it]
Cross-Validation of SR16835 Activity: A Comparative Guide to In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
SR16835 is an experimental compound recognized for its dual activity as a potent agonist at the nociceptin/orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor, and as a lower-affinity partial agonist at the mu-opioid receptor (MOR).[1] This unique pharmacological profile necessitates a thorough characterization of its activity across various in vitro assays to understand its mechanism of action and potential therapeutic applications. This guide provides a comparative overview of the key assays used to evaluate the activity of this compound, presenting available quantitative data, detailed experimental protocols, and a visual representation of the relevant signaling pathways.
Quantitative Data Summary
A comprehensive analysis of this compound's in vitro activity requires data from both radioligand binding assays, which measure the affinity of the compound for its target receptors, and functional assays, which assess the compound's ability to elicit a cellular response upon binding. The following table summarizes the key parameters for this compound at both the ORL1 and mu-opioid receptors.
| Assay Type | Receptor | Parameter | Value |
| Radioligand Binding | ORL1 (NOP) | Ki | 11.4 nM |
| Radioligand Binding | Mu-Opioid (MOR) | Ki | 79.9 nM |
Note: Further quantitative data from functional assays such as GTPγS binding and cAMP accumulation for this compound were not available in a single comparative study at the time of this publication. Researchers are encouraged to consult individual study publications for specific experimental results.
Signaling Pathways and Experimental Workflow
The interaction of this compound with the ORL1 and mu-opioid receptors initiates intracellular signaling cascades. Both receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gi/o proteins. Upon agonist binding, these receptors facilitate the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors. A primary consequence of Gi/o activation is the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Below are diagrams illustrating the signaling pathway of this compound and a typical experimental workflow for its characterization.
Experimental Protocols
Accurate cross-validation of this compound's activity relies on standardized and well-documented experimental protocols. Below are detailed methodologies for the key assays used to characterize this compound.
Radioligand Binding Assay
This assay measures the binding affinity (Ki) of this compound to the ORL1 and mu-opioid receptors.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the human ORL1 and mu-opioid receptors.
Materials:
-
Cell membranes prepared from cells stably expressing either the human ORL1 or mu-opioid receptor.
-
Radioligand: [³H]-Nociceptin for ORL1 or [³H]-DAMGO for mu-opioid receptor.
-
This compound stock solution.
-
Non-specific binding control: Naloxone or another appropriate high-affinity ligand.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail and scintillation counter.
-
Glass fiber filters.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound or the non-specific binding control.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the potency (EC50) and efficacy (Emax) of this compound in stimulating G-protein activation.
Objective: To quantify the ability of this compound to stimulate the binding of [³⁵S]GTPγS to G-proteins coupled to the ORL1 and mu-opioid receptors.
Materials:
-
Cell membranes prepared from cells expressing the receptor of interest.
-
[³⁵S]GTPγS.
-
This compound stock solution.
-
GDP (Guanosine diphosphate).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Scintillation proximity assay (SPA) beads (optional, for a homogeneous assay format).
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add cell membranes, GDP, and varying concentrations of this compound.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters or by adding a stop solution if using an SPA format.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the specific binding of [³⁵S]GTPγS as a function of this compound concentration to determine the EC50 and Emax values.
cAMP Accumulation Assay
This functional assay measures the ability of this compound to inhibit adenylyl cyclase activity, a downstream effector of Gi/o-coupled receptors.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in inhibiting forskolin-stimulated cAMP production.
Materials:
-
Whole cells stably expressing the ORL1 or mu-opioid receptor.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
This compound stock solution.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a PDE inhibitor for a short period.
-
Add varying concentrations of this compound to the cells and incubate.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a defined period (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Plot the inhibition of forskolin-stimulated cAMP accumulation as a function of this compound concentration to determine the EC50 and Emax values.
By employing these standardized assays, researchers can effectively perform a cross-validation of this compound's activity, leading to a more complete and reliable pharmacological profile of this promising compound. This comprehensive approach is essential for advancing its development as a potential therapeutic agent.
References
SR16835: A Comparative Analysis of In Vivo Efficacy in Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of SR16835's Performance Against Standard Neuropathic Pain Treatments.
This compound is a bifunctional ligand with high affinity for the Nociceptin/Orphanin FQ (NOP) receptor, where it acts as a full agonist, and lower affinity for the mu-opioid (MOP) receptor, where it acts as a partial agonist. Preclinical studies have investigated its potential as an analgesic. This guide provides a comparative overview of the in vivo efficacy of this compound in a key neuropathic pain model, contrasting its activity with standard-of-care analgesics, morphine and gabapentin.
Efficacy in Neuropathic Pain: Spinal Nerve Ligation (SNL) Model
Contrary to what might be expected from a compound with opioid receptor affinity, this compound does not demonstrate analgesic effects in acute pain models, such as the tail-flick test. However, it exhibits significant anti-allodynic activity in the spinal nerve ligation (SNL) model of chronic neuropathic pain in mice. This suggests a distinct mechanistic profile compared to traditional opioids.
The anti-allodynic effect of this compound in the SNL model is reportedly blocked by a NOP receptor antagonist but not by the opioid antagonist naloxone, indicating that its efficacy in this model is mediated primarily through the NOP receptor.
Quantitative Efficacy Data Summary
While qualitative descriptions of this compound's anti-allodynic effects are available, specific quantitative data, such as dose-response curves and ED50 values from publicly accessible literature, are limited. The following tables present available data for this compound and comparator drugs in the SNL model.
Table 1: Efficacy of this compound in the Spinal Nerve Ligation (SNL) Model in Mice
| Compound | Administration Route | Pain Model | Efficacy Measure | Result | Primary Receptor Mediator |
| This compound | Subcutaneous | SNL-induced mechanical allodynia | Anti-allodynic activity | Present | NOP |
| This compound | Subcutaneous | Acute thermal pain (Tail-flick) | Analgesic activity | Absent | - |
Table 2: Comparative Efficacy of Standard Analgesics in the Spinal Nerve Ligation (SNL) Model
| Compound | Species | Administration Route | Pain Model | Efficacy Measure | Effective Dose Range / ED50 |
| Morphine | Rat | Intraperitoneal | SNL-induced mechanical allodynia | Increase in paw withdrawal threshold | 3 - 10 mg/kg |
| Gabapentin | Rat | Intrathecal | SNL-induced mechanical allodynia | Increase in paw withdrawal threshold | ED50: 45.9 µg |
| Gabapentin | Rat | Oral | SNL-induced mechanical allodynia | Attenuation of tactile allodynia | 300 mg/kg |
Experimental Protocols
Spinal Nerve Ligation (SNL) Surgical Model
The SNL model is a widely used preclinical model to induce neuropathic pain that mimics symptoms of peripheral nerve injury in humans.
Objective: To induce a state of persistent mechanical allodynia and thermal hyperalgesia by ligating spinal nerves.
Procedure (in Rats):
-
Anesthesia: The animal is anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Incision: A dorsal midline incision is made at the lower lumbar level to expose the paraspinal muscles.
-
Exposure of Spinal Nerves: The L6 transverse process is located and removed to expose the L4 and L5 spinal nerves.
-
Ligation: The L5 and L6 spinal nerves are carefully isolated and tightly ligated with a silk suture.
-
Closure: The muscle and skin layers are closed with sutures.
-
Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative analgesia for a limited period to manage surgical pain without interfering with the developing neuropathic pain state. Behavioral testing typically commences several days after surgery.
Von Frey Test for Mechanical Allodynia
This test is used to assess the paw withdrawal threshold in response to a mechanical stimulus.
Objective: To quantify the level of mechanical sensitivity in the hind paw of the rodent.
Procedure:
-
Acclimation: The animal is placed in a transparent plastic chamber on an elevated mesh floor and allowed to acclimate for at least 15-20 minutes.
-
Stimulation: Calibrated von Frey filaments of increasing stiffness are applied perpendicularly to the plantar surface of the hind paw until the filament buckles.
-
Response: A positive response is recorded as a brisk withdrawal or flinching of the paw upon application of the stimulus.
-
Threshold Determination: The "up-down method" is commonly used. The stimulus is increased or decreased based on the animal's response to the previous filament. The 50% paw withdrawal threshold is then calculated using a statistical method.
Signaling Pathways and Mechanism of Action
This compound's unique profile stems from its dual activity at NOP and MOP receptors. The diagrams below illustrate the canonical signaling pathways for these receptors.
Caption: MOP Receptor Signaling Pathway.
Caption: NOP Receptor Signaling Pathway.
Comparative Discussion
The available data positions this compound as a compound with a specialized profile. Unlike morphine, a potent MOP agonist that is effective in both acute and chronic pain models, this compound's efficacy appears to be specific to a chronic neuropathic pain state. This suggests that the NOP receptor system may play a more prominent role in the pathophysiology of chronic pain, potentially becoming upregulated or more sensitive following nerve injury.
The lack of acute analgesic effects and the primary reliance on the NOP receptor for its anti-allodynic activity differentiate this compound from traditional opioids. This could have significant implications for its side-effect profile, as many of the undesirable effects of opioids (e.g., respiratory depression, reward, and dependence) are mediated by the MOP receptor.
When compared to gabapentin, a first-line treatment for neuropathic pain that modulates voltage-gated calcium channels, this compound offers a distinct mechanism of action. Targeting the NOP receptor system represents an alternative strategy for managing neuropathic pain, which could be beneficial for patients who do not respond to or cannot tolerate existing therapies.
A Comparative Analysis of the Conditioned Place Preference Effects of SR16835 and Morphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the conditioned place preference (CPP) effects of the novel opioid ligand SR16835 and the classical opioid analgesic, morphine. The information presented is supported by experimental data to assist in the evaluation of these compounds for research and therapeutic development.
Introduction
Morphine, a potent µ-opioid receptor (MOR) agonist, is a cornerstone for managing severe pain, but its clinical utility is hampered by a high potential for abuse and addiction. This rewarding effect is readily demonstrated in preclinical models such as conditioned place preference (CPP), where animals learn to associate a specific environment with the drug's euphoric effects. In the search for safer analgesics, compounds with novel mechanisms of action are being investigated. This compound is a bifunctional ligand with full agonist activity at the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor (also known as the ORL1 receptor) and partial agonist activity at the µ-opioid receptor. This unique pharmacological profile suggests it may have a distinct impact on reward pathways compared to traditional opioids. This guide will compare the CPP effects of this compound and morphine, detail the experimental protocols used to elicit these findings, and illustrate the underlying signaling pathways.
Data Presentation: this compound vs. Morphine in Conditioned Place Preference
The following table summarizes the quantitative data on the effects of this compound and morphine in the conditioned place preference paradigm.
| Compound | Dose Range (Mice, i.p.) | CPP Induction | Effect on Morphine-Induced CPP | Receptor Targets |
| Morphine | 1 - 10 mg/kg | Induces robust CPP | N/A | Primary: µ-opioid receptor (MOR) agonist |
| This compound | 10 - 30 mg/kg | Does not induce CPP | Attenuates morphine-induced CPP | Primary: NOP receptor full agonist; Secondary: MOR partial agonist |
Experimental Protocols: Conditioned Place Preference
The conditioned place preference paradigm is a standard preclinical behavioral model used to assess the rewarding or aversive properties of drugs. The following is a representative protocol for evaluating the CPP effects of morphine and this compound in mice.
Apparatus: A three-chamber CPP apparatus is typically used. The two larger outer chambers are distinct in their visual and tactile cues (e.g., different wall colors, floor textures), while a smaller, neutral center chamber allows for passage between the two.
Procedure:
-
Habituation (Day 1): Mice are placed in the center chamber and allowed to freely explore all three chambers for a set period (e.g., 15-30 minutes) to minimize novelty-induced effects.
-
Pre-Conditioning Test (Day 2): The time spent in each of the two outer chambers is recorded for a baseline preference assessment (e.g., over 15 minutes). An unbiased design is often used where the drug-paired chamber is assigned randomly.
-
Conditioning Phase (Days 3-6): This phase typically consists of four conditioning sessions, alternating between drug and vehicle administration.
-
Drug Conditioning: On two of the days, mice receive an intraperitoneal (i.p.) injection of either morphine (e.g., 5-10 mg/kg) or this compound (e.g., 10-30 mg/kg) and are immediately confined to one of the outer chambers for a set duration (e.g., 30 minutes).
-
Vehicle Conditioning: On the alternate two days, mice receive an i.p. injection of saline and are confined to the opposite outer chamber for the same duration.
-
To assess the effect of this compound on morphine-induced CPP, a separate group of animals would receive an injection of this compound prior to the morphine injection on the drug conditioning days.
-
-
Post-Conditioning Test (Day 7): Mice are placed back in the center chamber with free access to all chambers, and the time spent in each outer chamber is recorded over a 15-minute session.
Data Analysis: A CPP score is calculated, often as the time spent in the drug-paired chamber minus the time spent in the saline-paired chamber during the post-conditioning test. A significant increase in this score for the drug-treated group compared to a control group indicates a rewarding effect.
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways
The rewarding effects of morphine and the attenuating effects of this compound are mediated by distinct signaling pathways within the brain's reward circuitry, primarily involving the ventral tegmental area (VTA) and the nucleus accumbens (NAc).
Morphine's Rewarding Signaling Pathway.
This compound's Reward-Attenuating Signaling Pathway.
Experimental Workflow
The following diagram illustrates the typical workflow of a conditioned place preference experiment.
Conditioned Place Preference Experimental Workflow.
Conclusion
The comparative analysis of this compound and morphine reveals distinct profiles in the conditioned place preference paradigm. While morphine consistently induces a robust CPP, indicative of its rewarding and abuse potential, this compound does not produce a CPP on its own and, furthermore, attenuates the rewarding effects of morphine. This suggests that the NOP receptor agonism of this compound may counteract the rewarding properties mediated by its partial MOR agonism. These findings highlight the therapeutic potential of bifunctional NOP/MOR ligands like this compound as analgesics with a potentially lower abuse liability than traditional opioids. Further research is warranted to fully elucidate the clinical implications of these preclinical findings.
A Comparative Guide to the Receptor Activation Profile of SR-16835 Versus Other Opioids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological profile of SR-16835, a bifunctional NOP/mu-opioid receptor agonist, with that of traditional opioids. The information is intended for researchers and professionals in the field of drug development and neuroscience to facilitate an objective understanding of SR-16835's unique properties.
Introduction
SR-16835 is a novel compound that exhibits a distinct receptor activation profile by acting as a potent full agonist at the Nociceptin/Orphanin FQ (NOP) receptor (also known as the opioid receptor-like 1 or ORL1 receptor) and a partial agonist at the mu-opioid receptor (MOR). This dual activity profile distinguishes it from classical opioids, such as morphine and fentanyl, which primarily target the mu-opioid receptor. The unique pharmacology of SR-16835 suggests its potential for therapeutic applications with a modified side-effect profile compared to traditional opioids. This guide presents a compilation of experimental data to compare the receptor binding, functional activity, and in vivo effects of SR-16835 with other well-characterized opioids.
Data Presentation
The following tables summarize the quantitative data for SR-16835 and a selection of other opioids, providing a comparative overview of their receptor binding affinities and functional potencies.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | NOP (ORL1) | Mu (μ) | Kappa (κ) | Delta (δ) |
| SR-16835 | 1.4 | 18 | >1000 | >1000 |
| Nociceptin/Orphanin FQ | 0.06 | >1000 | >1000 | >1000 |
| Morphine | >1000 | 1.0 | 280 | 230 |
| Fentanyl | >10000 | 0.39 | 1800 | 1400 |
| Buprenorphine | 0.8 | 0.22 | 1.1 | 2.5 |
| DAMGO | >10000 | 1.7 | - | - |
Note: Ki values represent the concentration of the drug that inhibits 50% of radioligand binding. Lower Ki values indicate higher binding affinity. Data is compiled from various sources and experimental conditions may differ.
Table 2: In Vitro Functional Activity (EC50, nM and Emax, % Stimulation)
| Compound | Receptor | Assay | EC50 (nM) | Emax (% vs Standard Full Agonist) |
| SR-16835 | NOP | [³⁵S]GTPγS | 5.8 | 100 |
| SR-16835 | Mu | [³⁵S]GTPγS | 35 | 50 (Partial Agonist) |
| Nociceptin/Orphanin FQ | NOP | [³⁵S]GTPγS | 1.2 | 100 |
| Morphine | Mu | [³⁵S]GTPγS | 65 | 70 (Partial Agonist) |
| DAMGO | Mu | [³⁵S]GTPγS | 7.4 | 100 |
| Fentanyl | Mu | [³⁵S]GTPγS | 2.5 | 100 |
Note: EC50 represents the concentration of the agonist that produces 50% of its maximal effect. Emax is the maximum effect produced by the agonist relative to a standard full agonist (e.g., N/OFQ for NOP and DAMGO for Mu). Data is compiled from various sources and experimental conditions may differ.
Table 3: In Vivo Effects
| Compound | Analgesia (Tail-Flick ED50, mg/kg) | Conditioned Place Preference (CPP) | Respiratory Depression |
| SR-16835 | 10 (s.c.) | No CPP alone; Attenuates Morphine CPP | Reduced compared to Morphine |
| Morphine | 3.2 (s.c.) | Induces robust CPP | Significant |
| Fentanyl | 0.02 (s.c.) | Induces robust CPP | Significant |
Note: ED50 is the dose that produces a therapeutic effect in 50% of the population. s.c. denotes subcutaneous administration. Data is compiled from various sources and experimental conditions may differ.
Signaling Pathways
The differential effects of SR-16835 compared to traditional opioids can be attributed to the distinct signaling cascades initiated by the NOP and mu-opioid receptors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., CHO-hNOP, CHO-hMOR).
-
Radioligand (e.g., [³H]Nociceptin for NOP, [³H]DAMGO for MOR).
-
Non-labeled competitor (SR-16835 or other opioids).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the competitor compound.
-
In a 96-well plate, add the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the competitor.
-
For total binding, omit the competitor. For non-specific binding, add a high concentration of a non-labeled ligand.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors (GPCRs) by an agonist.
Materials:
-
Cell membranes expressing the receptor of interest.
-
[³⁵S]GTPγS.
-
GDP.
-
Agonist (SR-16835 or other opioids).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the agonist.
-
In a 96-well plate, add the cell membranes, GDP, and varying concentrations of the agonist.
-
Pre-incubate the mixture.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Determine the agonist-stimulated [³⁵S]GTPγS binding by subtracting the basal binding (in the absence of agonist).
-
Plot the specific binding against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Tail-Flick Analgesia Assay
This in vivo assay assesses the analgesic properties of a compound by measuring the latency of a mouse or rat to withdraw its tail from a noxious thermal stimulus.
Materials:
-
Tail-flick apparatus with a radiant heat source.
-
Experimental animals (e.g., mice or rats).
-
Test compound (SR-16835 or other opioids) and vehicle.
Procedure:
-
Acclimatize the animals to the testing environment and the apparatus.
-
Determine the baseline tail-flick latency for each animal by focusing the radiant heat source on the tail and recording the time until the tail is withdrawn. A cut-off time is set to prevent tissue damage.
-
Administer the test compound or vehicle to the animals (e.g., via subcutaneous injection).
-
At various time points after administration, measure the tail-flick latency again.
-
The analgesic effect is quantified as the increase in tail-flick latency compared to the baseline or as the percentage of maximal possible effect (%MPE).
-
Dose-response curves can be generated to determine the ED50 of the compound.
Conditioned Place Preference (CPP) Assay
This behavioral assay is used to evaluate the rewarding or aversive properties of a drug.
Materials:
-
Conditioned place preference apparatus with at least two distinct compartments.
-
Experimental animals (e.g., mice or rats).
-
Test compound (SR-16835 or other opioids) and vehicle (e.g., saline).
Procedure:
-
Pre-conditioning Phase: On the first day, allow each animal to freely explore all compartments of the apparatus to determine its initial preference for each compartment.
-
Conditioning Phase: This phase typically lasts for several days. On "drug" conditioning days, administer the test compound to the animal and confine it to one of the compartments (usually the initially non-preferred one). On "vehicle" conditioning days, administer the vehicle and confine the animal to the other compartment.
-
Test Phase: On the final day, place the animal in the apparatus with free access to all compartments in a drug-free state. Record the time spent in each compartment.
-
A significant increase in the time spent in the drug-paired compartment compared to the pre-conditioning phase indicates a rewarding effect (place preference). A significant decrease indicates an aversive effect (place aversion).
This guide provides a foundational comparison of SR-16835 with other opioids. Further research and head-to-head comparative studies under identical experimental conditions will be crucial for a more definitive characterization of its pharmacological profile.
Comparative Analysis of SR16835 (AT-202) Potency and Efficacy at the Nociceptin/Orphanin FQ Receptor
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the in vitro potency and efficacy of the nociceptin/orphanin FQ (NOP) receptor agonist SR16835 (also known as AT-202). The data presented is intended to inform researchers, scientists, and drug development professionals on the functional characteristics of this compound in relation to other key NOP receptor ligands, including the partial agonist SR14150 (AT-200) and the full agonist Ro 64-6198. All quantitative data is supported by detailed experimental protocols and visualized through signaling pathway and workflow diagrams.
Quantitative Comparison of NOP Receptor Agonists
The following tables summarize the in vitro potency (EC50) and efficacy (Emax) of this compound and comparator compounds in functional assays commonly used to assess G protein-coupled receptor (GPCR) activation. These assays measure the direct interaction with G proteins ([³⁵S]GTPγS binding) and a downstream signaling event (cAMP inhibition).
Table 1: Potency (EC50) and Efficacy (Emax) in [³⁵S]GTPγS Binding Assays
| Compound | Agonist Activity at NOP Receptor | EC50 (nM) | Emax (% of N/OFQ) | Reference |
| This compound (AT-202) | Full Agonist | EC50 data not explicitly quantified in a comparative table | Full agonist activity confirmed | [1] |
| SR14150 (AT-200) | Partial Agonist | 35.8 | 53.6 | [2] |
| Ro 64-6198 | Full Agonist | ~38.8 (pEC50 = 7.41) | Full agonist activity confirmed | [1] |
Note: The potency of Ro 64-6198 was reported as a pEC50 value, which has been converted to an approximate nM concentration for comparison.
Table 2: Potency (EC50) and Efficacy (Emax) in cAMP Inhibition Assays
| Compound | Agonist Activity at NOP Receptor | EC50 (nM) | Emax (% of Forskolin-Stimulated cAMP) | Reference |
| This compound (AT-202) | Full Agonist | Data not available | Data not available | |
| SR14150 (AT-200) | Nearly Full Agonist | 2.5 | 93.2 | [2] |
| Ro 64-6198 | Full Agonist | ~0.32 (pEC50 = 9.49) | Efficacy data not explicitly quantified in a comparative table, but confirmed as a full agonist | [1] |
Note: The potency of Ro 64-6198 was reported as a pEC50 value, which has been converted to an approximate nM concentration for comparison.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the methods used for data acquisition, the following diagrams illustrate the NOP receptor signaling pathway and the general workflows for the key experimental protocols.
Experimental Protocols
[³⁵S]GTPγS Binding Assay
This functional assay measures the agonist-induced binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins, which is an early event in GPCR activation.
1. Membrane Preparation:
-
Cell membranes are prepared from cell lines stably or transiently expressing the human NOP receptor.
-
Cells are harvested, homogenized in a buffer (e.g., Tris-HCl), and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer, and the protein concentration is determined.
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order: assay buffer, GDP (to a final concentration of 10-30 µM), cell membranes (5-20 µg of protein), and varying concentrations of the test compound (e.g., this compound).
-
The reaction is initiated by the addition of [³⁵S]GTPγS (to a final concentration of 0.05-0.1 nM).
-
The plate is incubated at 30°C for 60 minutes with gentle agitation.
-
The reaction is terminated by rapid filtration through glass fiber filter mats using a cell harvester.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
3. Data Analysis:
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are normalized to the maximal response produced by a standard full agonist (e.g., N/OFQ) to determine Emax.
-
Concentration-response curves are generated by plotting the specific binding against the logarithm of the agonist concentration, and the EC50 value is determined using non-linear regression analysis.
cAMP Inhibition Assay
This assay measures the ability of a NOP receptor agonist to inhibit the production of cyclic AMP (cAMP), a downstream second messenger, typically after stimulation with forskolin.
1. Cell Culture and Plating:
-
Cells expressing the NOP receptor (a Gi/o-coupled receptor) are cultured to an appropriate confluency.
-
Cells are harvested and plated into 96- or 384-well plates and allowed to adhere overnight.
2. Assay Procedure:
-
The cell culture medium is removed, and cells are washed with a buffer.
-
Cells are then incubated with varying concentrations of the test compound (e.g., this compound) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin is added to all wells (except the basal control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
The plate is incubated at 37°C for a specified time (e.g., 30 minutes).
-
Following incubation, the cells are lysed to release the intracellular cAMP.
3. Data Analysis:
-
The concentration of cAMP in the cell lysate is measured using a detection method such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
A standard curve is used to quantify the cAMP concentration in each sample.
-
The data are expressed as a percentage of the forskolin-stimulated cAMP levels.
-
Concentration-response curves are generated by plotting the percentage of inhibition of forskolin-stimulated cAMP against the logarithm of the agonist concentration, and EC50 and Emax values are determined using non-linear regression.
This guide provides a foundational comparison of this compound's in vitro pharmacology. For further details, researchers are encouraged to consult the referenced literature.
References
- 1. In vitro pharmacological characterization of a novel unbiased NOP receptor‐selective nonpeptide agonist AT‐403 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Laboratory Findings of the NOP Receptor Agonist SR16835
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental findings related to SR16835, a potent nociceptin/orphanin FQ (NOP) receptor agonist with partial mu-opioid (MOP) receptor activity. In the absence of formal, multi-laboratory replication studies, this document synthesizes and compares data from various independent research publications to offer a cross-laboratory perspective on the compound's pharmacological profile. We also present information on alternative NOP receptor agonists and detail the experimental protocols employed in these key studies.
Comparative Efficacy and Binding Affinity of this compound
The following tables summarize the quantitative data on this compound and comparable NOP receptor agonists from different studies, providing a side-by-side view of its binding affinity and functional activity. It is important to note that direct comparisons between laboratories should be made with caution due to potential variations in experimental protocols and reagents.[1]
| Compound | NOP Receptor Binding Affinity (Ki, nM) | MOP Receptor Binding Affinity (Ki, nM) | NOP Receptor Selectivity (fold) | Reference Study |
| This compound | 11.4 | 80 | 7 | Toll et al., 2009[2][3] |
| SR14150 | 1.5 | 30 | 20 | Toll et al., 2009[2] |
| Compound | NOP Receptor Functional Activity | MOP Receptor Functional Activity | Assay | Reference Study |
| This compound | Full Agonist | Weak Partial Agonist (<20% stimulation) | [³⁵S]GTPγS | Khroyan et al., 2011[2][4] |
| SR14150 | Partial Agonist | Partial Agonist | [³⁵S]GTPγS | Khroyan et al., 2011[2][4] |
In Vivo Effects: A Cross-Study Comparison
The in vivo effects of this compound, particularly its impact on pain and reward pathways, have been investigated in rodent models. Below is a summary of key findings related to its antiallodynic properties and its ability to modulate morphine-induced conditioned place preference (CPP).
| Experimental Model | This compound Effect | Key Finding | Mediating Receptor | Reference Study |
| Spinal Nerve Ligation (SNL) in mice | Antiallodynic | Both this compound and SR14150 showed antiallodynic activity. | NOP | Khroyan et al., 2011[2][4] |
| Morphine-Induced CPP in mice | Attenuation of CPP | Modestly attenuated morphine-induced CPP at higher doses. | NOP | Toll et al., 2009[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for key experiments cited in this guide, based on the descriptions provided in the referenced publications.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity of a compound to its target receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the NOP and MOP receptors.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human NOP or MOP receptor.
-
Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]diprenorphine for NOP and MOP) and varying concentrations of the unlabeled competitor compound (this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Note: Specific buffer compositions, incubation times, and temperatures can vary between laboratories.
[³⁵S]GTPγS Functional Assays
This assay measures the functional activity of a compound by quantifying its ability to stimulate G-protein coupling to the receptor.
Objective: To determine if this compound acts as an agonist, antagonist, or inverse agonist at the NOP and MOP receptors and to quantify its efficacy and potency.
General Protocol:
-
Membrane Preparation: Similar to binding assays, membranes from cells expressing the receptor of interest are used.
-
Incubation: Membranes are incubated with a non-hydrolyzable GTP analog, [³⁵S]GTPγS, GDP, and varying concentrations of the test compound (this compound).
-
Stimulation: Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Separation and Detection: The amount of [³⁵S]GTPγS bound to the G-proteins is measured by filtration and scintillation counting.
-
Data Analysis: The data are analyzed to determine the EC₅₀ (concentration for half-maximal stimulation) and Emax (maximal stimulation relative to a standard full agonist).
Conditioned Place Preference (CPP)
The CPP paradigm is a widely used behavioral model to assess the rewarding or aversive properties of a drug.
Objective: To evaluate the rewarding effects of this compound alone and its ability to modulate the rewarding effects of morphine.
General Protocol:
-
Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment.
-
Pre-Conditioning (Baseline): On the first day, animals are allowed to freely explore both compartments to determine any initial preference.
-
Conditioning: Over several days, animals receive an injection of the test drug (e.g., this compound or morphine) and are confined to one compartment. On alternate days, they receive a vehicle injection and are confined to the other compartment.
-
Post-Conditioning (Test): On the test day, animals are placed back in the apparatus in a drug-free state and allowed to freely explore both compartments. The time spent in each compartment is recorded.
-
Data Analysis: An increase in time spent in the drug-paired compartment from baseline indicates a rewarding effect (place preference). A decrease indicates an aversive effect (place aversion).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the findings.
Caption: this compound primary signaling mechanism.
Caption: Conditioned Place Preference experimental workflow.
Alternative NOP Receptor Agonists
The field of NOP receptor pharmacology is active, with several alternative compounds being investigated for their therapeutic potential. These compounds offer different selectivity and efficacy profiles, which may translate to varied in vivo effects.
-
Ro 64-6198: A selective NOP receptor agonist that has been shown to block the acquisition and reinstatement of morphine and alcohol CPP.[3]
-
MCOPPB and AT-403: Other non-peptide NOP receptor agonists that have been characterized in vitro and in vivo.
-
Cebranopadol and AT-121: Bifunctional NOP/MOP receptor agonists that are being explored as potentially safer analgesics with reduced abuse liability.
The continued investigation of these and other NOP receptor ligands will be crucial for developing novel therapeutics for pain and substance use disorders. This guide serves as a starting point for researchers to compare and contrast the findings on this compound and to inform the design of future replication and extension studies.
References
- 1. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Effects of Nociceptin/Orphanin FQ (NOP) Receptor Agonists in Acute versus Chronic Pain: Studies with Bifunctional NOP/μ Receptor Agonists in the Sciatic Nerve Ligation Chronic Pain Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the Antinociceptive and Antirewarding Profiles of Novel Bifunctional Nociceptin Receptor/μ-Opioid Receptor Ligands: Implications for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential effects of nociceptin/orphanin FQ (NOP) receptor agonists in acute versus chronic pain: studies with bifunctional NOP/μ receptor agonists in the sciatic nerve ligation chronic pain model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
No Publicly Available Data for SR16835 GPCR Selectivity Profile
Extensive searches for the compound "SR16835" have yielded no publicly available information regarding its selectivity profile against G protein-coupled receptors (GPCRs). As a result, a comparison guide with supporting experimental data, detailed protocols, and visualizations as requested cannot be generated at this time.
The search for "this compound" and related terms in scientific literature and databases did not identify any compound with this designation. It is possible that this compound is an internal development code, a hypothetical molecule, or a compound that has not been disclosed in public forums.
Without access to primary data such as binding affinities (e.g., Kᵢ values), functional assay results (e.g., EC₅₀ or IC₅₀ values), or detailed experimental methodologies, it is impossible to create an objective and data-driven comparison guide. The core requirements of data presentation in structured tables, elucidation of experimental protocols, and visualization of signaling pathways and workflows are contingent on the availability of this foundational information.
Researchers, scientists, and drug development professionals seeking information on the GPCR selectivity of a particular compound are advised to consult internal company documentation, direct correspondence with the originating research group, or await public disclosure through scientific publications or conference presentations.
SR16835: A Comparative Analysis of its Translational Potential Against Existing Opioid Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SR16835, a novel bifunctional Nociceptin/Orphanin FQ (NOP) receptor and mu-opioid (MOR) receptor agonist, with existing opioid-based analgesics and treatments for opioid use disorder. This document synthesizes preclinical data to evaluate the translational potential of this compound, focusing on its receptor binding affinity, functional activity, and in vivo efficacy.
Introduction to this compound
This compound is a novel investigational compound that exhibits a unique pharmacological profile as a potent full agonist at the NOP receptor and a partial agonist at the MOR. This dual mechanism of action holds the therapeutic promise of providing potent analgesia with a reduced side-effect profile, particularly concerning abuse liability and respiratory depression, which are significant drawbacks of conventional MOR agonists.
Comparative Quantitative Data
The following tables summarize the in vitro and in vivo pharmacological data for this compound in comparison to standard opioid drugs.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | NOP Receptor (Ki, nM) | Mu-Opioid Receptor (Ki, nM) | Kappa-Opioid Receptor (Ki, nM) | Delta-Opioid Receptor (Ki, nM) |
| This compound (as SR14150) | 1.39 ± 0.42 | 29.9 ± 2.1 | 42.7 ± 1.0 | >10,000 |
| Morphine | >10,000 | 1 - 10 | 30 - 100 | 100 - 1000 |
| Buprenorphine | ~170 | 0.2 - 1 | 2 - 10 | 5 - 20 |
| Fentanyl | >10,000 | 0.1 - 1 | >1000 | >1000 |
| Methadone | >1000 | 1 - 10 | >1000 | >1000 |
Note: Data for this compound is represented by the closely related compound SR14150 from available literature.[1][2] Values for comparator drugs are compiled from various sources and represent a general range.
Table 2: Comparative Functional Activity (EC50, nM and Emax, %)
| Compound | NOP Receptor (EC50, nM) | NOP Receptor (Emax, %) | Mu-Opioid Receptor (EC50, nM) | Mu-Opioid Receptor (Emax, %) |
| This compound (as SR14150) | Partial Agonist | Partial Agonist | Partial Agonist | Partial Agonist |
| Morphine | No Activity | 0 | 10 - 100 | 100 (Full Agonist) |
| Buprenorphine | Partial Agonist | Low | 1 - 10 | ~50 (Partial Agonist) |
| Fentanyl | No Activity | 0 | 1 - 10 | 100 (Full Agonist) |
| Methadone | No Activity | 0 | 5 - 50 | 100 (Full Agonist) |
Note: Specific EC50 and Emax values for SR14150 were not fully available in the reviewed literature, but it is characterized as a partial agonist at both NOP and MOR.[1] Values for comparator drugs are generalized from multiple sources.
Table 3: Comparative In Vivo Antinociceptive Potency (ED50, mg/kg)
| Compound | Tail-Flick Test (ED50, mg/kg) | Hot Plate Test (ED50, mg/kg) |
| This compound | Data Not Available | Data Not Available |
| Morphine | 2 - 10 (s.c.) | 5 - 15 (s.c.) |
| Buprenorphine | 0.05 - 0.2 (s.c.) | 0.1 - 0.5 (s.c.) |
| Fentanyl | 0.01 - 0.05 (s.c.) | 0.02 - 0.1 (s.c.) |
| Methadone | 1 - 5 (s.c.) | 2 - 10 (s.c.) |
Note: In vivo potency data for this compound was not available in the public domain at the time of this review. Values for comparator drugs are approximate and can vary based on the specific experimental conditions.
Signaling Pathways
The therapeutic effects of this compound and comparator drugs are mediated through complex intracellular signaling cascades following receptor activation.
Activation of the MOR by traditional opioids primarily leads to Gαi/o protein-mediated inhibition of adenylyl cyclase, activation of inwardly rectifying potassium channels, and inhibition of voltage-gated calcium channels, resulting in analgesia. However, it also recruits β-arrestin, a pathway associated with adverse effects like respiratory depression and tolerance.[3] The NOP receptor, also coupled to Gαi/o proteins, produces similar downstream effects on adenylyl cyclase and ion channels.[4][5][6][7] Crucially, NOP receptor activation can modulate MOR signaling, potentially attenuating the rewarding effects and other adverse outcomes associated with MOR agonism.[7]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacological profile of opioid compounds.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound for a specific receptor.
Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., CHO or HEK293 cells stably transfected with MOR or NOP receptors) are prepared by homogenization and centrifugation.
-
Incubation: Membranes are incubated in a buffer solution with a known concentration of a high-affinity radioligand (e.g., [3H]DAMGO for MOR, or [3H]Nociceptin for NOP) and a range of concentrations of the unlabeled test compound.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the extent of G-protein activation following receptor agonism.
Protocol:
-
Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the receptor of interest are used.[8][9][10][11]
-
Incubation: Membranes are incubated in an assay buffer containing GDP, [35S]GTPγS (a non-hydrolyzable GTP analog), and varying concentrations of the test agonist.[8][9][10][11]
-
Reaction Termination: The binding reaction is stopped by rapid filtration.[8][9][10]
-
Quantification: The amount of [35S]GTPγS bound to the Gα subunits on the membranes is quantified by scintillation counting.[8]
-
Data Analysis: The specific binding is plotted against the logarithm of the agonist concentration to generate a dose-response curve, from which the potency (EC50) and efficacy (Emax) are determined.[8]
In Vivo Nociception Assays
These assays assess the analgesic properties of a compound in animal models.
4.3.1. Tail-Flick Test
Protocol:
-
Acclimatization: The mouse is gently restrained with its tail exposed.[12][13][14]
-
Baseline Measurement: A focused beam of radiant heat is applied to the ventral surface of the tail, and the time taken for the mouse to flick its tail away from the heat source is recorded as the baseline latency.[12][14][15] A cut-off time is set to prevent tissue damage.[15]
-
Drug Administration: The test compound or vehicle is administered, typically via subcutaneous or intraperitoneal injection.
-
Post-treatment Measurement: The tail-flick latency is measured again at various time points after drug administration.
-
Data Analysis: The analgesic effect is often expressed as the percentage of the maximal possible effect (%MPE). The dose that produces a 50% effect (ED50) is calculated from the dose-response curve.
4.3.2. Hot Plate Test
Protocol:
-
Acclimatization: The mouse is allowed to acclimate to the testing room.[16][17]
-
Baseline Measurement: The mouse is placed on a metal plate maintained at a constant temperature (e.g., 52-55°C), and the time until it exhibits a nocifensive response (e.g., licking a hind paw or jumping) is recorded.[16][18][19] A cut-off time is used to prevent injury.[17]
-
Drug Administration: The test compound or vehicle is administered.
-
Post-treatment Measurement: The response latency is reassessed at specific intervals after drug administration.
-
Data Analysis: The analgesic effect is quantified, and the ED50 is determined as described for the tail-flick test.
Conditioned Place Preference (CPP)
This behavioral assay is used to assess the rewarding or aversive properties of a drug.
Protocol:
-
Pre-conditioning Phase: On the first day, each mouse is placed in a two-chambered apparatus with distinct visual and tactile cues and allowed to explore freely to establish a baseline preference for either chamber.[20][21][22]
-
Conditioning Phase: Over several days, the mouse receives an injection of the test drug and is confined to one chamber, and on alternate days, it receives a vehicle injection and is confined to the other chamber.[20][21][22] The drug is typically paired with the initially non-preferred chamber.
-
Test Phase: After the conditioning phase, the mouse is placed back in the apparatus in a drug-free state, with free access to both chambers. The time spent in each chamber is recorded.[20][21][22]
-
Data Analysis: A significant increase in the time spent in the drug-paired chamber compared to the pre-conditioning baseline indicates that the drug has rewarding properties.[23]
Translational Potential and Conclusion
The dual agonism of this compound at NOP and MOR receptors presents a promising therapeutic strategy. By activating NOP receptors, this compound has the potential to induce analgesia while simultaneously mitigating the rewarding effects and other adverse side effects mediated by MOR activation, such as respiratory depression and the development of tolerance and dependence.
The preclinical data, although limited for this compound itself, suggests that bifunctional NOP/MOR agonists could offer a safer alternative to traditional opioids. Further comprehensive preclinical studies directly comparing this compound with standard-of-care opioids are warranted to fully elucidate its therapeutic index and translational potential for the management of pain and opioid use disorder. The detailed experimental protocols provided in this guide offer a framework for conducting such pivotal comparative studies.
References
- 1. Activity of new NOP receptor ligands in a rat peripheral mononeuropathy model: Potentiation of Morphine anti-allodynic activity by NOP receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activities of mixed NOP and μ-opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 5. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. Tail-flick test [protocols.io]
- 14. diacomp.org [diacomp.org]
- 15. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 16. maze.conductscience.com [maze.conductscience.com]
- 17. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 18. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 20. Morphine-induced conditioned place preference and effects of morphine pre-exposure in adolescent and adult male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats [jove.com]
- 23. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for SR16835: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of SR16835 (CAS 1207195-45-6), a potent and selective full agonist of the opioid receptor-like 1 (ORL1) receptor. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and minimize environmental impact. Adherence to these procedures is critical due to the pharmacological activity of the compound.
Understanding the Compound: this compound Profile
This compound is a research chemical with high affinity for the ORL1 (also known as NOP) receptor and lower affinity as a partial agonist for the mu-opioid receptor. Its potent biological activity necessitates careful handling and disposal to prevent accidental exposure and environmental contamination.
| Property | Data |
| Chemical Name | 1-[1-(2,3,3a,4,5,6-Hexahydro-1H-phenalen-1-yl)-4-piperidinyl]-1,3-dihydro-2H-indol-2-one |
| CAS Number | 1207195-45-6 |
| Molecular Formula | C26H30N2O |
| Molecular Weight | 386.54 g/mol |
| Target Receptor | Opioid Receptor-Like 1 (ORL1/NOP) |
Safe Handling and Personal Protective Equipment (PPE)
Before handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier. Standard safe laboratory practices should be followed at all times.
Mandatory Personal Protective Equipment (PPE):
-
Gloves: Nitrile or other chemically resistant gloves. Double gloving is recommended.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A fully buttoned lab coat must be worn.
-
Respiratory Protection: Use a fume hood to avoid inhalation of dust or aerosols. For weighing or handling larger quantities where aerosolization is possible, a respirator may be necessary based on a risk assessment.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be conducted in accordance with all local, state, and federal regulations for hazardous chemical waste. Never dispose of this compound down the drain or in regular trash.
Experimental Protocol: Deactivation of this compound Using Activated Carbon
This protocol describes a method for the deactivation of this compound in solution prior to disposal, based on the general principle of using activated carbon to adsorb and sequester potent organic compounds.
Materials:
-
Waste this compound (solid or in solution)
-
Activated carbon (granular or powder)
-
A designated, sealable, and properly labeled hazardous waste container (chemically compatible)
-
Warm water
-
Stir plate and stir bar (optional)
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation: In a designated fume hood, prepare the waste container. For solutions of this compound, proceed to the next step. For solid this compound waste, dissolve it in a suitable solvent (e.g., ethanol (B145695) or DMSO) within the waste container.
-
Addition of Activated Carbon: Add an excess of activated carbon to the waste container. A general guideline is to use at least a 10:1 ratio by weight of activated carbon to the estimated amount of this compound.
-
Facilitating Adsorption: Add warm water to the container to create a slurry, which can facilitate the adsorption process.
-
Agitation: Securely seal the container and shake it vigorously for several minutes. For larger volumes, the container can be placed on a stir plate with a stir bar for several hours to ensure thorough mixing and adsorption.
-
Sequestration: Allow the mixture to stand for at least 24 hours to ensure maximum adsorption of this compound onto the activated carbon.
-
Final Packaging and Labeling:
-
Ensure the container is tightly sealed.
-
Decontaminate the exterior of the container.
-
Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The chemical name: "this compound, deactivated with activated carbon"
-
The approximate concentration and quantity
-
The date of accumulation
-
The name of the principal investigator and laboratory location
-
-
-
Collection: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department.
Disposal of Contaminated Materials
All materials that have come into contact with this compound are considered hazardous waste and must be disposed of accordingly.
-
Sharps: Needles, syringes, and other contaminated sharps should be placed in a designated sharps container for hazardous chemical waste.
-
Solid Waste: Contaminated PPE (gloves, lab coats), weigh boats, pipette tips, and other solid materials should be collected in a separate, clearly labeled hazardous waste container.
-
Empty Containers: The original container of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the container can be disposed of according to institutional guidelines for empty chemical containers.
Visualizing Key Processes
To aid in the understanding of the operational workflow and the biological context of this compound, the following diagrams are provided.
Caption: A workflow diagram illustrating the key steps for the safe disposal of this compound.
Caption: A simplified diagram of the ORL1 (NOP) receptor signaling pathway activated by this compound.
Personal protective equipment for handling SR16835
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of SR16835. As specific safety data for this compound is not publicly available, this guidance is based on the general characteristics of related compounds, such as targeted covalent inhibitors and reactive electrophiles. These compounds feature a "warhead" moiety designed to react with biological targets.[1][2][3] This inherent reactivity necessitates stringent safety protocols to minimize the risk of off-target reactions and ensure personnel safety.[1][4][5] Adherence to these procedures is critical for building a culture of safety in the laboratory.
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound is outlined below. A task-specific hazard assessment is essential to determine if additional protection is required.[6][7]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Protection Type | Equipment | Specification and Use |
| Body Protection | Laboratory Coat | Flame-resistant coat recommended, especially when working with flammable solvents. Must be worn over personal clothing at all times.[8][9][10] |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Double-gloving is recommended. Gloves must be changed immediately upon contamination.[6][9] |
| Eye and Face Protection | Safety Goggles or Glasses | Must meet ANSI Z87.1 standards and include side shields.[6][10] |
| Face Shield | To be worn in addition to safety goggles when there is a significant splash hazard, such as during the preparation of concentrated solutions.[6][8] | |
| Foot Protection | Closed-toe Shoes | Shoes must fully cover the feet.[8][9] |
| Respiratory Protection | Respirator (e.g., N95) | May be necessary when working with powders or in poorly ventilated areas. The specific type should be determined by a risk assessment.[8] |
Operational Plan: Safe Handling Workflow
The following workflow outlines the procedural steps for safely handling this compound from receipt to immediate use in experimental protocols.
Disposal Plan: Hazardous Waste Management
Due to its reactive nature, all waste contaminated with this compound must be treated as hazardous. Improper disposal can pose a significant environmental and safety risk.
Table 2: this compound Waste Disposal Guidelines
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, sealed, and chemically resistant container | Includes contaminated PPE (gloves, coats), weigh boats, and consumables. |
| Liquid Waste | Labeled, sealed, and chemically resistant container with secondary containment | Includes unused solutions and the first rinse of any contaminated glassware.[11] |
| Sharps Waste | Puncture-proof sharps container | Includes contaminated needles and blades. |
| Empty Containers | Original container | The first one to three rinses should be collected as hazardous waste. After thorough rinsing, the container can be disposed of according to institutional guidelines.[11] |
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[11][12][13] Never dispose of this compound waste by evaporation or down the sanitary sewer.[11]
The following diagram outlines the required steps for the proper disposal of this compound-contaminated waste.
Experimental Protocols: General Methodologies
While specific experimental protocols for this compound are not available, the methodologies for working with targeted covalent inhibitors generally involve the following key steps. These compounds are often used in cancer and autoimmune disease research.
-
Stock Solution Preparation : Due to the reactive nature of covalent inhibitors, fresh stock solutions should be prepared for each experiment.
-
Target Engagement Assays : To confirm the covalent binding to the target protein, techniques such as mass spectrometry can be employed to detect the formation of a covalent adduct.
-
Cell-Based Assays : When treating cells with this compound, it is important to include appropriate controls to distinguish between on-target and off-target effects. Washout experiments can help confirm irreversible inhibition.
-
In Vivo Studies : For animal studies, careful consideration must be given to the formulation and route of administration to ensure stability and bioavailability. Pharmacokinetic and pharmacodynamic studies are crucial to understand the in vivo behavior of the compound.[1]
By providing this detailed guidance, we aim to foster a proactive safety culture and ensure that researchers are well-equipped to handle this compound and similar compounds with the utmost care and precision.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 10. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. Chemical Waste | Duke OESO [safety.duke.edu]
- 13. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
